molecular formula C13H17NO4 B182521 3-(N-Boc-N-methylamino)benzoic acid CAS No. 168162-30-9

3-(N-Boc-N-methylamino)benzoic acid

Cat. No.: B182521
CAS No.: 168162-30-9
M. Wt: 251.28 g/mol
InChI Key: WKBGXDWFIPYTBR-UHFFFAOYSA-N
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Description

3-(N-Boc-N-methylamino)benzoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(N-Boc-N-methylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-Boc-N-methylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBGXDWFIPYTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625113
Record name 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168162-30-9
Record name 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl](methyl)amino}benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Boc-N-methylamino)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(N-Boc-N-methylamino)benzoic acid, a key building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a carboxylic acid suitable for amide bond formation and a Boc-protected secondary amine, offering a stable yet readily cleavable protecting group. This unique combination makes it a valuable reagent in the construction of complex molecular architectures, particularly in peptide and small molecule drug discovery.

Core Chemical and Physical Properties

3-(N-Boc-N-methylamino)benzoic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol [1]
CAS Number 168162-30-9[1]
Appearance White to off-white solidInferred from related compounds
Purity Typically ≥97%[2]
Solubility Soluble in methanol, ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Insoluble in petroleum ether and water.[3]

Synthesis and Purification: A Guided Protocol

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid can be approached through a two-step process starting from 3-aminobenzoic acid: N-methylation followed by Boc protection.

Diagram of the Synthetic Pathway

Synthesis_Pathway Start 3-Aminobenzoic Acid Intermediate 3-(Methylamino)benzoic Acid Start->Intermediate  Reductive Alkylation (e.g., HCHO, H₂/Pd-C)   Product 3-(N-Boc-N-methylamino)benzoic Acid Intermediate->Product  Boc Protection (Boc)₂O, Base  

Caption: Synthetic route to 3-(N-Boc-N-methylamino)benzoic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-(Methylamino)benzoic Acid

This procedure is adapted from established methods for the reductive alkylation of anilines.

  • Reaction Setup: In a high-pressure reactor, dissolve 3-aminobenzoic acid in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reagent Addition: Introduce an aqueous solution of formaldehyde (37% w/w).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter off the catalyst. The solvent is then removed under reduced pressure to yield crude 3-(methylamino)benzoic acid.

Part 2: Synthesis of 3-(N-Boc-N-methylamino)benzoic Acid

This step employs a standard procedure for the Boc protection of a secondary amine.

  • Dissolution: Dissolve the crude 3-(methylamino)benzoic acid in a mixture of tetrahydrofuran (THF) and water.

  • Base and Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃), to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in THF.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution with 1N HCl to a pH of approximately 3, which will precipitate the product.[4] The crude product can be collected by filtration and purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford pure 3-(N-Boc-N-methylamino)benzoic acid as a white solid.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl group, and the tert-butyl group of the Boc protecting group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The N-methyl protons should present as a singlet around 3.0-3.5 ppm, and the nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm.[4] The acidic proton of the carboxylic acid may be observed as a broad singlet at a downfield chemical shift (typically >10 ppm), though its presence and position can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl, the Boc carbonyl, the aromatic carbons, the N-methyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carboxylic and Boc carbonyl carbons are expected to resonate in the downfield region (165-175 ppm and 150-160 ppm, respectively). The aromatic carbons will appear in the 120-150 ppm range. The N-methyl carbon signal should be found around 30-40 ppm, while the quaternary and methyl carbons of the Boc group will be in the upfield region.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6]

  • A strong C=O stretching vibration from the carboxylic acid carbonyl, expected around 1700-1680 cm⁻¹.[6]

  • Another strong C=O stretching vibration from the Boc group carbonyl, typically appearing at a slightly higher wavenumber than the carboxylic acid carbonyl.

  • C-H stretching vibrations from the aromatic ring and the methyl groups.

  • C-N stretching vibrations.

  • C-O stretching vibrations associated with the carboxylic acid and the Boc group.[6]

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group, as well as decarboxylation of the benzoic acid moiety.[7]

Chemical Reactivity and Applications

The reactivity of 3-(N-Boc-N-methylamino)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the Boc-protected secondary amine.

Reactions of the Carboxylic Acid

The carboxylic acid group can readily undergo standard transformations, most notably amide bond formation. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). This reactivity is central to its use in peptide synthesis and the construction of other amide-containing molecules.[4]

Reactivity of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the secondary amine, stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[2] This stability allows for selective reactions at the carboxylic acid terminus without affecting the protected amine.

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent.[8] This deprotection regenerates the secondary amine, which can then participate in further synthetic transformations.

Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions (H+) cluster_2 Deprotected Amine + Byproducts Boc_Amine R-N(Me)-Boc Products R-NH(Me) + CO₂ + Isobutylene Boc_Amine->Products  Deprotection   Acid TFA or HCl

Caption: General scheme for the acid-catalyzed deprotection of a Boc-protected amine.

Applications in Drug Discovery and Development

3-(N-Boc-N-methylamino)benzoic acid is a valuable building block in medicinal chemistry. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

  • Peptide Synthesis: It can be used as a non-natural amino acid analog to introduce conformational constraints or to modify the pharmacokinetic properties of peptides.[4]

  • Small Molecule Synthesis: The benzoic acid moiety can serve as a scaffold for the synthesis of diverse small molecules with potential therapeutic applications. The protected amine allows for late-stage functionalization, a powerful strategy in drug discovery.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(N-Boc-N-methylamino)benzoic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][10] Avoid contact with skin and eyes.[3][10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.[3]

    • If swallowed: Rinse mouth with water.[3] In all cases of exposure, seek medical attention.[3]

Conclusion

3-(N-Boc-N-methylamino)benzoic acid is a versatile and valuable reagent for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined reactivity, coupled with the stability and straightforward removal of the Boc protecting group, makes it an excellent choice for the construction of complex molecules. This guide provides a foundational understanding of its properties and handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

  • IUCr Journals. (2025, June 9). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. 3-amino benzoic acid Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, March 24). Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. 3-(N-Boc-N-methylamino)benzoic acid, 97% Purity, C13H17NO4, 1 gram. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • MDPI. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Zeitschrift für Naturforschung A, 60(4-5), 285-288. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. Benzoic acid, 3-amino-. Retrieved from [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Ma, D., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(64), 18188-18195. Retrieved from [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. Retrieved from [Link]

  • MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Zeitschrift für Naturforschung A, 60(4-5), 285-288. Retrieved from [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]

  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Loba Chemie. 3-AMINOBENZOIC ACID For Synthesis. Retrieved from [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(N-Boc-N-methylamino)benzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scatfold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. 3-(N-Boc-N-methylamino)benzoic acid (CAS Number: 168162-30-9) has emerged as a particularly valuable intermediate. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a Boc-protected secondary amine, and a benzene ring for aromatic interactions—offers a versatile platform for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature in multi-step syntheses. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important building block, offering insights into its utility for researchers in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource(s)
CAS Number 168162-30-9
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Predicted Boiling Point 391.3±25.0 °CChemicalBook
Predicted Density 1.199±0.06 g/cm³ChemicalBook
Predicted pKa 4.18±0.10ChemicalBook

While experimental spectroscopic data for 3-(N-Boc-N-methylamino)benzoic acid is not widely published in peer-reviewed journals, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.5 ppm. The N-methyl group would appear as a singlet around 3.2-3.4 ppm. The aromatic protons would present as a complex multiplet in the region of 7.2-8.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would display a signal for the carbonyl of the Boc group around 155 ppm and the carboxylic acid carbonyl around 170 ppm. The quaternary carbon of the tert-butyl group would be near 80 ppm, with the methyl carbons of the Boc group around 28 ppm. The N-methyl carbon would be expected in the 35-40 ppm range. The aromatic carbons would appear in the 120-140 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be present around 1700 cm⁻¹, and another C=O stretch for the Boc carbamate would be observed near 1680-1700 cm⁻¹. Aromatic C-H stretching would be visible just above 3000 cm⁻¹, and C-O stretching would appear in the 1210-1320 cm⁻¹ region.[1]

Mass Spectrometry (MS) (Predicted)

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 252.1230 and a sodium adduct [M+Na]⁺ at m/z 274.1050 in positive ion mode. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 250.1085.

Synthesis Methodologies: A Self-Validating Protocol

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid can be logically approached from readily available starting materials such as 3-aminobenzoic acid or 3-(methylamino)benzoic acid. The following represents a robust and reliable synthetic workflow.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Route A: From 3-(Methylamino)benzoic Acid cluster_1 Route B: From 3-Aminobenzoic Acid A1 3-(Methylamino)benzoic acid A2 3-(N-Boc-N-methylamino)benzoic acid A1->A2 Boc₂O, Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/Water, THF) B1 3-Aminobenzoic acid B2 Methyl 3-aminobenzoate B1->B2 SOCl₂, MeOH Reflux B3 Methyl 3-(methylamino)benzoate B2->B3 Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃) B4 Methyl 3-(N-Boc-N-methylamino)benzoate B3->B4 Boc₂O, Base Solvent B5 3-(N-Boc-N-methylamino)benzoic acid B4->B5 Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Synthetic routes to 3-(N-Boc-N-methylamino)benzoic acid.

Experimental Protocol: Synthesis from 3-(Methylamino)benzoic Acid (Route A)

This is the most direct approach and is preferred if the starting material is commercially available. The causality behind this choice is the reduction of synthetic steps, leading to higher overall yield and efficiency.

Step 1: Boc Protection of 3-(Methylamino)benzoic Acid

  • Dissolution: In a round-bottom flask, dissolve 3-(methylamino)benzoic acid (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 v/v).

  • Basification: Cool the solution in an ice bath and add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to deprotonate the carboxylic acid and facilitate the reaction. The choice of an inorganic base like NaOH is often preferred for its clean work-up.

  • Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or as a solution in the reaction solvent. The exothermic nature of this reaction necessitates slow addition and cooling to prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). This step protonates the carboxylate, causing the product to precipitate.

    • Extract the product into an organic solvent such as ethyl acetate (3x). The use of ethyl acetate is strategic due to its ability to dissolve the product while having limited miscibility with water.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Key Reactions and Applications in Drug Development

The utility of 3-(N-Boc-N-methylamino)benzoic acid lies in its ability to be incorporated into larger molecules, particularly through amide bond formation. The Boc-protected amine allows for selective reaction at the carboxylic acid, followed by deprotection to reveal a secondary amine which can then be further functionalized.

Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with a primary or secondary amine to form an amide bond, a cornerstone reaction in the synthesis of many pharmaceuticals.

Amide_Coupling Reactant1 3-(N-Boc-N-methylamino)benzoic acid Product Amide Product Reactant1->Product Coupling Agents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) Reactant2 R-NH₂ Reactant2->Product

Caption: General scheme for amide bond formation.

Application in the Synthesis of Kinase Inhibitors

While specific examples citing CAS 168162-30-9 are not prevalent in publicly accessible literature, the structural motif is highly relevant in the design of kinase inhibitors. For instance, many inhibitors of Bcr-Abl and other tyrosine kinases feature a substituted benzamide core.[2] The 3-amino group, after deprotection, can serve as a key hydrogen bond donor or as a point of attachment for side chains that occupy specific pockets in the kinase active site.

Potential Role in GPCR Modulator Synthesis

G-protein coupled receptors (GPCRs) are another major class of drug targets. The benzoic acid scaffold can be used to construct ligands that interact with these receptors. The N-methylamino group can be tailored to impart specific physicochemical properties, such as basicity and lipophilicity, which are crucial for receptor binding and pharmacokinetic profiles.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • Handling: 3-(N-Boc-N-methylamino)benzoic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion: A Building Block of Strategic Value

3-(N-Boc-N-methylamino)benzoic acid represents a valuable and versatile building block for drug discovery and development. Its trifunctional nature, combined with the robust and easily removable Boc protecting group, provides medicinal chemists with a powerful tool for the synthesis of complex molecular targets. While detailed public data on its direct incorporation into clinical candidates is limited, its structural features make it an ideal candidate for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. The synthetic protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutics.

References

  • PubChemLite. 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

  • bioRxiv. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • PubMed Central (PMC). Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

  • PubMed. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. [Link]

  • PubMed. Development of allosteric modulators of GPCRs for treatment of CNS disorders. [Link]

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Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(N-Boc-N-methylamino)benzoic acid for Advanced Research

In the landscape of drug discovery and peptide synthesis, the strategic use of well-defined molecular building blocks is paramount to efficiency and success. 3-(N-Boc-N-methylamino)benzoic acid is one such critical intermediate, valued for its unique trifecta of functionalities: a carboxylic acid for amide coupling, a secondary amine shielded by a readily cleavable protecting group, and an aromatic scaffold for structural elaboration.

This guide provides an in-depth examination of 3-(N-Boc-N-methylamino)benzoic acid, moving beyond basic specifications to offer field-proven insights into its synthesis, characterization, and application. The content herein is structured to empower researchers, chemists, and drug development professionals to leverage this reagent with confidence and technical mastery. Its application is particularly relevant in the construction of complex libraries for high-throughput screening and the late-stage functionalization of drug-like molecules, a key strategy for accelerating medicinal chemistry programs.[1][2]

Physicochemical Properties and Core Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in the laboratory. The data presented below have been consolidated from verified sources to ensure accuracy for experimental design and stoichiometric calculations.

PropertyValueReference(s)
Molecular Weight 251.28 g/mol [3][4][][6][7]
Molecular Formula C₁₃H₁₇NO₄[3][4][][8]
CAS Number 168162-30-9[3][4][7][9]
IUPAC Name 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid[8]
Common Synonyms 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid[3][4]
Appearance White to off-white solid[6]
Purity Typically ≥97%[3][4]
Predicted pKa 4.39 ± 0.10[6]

Synthetic Pathways and Mechanistic Considerations

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and logical pathway begins with a more fundamental precursor, 3-aminobenzoic acid, and involves sequential N-alkylation and protection.

Conceptual Synthetic Workflow

Caption: General synthetic route from 3-aminobenzoic acid.

Causality Behind the Synthetic Strategy:

  • Reductive Amination: The synthesis typically starts with the selective methylation of 3-aminobenzoic acid. While direct alkylation with methyl halides is possible, it carries the risk of over-alkylation and uses toxic reagents. A more controlled and industrially scalable method is reductive methylation.[10] This process involves reacting the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then immediately reduced in situ by catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to yield the secondary amine, 3-(methylamino)benzoic acid.[10] This one-pot approach is highly efficient and selective.

  • Boc Protection: The secondary amine of 3-(methylamino)benzoic acid is nucleophilic and would interfere with subsequent reactions, particularly peptide couplings involving the carboxylic acid. Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions (e.g., basic and nucleophilic) and its clean, acid-labile removal. The protection is achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base neutralizes the acidic proton of the amine, facilitating its attack on the Boc anhydride.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stability of 3-(N-Boc-N-methylamino)benzoic acid is non-negotiable for reproducible downstream applications. A multi-pronged analytical approach provides a self-validating system for quality assurance.

Analytical Workflow Diagram

Sample Raw Material Sample HPLC HPLC-UV Analysis Sample->HPLC Purity Assay (%) MS Mass Spectrometry Sample->MS Identity (Mass) NMR NMR Spectroscopy Sample->NMR Identity (Structure) Cert Certificate of Analysis Issued HPLC->Cert MS->Cert NMR->Cert

Caption: Standard analytical workflow for quality certification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound. A reverse-phase method is typically employed.

Protocol: Purity Assay by RP-HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Expected Result: A major peak corresponding to the product, with purity calculated by the area percentage method. The use of formic acid in the mobile phase ensures the carboxylic acid is protonated for better peak shape and is compatible with mass spectrometry.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight, validating the compound's identity. Electrospray ionization (ESI) is the preferred method.

Protocol: Identity Confirmation by LC-MS (ESI)

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer.

  • Ionization Mode: ESI, Positive and Negative.

  • Analysis:

    • Positive Mode: Search for the protonated molecular ion [M+H]⁺ and common adducts like the sodium [M+Na]⁺ and potassium [M+K]⁺ ions.

    • Negative Mode: Search for the deprotonated molecular ion [M-H]⁻.

  • Expected m/z Values:

Ion SpeciesCalculated m/zObserved m/z (Predicted)Reference
[M+H]⁺252.12252.12303[8]
[M+Na]⁺274.10274.10497[8]
[M-H]⁻250.11250.10847[8]

Rationale: Observing multiple adducts in the correct mass-to-charge ratio provides extremely high confidence in the assigned molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

Expected Spectral Features:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • ~1.5 ppm: A large singlet (9H) corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

    • ~3.3 ppm: A singlet (3H) from the N-methyl group protons.

    • ~7.4-8.0 ppm: A series of multiplets in the aromatic region (4H) corresponding to the protons on the benzene ring. The substitution pattern will give rise to a characteristic splitting pattern.

    • ~13.0 ppm (in DMSO-d₆): A broad singlet (1H) for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • ~28 ppm: A signal for the three equivalent methyl carbons of the tert-butyl group.

    • ~37 ppm: A signal for the N-methyl carbon.

    • ~81 ppm: A signal for the quaternary carbon of the tert-butyl group.

    • ~125-135 ppm: Multiple signals in the aromatic region for the carbons of the benzene ring.

    • ~154 ppm: A signal for the carbonyl carbon of the Boc group.

    • ~167 ppm: A signal for the carbonyl carbon of the benzoic acid.

Self-Validation: The combination of these three orthogonal techniques (Chromatography, Mass Spectrometry, and NMR) creates a robust, self-validating system. Purity from HPLC is confirmed by the absence of significant impurity signals in NMR, and the identity is confirmed by both MS and NMR.

Applications in Drug Discovery and Peptide Synthesis

The utility of 3-(N-Boc-N-methylamino)benzoic acid stems from its pre-installed, protected amine, which allows for selective chemistry at the carboxylic acid position.

  • Peptide Synthesis: This molecule can act as a non-standard amino acid building block. The carboxylic acid can be activated (e.g., with HBTU, HATU) and coupled to the N-terminus of a growing peptide chain. The Boc-protected amine allows for its incorporation without interfering with the standard peptide synthesis workflow.[13]

  • Scaffold for Combinatorial Chemistry: It serves as an excellent starting point for creating libraries of small molecules. The benzoic acid can be converted into a diverse array of amides, esters, or other functional groups, while the protected amine provides a future point for diversification after deprotection.

  • Linker and Spacer Chemistry: In the development of complex molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), this compound can be used to form part of the linker connecting the two key components.[1]

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).

  • Safety: While not acutely toxic, avoid ingestion, inhalation, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

  • 3-(N-Boc-N-methylamino)benzoic acid, 97% Purity, C13H17NO4, 1 gram. CP Lab Safety. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). PubChemLite. [Link]

  • 3-Amino-5-((methylamino)carbonyl)benzoic acid. SIELC Technologies. [Link]

  • Separation of Benzoic acid, 3-(dimethylamino)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH. [Link]

  • Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine. Peptide Synthesis. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids. Wiley Online Library. [Link]

  • Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Korea University Pure. [Link]

  • Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Semantic Scholar. [Link]

Sources

solubility of 3-(N-Boc-N-methylamino)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(N-Boc-N-methylamino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(N-Boc-N-methylamino)benzoic acid, a key building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide equips researchers with the foundational principles, theoretical predictions, and detailed experimental protocols necessary to determine its solubility in a range of common organic solvents. By understanding the interplay of its structural features—the lipophilic Boc protecting group, the polar carboxylic acid, and the tertiary amine—scientists can make informed decisions in their research and development workflows.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences. For a compound like 3-(N-Boc-N-methylamino)benzoic acid, which serves as a versatile intermediate in the synthesis of more complex molecules, a thorough understanding of its solubility profile is paramount. Poor solubility can present significant challenges at various stages of drug discovery and development, including hampering purification, complicating formulation, and potentially leading to poor absorption and bioavailability of the final API.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, crystallization, and the preparation of formulations for preclinical and clinical studies.

This guide will delve into the theoretical underpinnings of the solubility of 3-(N-Boc-N-methylamino)benzoic acid, followed by a detailed, field-proven experimental protocol for its quantitative determination.

Molecular Structure and its Implications for Solubility

The solubility of 3-(N-Boc-N-methylamino)benzoic acid is dictated by the interplay of its distinct structural motifs. A guiding principle in predicting solubility is the adage "like dissolves like," which relates the polarity of the solute and the solvent.[2]

  • The Benzoic Acid Moiety: The presence of the carboxylic acid group (-COOH) introduces polarity and the capacity for hydrogen bonding. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl and hydroxyl oxygens). This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The acidic nature of the carboxylic acid also means its ionization state will be pH-dependent in aqueous systems, though this is less of a factor in most organic solvents unless a base is present.

  • The N-Boc-N-methylamino Group: The tert-butoxycarbonyl (Boc) protecting group is bulky and lipophilic, contributing to the non-polar character of the molecule. This feature will enhance solubility in less polar organic solvents. The tertiary amine, while protected, still possesses a lone pair of electrons on the nitrogen, allowing it to act as a hydrogen bond acceptor.

  • The Aromatic Ring: The benzene ring is a non-polar, hydrophobic structure that will contribute to the solubility in solvents with lower polarity through van der Waals interactions.

Predicted Solubility Trends:

Based on this structural analysis, we can predict the following general solubility trends for 3-(N-Boc-N-methylamino)benzoic acid:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) which can effectively solvate both the polar and non-polar regions of the molecule. Also, good solubility is anticipated in some polar protic solvents like short-chain alcohols (methanol, ethanol) that can engage in hydrogen bonding.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Low Solubility: Expected in non-polar solvents like hexane and heptane, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar carboxylic acid group is high.

Quantitative Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This technique measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature. The following is a detailed protocol for its implementation.

Materials and Equipment
  • 3-(N-Boc-N-methylamino)benzoic acid (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, DMSO, hexane) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Protocol

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of solid 3-(N-Boc-N-methylamino)benzoic acid to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A 24-hour period is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Step 2: Sample Collection and Preparation

  • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantification

  • Prepare a series of standard solutions of 3-(N-Boc-N-methylamino)benzoic acid of known concentrations in the same solvent.

  • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility of 3-(N-Boc-N-methylamino)benzoic acid in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 3-(N-Boc-N-methylamino)benzoic acid in Various Organic Solvents at 25 °C

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)
Methanol5.1To be determinedTo be determined
Ethanol4.3To be determinedTo be determined
Dichloromethane3.1To be determinedTo be determined
Ethyl Acetate4.4To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)7.2To be determinedTo be determined
Hexane0.1To be determinedTo be determined

Note: The table is a template for presenting experimentally determined data.

Understanding Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is also important to distinguish between thermodynamic and kinetic solubility.[1][4]

  • Thermodynamic Solubility , as determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound.[3]

  • Kinetic Solubility is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[1][4] This value is often higher than the thermodynamic solubility because it can represent the solubility of an amorphous or metastable form of the compound.

For drug development professionals, understanding both types of solubility is crucial. Kinetic solubility can provide an early indication of potential issues, while thermodynamic solubility is essential for formulation development and regulatory submissions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation (e.g., 24h at 25°C) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 Equilibrium reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm syringe filter samp2->samp3 samp4 Dilute sample to known concentration samp3->samp4 ana2 Analyze standards and sample (e.g., HPLC-UV) samp4->ana2 To analysis ana1 Prepare standard solutions ana1->ana2 ana4 Calculate solubility ana2->ana4 ana3 Construct calibration curve ana3->ana4

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-(N-Boc-N-methylamino)benzoic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(N-Boc-N-methylamino)benzoic acid, identified by its CAS Number 168162-30-9, has emerged as a valuable intermediate for researchers.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of orthogonally reactive functional groups: a carboxylic acid and a Boc-protected secondary amine. This guide provides an in-depth analysis of its commercial availability, a logical framework for its synthesis, and insights into its application, empowering scientists to integrate this reagent into their research and development workflows effectively.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the N-methylamino moiety, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This feature is fundamental in multi-step syntheses, preventing unwanted side reactions.[3] Simultaneously, the carboxylic acid group provides a reactive handle for a multitude of transformations, most notably amide bond formation, a cornerstone of pharmaceutical chemistry. The presence of the N-methyl group itself can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, influencing factors such as metabolic stability, solubility, and target binding affinity.

Physicochemical & Structural Data

A precise understanding of a reagent's properties is the foundation of its effective use. The key identifiers and properties of 3-(N-Boc-N-methylamino)benzoic acid are summarized below.

PropertyValue
CAS Number 168162-30-9[1][2]
Molecular Formula C13H17NO4[1][2]
Molecular Weight 251.28 g/mol [1][2]
Appearance Solid (Form may vary by supplier)
Typical Purity ≥97%[1][2]
InChI Key WKBGXDWFIPYTBR-UHFFFAOYSA-N[2]
Synonyms 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, 3-N-Boc-N-methyl amino benzoic acid[2]

Commercial Availability and Procurement

3-(N-Boc-N-methylamino)benzoic acid is readily available from a variety of specialized chemical suppliers catering to the research and pharmaceutical industries. This accessibility ensures a reliable supply chain for both small-scale discovery and larger-scale development projects. When procuring this reagent, it is critical to verify purity specifications, as trace impurities can have significant downstream consequences.

SupplierPurityAvailable Quantities
Sigma-Aldrich Varies by product lineGram to multi-gram scale
CP Lab Safety 97%1g[1]
CymitQuimica 97%500mg, 1g, 5g[2]
Life Chemicals Inc. (Available via distributors like Sigma-Aldrich)Varies

Note: Availability and catalog details are subject to change. Researchers should consult supplier websites for the most current information.

Synthetic Strategy: A Field-Proven Protocol

While commercially available, understanding the synthesis of 3-(N-Boc-N-methylamino)benzoic acid provides valuable context for its stability and potential impurities. The most logical and common approach involves the Boc-protection of the commercially available precursor, 3-(methylamino)benzoic acid.

Protocol: Boc-Protection of 3-(methylamino)benzoic acid

This protocol describes a self-validating system where reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • 3-(methylamino)benzoic acid (CAS: 51524-84-6)[4]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane

  • Ethyl acetate (for extraction)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(methylamino)benzoic acid in the chosen solvent (e.g., THF).

  • Base Addition: Add 1.5 to 2.0 equivalents of a suitable base, such as triethylamine. The causality here is twofold: the base neutralizes the acidic carboxylic acid proton and facilitates the nucleophilic attack of the amine on the Boc anhydride.

  • Boc Anhydride Addition: Slowly add 1.1 to 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) to the solution. An exothermic reaction may occur; addition over 5-10 minutes is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 2-12 hours). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Workup - Quenching & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine. The acidic wash ensures the removal of the amine base, preventing emulsion and simplifying purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(N-Boc-N-methylamino)benzoic acid can be purified by recrystallization or flash column chromatography to achieve the desired purity (typically >97%).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM1 3-(methylamino)benzoic acid Reaction Boc Protection in Solvent (THF) SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc₂O) SM2->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Reaction Completion Purify Purification (Crystallization/Chromatography) Workup->Purify Product 3-(N-Boc-N-methylamino)benzoic acid Purify->Product Purity >97%

Caption: Synthetic Workflow for 3-(N-Boc-N-methylamino)benzoic acid.

Core Applications in Drug Discovery and Chemical Biology

The utility of 3-(N-Boc-N-methylamino)benzoic acid stems from its bifunctional nature, allowing for its incorporation into larger molecules through sequential, controlled reactions.

  • Peptide Synthesis and Peptidomimetics: The Boc-protected amine is ideal for solid-phase or solution-phase peptide synthesis. The carboxylic acid can be activated (e.g., using HATU or EDC) and coupled to the N-terminus of a growing peptide chain. The N-methyl group introduces a non-natural modification that can enhance proteolytic stability and modulate conformation.[3]

  • Scaffold for Small Molecule Synthesis: It serves as a versatile scaffold. The carboxylic acid can be converted to amides, esters, or even reduced to an alcohol, while the Boc group can be removed to reveal the secondary amine for further functionalization, such as reductive amination, acylation, or arylation. This is particularly relevant in the construction of compound libraries for high-throughput screening.

  • Late-Stage Functionalization (LSF): In medicinal chemistry, LSF is a powerful strategy for modifying complex, drug-like molecules to explore structure-activity relationships (SAR).[5][6] While not a direct LSF reagent itself, this building block is used to synthesize fragments that can be coupled to complex cores, effectively acting as a "functionalization cassette" that introduces a protected amine and a key aromatic scaffold.

G cluster_reagents Reactants BuildingBlock 3-(N-Boc-N-methylamino) benzoic acid Reaction Amide Bond Formation BuildingBlock->Reaction Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Coupling Coupling Agents (e.g., HATU, EDC) Coupling->Reaction Product N-Substituted Amide Product Reaction->Product Forms Amide Deprotection Acidic Deprotection (e.g., TFA) Product->Deprotection Removes Boc Group Final Final Functionalized Product (with free secondary amine) Deprotection->Final

Caption: Application in Amide Coupling and Subsequent Deprotection.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general best practices based on analogous structures apply.[7]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid creating dust.[7][9] In case of contact with skin or eyes, rinse thoroughly with water.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

3-(N-Boc-N-methylamino)benzoic acid is more than just a chemical on a shelf; it is a strategic tool for molecular design and synthesis. Its reliable commercial availability, straightforward synthesis, and versatile reactivity make it an indispensable asset for researchers in drug discovery, peptide science, and materials chemistry. By understanding its properties and applying it with sound synthetic and safety protocols, scientists can significantly accelerate their progress toward discovering the next generation of innovative molecules.

References

  • 3-(N-Boc-N-methylamino)benzoic acid, 97% Purity, C13H17NO4, 1 gram . CP Lab Safety. [Link]

  • 3-(((Tert-butoxy)carbonyl)amino)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-4-(methylamino)benzoic acid Safety Data Sheet . Angene Chemical. [Link]

  • Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine . Peptide Synthesis Blog. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids . Wiley Online Library. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation . National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 3-(N-Boc-N-methylamino)benzoic acid: Physical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(N-Boc-N-methylamino)benzoic acid (CAS No. 168162-30-9), a key intermediate in pharmaceutical synthesis. The guide details the compound's physical appearance, molecular characteristics, and solubility, alongside a thorough analysis of its chemical stability. Insights into thermal, hydrolytic, and pH-dependent degradation pathways are discussed, supported by established principles of carbamate and benzoic acid chemistry. Standardized protocols for handling, storage, and characterization are provided to ensure the integrity of the compound in a research and development setting.

Introduction: The Role of 3-(N-Boc-N-methylamino)benzoic acid in Synthesis

3-(N-Boc-N-methylamino)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex pharmaceutical agents and other fine chemicals. Its structure incorporates a benzoic acid moiety, which allows for a variety of chemical transformations at the carboxylic acid group, and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The Boc protecting group is a cornerstone of modern organic synthesis, enabling precise control over the reactivity of the amino group. This guide offers a detailed examination of the compound's fundamental properties to facilitate its effective use in the laboratory.

Core Physicochemical Properties

The reliable application of any chemical reagent begins with a clear understanding of its physical characteristics. While some experimental values for this specific compound are not widely published, its properties can be reliably inferred from its chemical structure and data from closely related analogues.

Physical Appearance and Identification

3-(N-Boc-N-methylamino)benzoic acid is typically supplied as a solid.[1] While color can vary depending on purity, it is generally an off-white to yellow powder. Key identifiers are summarized in the table below.

PropertyValueSource(s)
CAS Number 168162-30-9[2][3]
Molecular Formula C₁₃H₁₇NO₄[2][4]
Molecular Weight 251.28 g/mol [2][4]
IUPAC Name 3-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid[2]
Purity Typically ≥97%[2]
Solubility Profile

The solubility of 3-(N-Boc-N-methylamino)benzoic acid is dictated by the interplay between the polar carboxylic acid group and the more nonpolar N-Boc protected amine and benzene ring. Based on the "like dissolves like" principle, the following solubility characteristics are expected:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in lower alcohols like methanol and ethanol.

  • Moderate Solubility: In moderately polar solvents like ethyl acetate and tetrahydrofuran (THF).

  • Low Solubility: In nonpolar solvents such as hexanes and toluene.

  • Aqueous Solubility: The compound is expected to have low solubility in water at neutral pH. However, it will readily dissolve in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) through the deprotonation of the carboxylic acid to form a soluble carboxylate salt.

A generalized workflow for determining solubility is presented below.

G cluster_0 Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24h with stirring) A->B C Filter to remove undissolved solid B->C D Analyze supernatant concentration (e.g., HPLC, UV-Vis) C->D E Calculate solubility (mg/mL or mol/L) D->E

Caption: A standard experimental workflow for determining the equilibrium solubility of a compound.

Chemical Stability and Degradation Pathways

The stability of 3-(N-Boc-N-methylamino)benzoic acid is primarily influenced by the lability of the Boc protecting group and the reactivity of the benzoic acid moiety. Understanding these factors is critical for selecting appropriate reaction and storage conditions.

Stability of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions, yet it is readily cleaved under specific circumstances, which is the basis of its utility as a protecting group.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents will rapidly deprotect the amine. Even milder acidic conditions can lead to slow hydrolysis over time.

  • Basic Conditions: The Boc group is generally stable to basic conditions, including strong bases like sodium hydroxide and organometallic reagents.[] This orthogonality to base-labile protecting groups is a key feature in multi-step synthesis.

  • Thermal Stability: While generally stable at room temperature, the Boc group can be thermally cleaved at elevated temperatures, typically above 150 °C. The deprotection proceeds without a catalyst, forming the free amine, carbon dioxide, and isobutylene. This property can be exploited for in-situ deprotection in some synthetic routes, but also represents a degradation pathway if the compound is subjected to excessive heat.

The diagram below illustrates the primary degradation pathways for the N-Boc group.

G cluster_1 N-Boc Group Degradation Start 3-(N-Boc-N-methylamino)benzoic acid Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Heat Thermal Stress (>150°C) Start->Heat Product 3-(Methylamino)benzoic acid + CO₂ + Isobutylene Acid->Product Heat->Product

Caption: Key degradation pathways for the N-Boc protecting group.

Stability of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is generally robust. However, under harsh conditions, it can undergo decarboxylation, particularly at high temperatures in the presence of certain catalysts or in subcritical water. This would lead to the formation of N-Boc-N-methylaniline. For most standard organic synthesis applications, the benzoic acid group is considered stable.

Recommended Storage and Handling

To ensure the long-term stability and purity of 3-(N-Boc-N-methylamino)benzoic acid, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of heat.[6] Storage at 2-8°C is often recommended to minimize any potential for slow degradation.[7]

  • Handling: Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9] Avoid creating dust.[8] In case of contact with eyes or skin, rinse immediately with plenty of water.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous reactions and degradation.[6]

Quality Control and Analytical Characterization

To verify the identity and purity of 3-(N-Boc-N-methylamino)benzoic acid, a combination of analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the tert-butyl protons (a singlet around 1.5 ppm), the N-methyl protons (a singlet around 3.3 ppm), aromatic protons in the 7-8 ppm region, and a broad singlet for the carboxylic acid proton (typically >10 ppm), although this can be solvent-dependent and may exchange with D₂O.

    • ¹³C NMR: Key signals would be observed for the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons, the aromatic carbons, and the carbonyl carbons of both the Boc group (~155 ppm) and the carboxylic acid (~170 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid is expected from approximately 3300 to 2500 cm⁻¹.[10]

    • A strong C=O stretch from the carboxylic acid will appear around 1700-1680 cm⁻¹.[10]

    • Another strong C=O stretch from the Boc carbamate group will be present, typically in the 1720-1685 cm⁻¹ region.

    • C-H stretching vibrations from the aromatic and aliphatic groups will be observed around 3000 cm⁻¹.

Chromatographic and Other Methods
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acid modifier (e.g., 0.1% TFA or formic acid) is a typical starting point for analysis.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Expected adducts in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[4]

  • Melting Point: The melting point is a key indicator of purity. For a pure compound, a sharp melting range is expected. While not definitively published for this compound, the related 3-aminobenzoic acid has a melting point of 178-180 °C. The addition of the N-Boc-N-methyl group will alter this value.

Experimental Protocols

Protocol for N-Boc Deprotection

This protocol describes a standard procedure for the acidic cleavage of the Boc group to yield 3-(methylamino)benzoic acid hydrochloride.

Materials:

  • 3-(N-Boc-N-methylamino)benzoic acid

  • Dichloromethane (DCM) or 1,4-Dioxane

  • 4 M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve 3-(N-Boc-N-methylamino)benzoic acid in a minimal amount of DCM or dioxane (e.g., 5-10 mL per gram).

  • Cool the solution in an ice bath.

  • Slowly add an excess of 4 M HCl in dioxane (e.g., 5-10 equivalents) or TFA (e.g., 10-20 equivalents).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add diethyl ether to the residue to precipitate the product as the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

G cluster_2 N-Boc Deprotection Workflow S1 Dissolve in DCM/Dioxane S2 Cool to 0°C S1->S2 S3 Add Acid (HCl/TFA) S2->S3 S4 Stir at RT (1-4h) S3->S4 S5 Monitor by TLC/LC-MS S4->S5 S6 Concentrate S5->S6 Reaction Complete S7 Precipitate with Ether S6->S7 S8 Filter and Dry S7->S8

Caption: A typical laboratory workflow for the acidic deprotection of the N-Boc group.

Conclusion

3-(N-Boc-N-methylamino)benzoic acid is a stable and versatile building block when handled and stored under appropriate conditions. Its primary liability is the N-Boc group, which is sensitive to acidic conditions and high temperatures. A thorough understanding of its physical properties and stability profile, as outlined in this guide, is essential for its successful application in research and development, ensuring both the integrity of the starting material and the desired outcome of the synthetic transformations.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(methylamino)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). Retrieved from [Link]

  • Angene Chemical. (2025, March 24). Safety Data Sheet for 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-(N-Boc-N-methylamino)benzoic acid, 97% Purity, C13H17NO4, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • Matulevičiūtė, G., et al. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 28(1), 35. Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)benzoic acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3-AMINOBENZOIC ACID. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Incorporation of 3-(N-Boc-N-methylamino)benzoic Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Backbone

In the landscape of peptide-based drug discovery, overcoming the inherent limitations of natural peptides—namely poor metabolic stability and low cell permeability—is paramount.[1][2] A powerful strategy to address these challenges is the site-specific modification of the peptide backbone.[3][4] N-methylation, the addition of a methyl group to a backbone amide nitrogen, is a particularly effective modification that enhances proteolytic resistance, improves membrane permeability by reducing hydrogen bonding capacity, and restricts conformational flexibility.[2][5][6][7] This conformational constraint can lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[8]

This guide focuses on the application of a specialized building block, 3-(N-Boc-N-methylamino)benzoic acid , as a tool for introducing a rigid, N-methylated turn-inducing element into a peptide sequence. Unlike traditional N-methylated α-amino acids, this aromatic spacer introduces a unique geometric constraint, offering a distinct method for modulating the topology and pharmacokinetic properties of novel peptide therapeutics. We will explore the rationale for its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical parameters for success.

Physicochemical Profile and Rationale for Use

3-(N-Boc-N-methylamino)benzoic acid is a bifunctional molecule designed for seamless integration into standard Fmoc-based SPPS workflows. Its structure combines three key features: a carboxylic acid for peptide bond formation, an N-methyl group to impart the benefits of N-methylation, and a Boc-protecting group for the secondary amine.

PropertyDataSource
Molecular Formula C₁₃H₁₇NO₄[9][10]
Molecular Weight 251.28 g/mol [9][]
CAS Number 168162-30-9[9][12]
Amine Protection tert-Butoxycarbonyl (Boc)[13]
Key Structural Feature N-methylated aminobenzoic acidN/A

Rationale for Incorporation:

  • Inducing Structural Rigidity: The planar phenyl ring introduces a well-defined bend or "kink" in the peptide backbone, fundamentally altering its three-dimensional structure in a predictable manner.[5]

  • Enhanced Proteolytic Stability: The N-methyl group provides steric shielding for the adjacent, newly formed amide bond, making it significantly more resistant to cleavage by proteases.[7][14]

  • Modulating Lipophilicity: The addition of the methyl and phenyl groups increases the overall lipophilicity of the peptide, which can aid in passive diffusion across cell membranes.[6][7]

  • Orthogonal Protection: The Boc group on the secondary amine is stable under the basic conditions (e.g., piperidine) used for N-terminal Fmoc group removal during SPPS, but is readily cleaved during the final acidolytic step (e.g., with Trifluoroacetic Acid - TFA), ensuring compatibility with the most common SPPS chemistry.[15]

cluster_0 3-(N-Boc-N-methylamino)benzoic acid mol SPPS_Workflow start Start with Fmoc-AA(n)-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 1 + 10 min) swell->deprotect wash1 3. Wash (DMF, DCM, DMF) deprotect->wash1 couple 5. Couple to Resin (1-4 hours) wash1->couple prepare_aa 4. Prepare Activated AA Solution (Fmoc-AA(n+1), HATU, DIPEA in DMF) prepare_aa->couple monitor 6. Monitor Coupling (Bromophenol Blue / Kaiser Test) couple->monitor wash2 7. Wash (DMF) monitor->wash2 next_cycle Repeat for next AA wash2->next_cycle next_cycle->deprotect No end Proceed to Final Cleavage next_cycle->end Yes

Caption: General workflow for one cycle of Fmoc-SPPS.

4.4. Step-by-Step Coupling Protocol for 3-(N-Boc-N-methylamino)benzoic acid

This procedure assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Start with the peptide-resin (H₂N-Peptide-Resin) after the previous Fmoc deprotection and washing steps. Ensure the resin is well-swollen in DMF.

  • Activation of the Building Block:

    • In a separate vial, dissolve 4 equivalents (0.4 mmol, 100.5 mg) of 3-(N-Boc-N-methylamino)benzoic acid and 3.9 equivalents (0.39 mmol) of HATU in ~2 mL of DMF.

    • Add 8 equivalents (0.8 mmol) of DIPEA to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. [16]

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for an extended period, typically 2 to 4 hours . The steric hindrance necessitates a longer coupling time than for standard amino acids. [16]

  • Monitoring for Completion:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then MeOH, and dry them.

    • Perform a bromophenol blue test . A blue color indicates a successful coupling (no free secondary amine). The standard ninhydrin (Kaiser) test is unreliable for secondary amines and should not be used here. [16][17] * If the test remains yellow/green, indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated solution (a "double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents:

      • 3x with DMF

      • 3x with DCM

      • 3x with DMF

  • Continuation of Synthesis:

    • The resin is now ready for the next cycle, starting with the Fmoc-deprotection of the subsequent amino acid. Note that the coupling of the next amino acid onto the N-methylated amine of the benzoic acid moiety will also be sterically hindered and requires the same robust coupling conditions (HATU, extended time).

4.5. Final Cleavage and Deprotection

  • After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).

  • Add the cocktail to the resin (~10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the target molecule.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC and confirm its identity via mass spectrometry. HPLC profiles of N-methyl-rich peptides may show multiple peaks due to slow cis/trans isomerization around the N-methylated amide bond. [5][18]

Trustworthiness: Self-Validation and Troubleshooting

  • Reaction Monitoring is Crucial: Do not rely on fixed coupling times. Always use a qualitative test like the bromophenol blue test to confirm reaction completion, especially for the hindered couplings involving the target molecule.

  • Double Coupling: Be prepared to perform a second coupling. Incomplete coupling is the most common failure mode and leads to deletion sequences that can be difficult to purify away from the target peptide.

  • Racemization Risk: While HATU is known to suppress racemization, the use of highly reactive reagents and extended coupling times can increase this risk, particularly for the amino acid being coupled to the N-methylated residue. [19]Characterization of the final peptide by chiral amino acid analysis may be warranted for GMP-grade material.

  • Aggregation: The introduction of rigid, hydrophobic elements can sometimes promote peptide aggregation during synthesis. Using lower-substitution resins or incorporating backbone-protection strategies for other parts of the sequence can mitigate this. [4][20]

Conclusion

3-(N-Boc-N-methylamino)benzoic acid is a valuable synthetic tool for peptide chemists aiming to design next-generation therapeutics with enhanced pharmacological profiles. Its incorporation introduces a unique, rigid, N-methylated structural motif that can profoundly influence peptide conformation, stability, and permeability. [1][7][21]While the steric hindrance presented by the N-methyl group poses a synthetic challenge, it can be reliably overcome through the use of potent coupling reagents like HATU, extended reaction times, and diligent reaction monitoring. [16][17]By following the detailed protocols and validation checks outlined in this guide, researchers can successfully leverage this building block to explore novel chemical space in peptide drug discovery.

References

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
  • The N-Methyl Group's Profound Influence on Peptide Backbone Flexibility: A Technical Guide. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Applications of N-Methylated Peptides in Drug Discovery: Applic
  • The Effect of N-Methylation on Peptide Backbone Conform
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. American Peptide Company.
  • Should My Peptide Be Methyl
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of applic
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. Benchchem.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.
  • 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)BENZOIC ACID. CymitQuimica.
  • Synthesis and conformation of backbone N-amin
  • Synthesis of Amide Backbone-Modified Peptides. PubMed.
  • Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine. Peptide Synthesis Reagents.
  • The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
  • Solid-phase synthesis and characteriz
  • Automated synthesis of backbone protected peptides. Royal Society of Chemistry.
  • 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). PubChemLite.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • CAS 263021-30-3 N-Boc-4-(methylamino)benzoic acid. BOC Sciences.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • 3-(N-BOC-N-METHYLAMINO)BENZOIC ACID | 168162-30-9. Sigma-Aldrich.

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Application Note: A Validated Protocol for the N-Boc Protection of 3-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Guiding Principles

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its robust stability across a wide array of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment.[2][3]

This document provides a comprehensive, field-tested protocol for the N-Boc protection of 3-(methylamino)benzoic acid. This substrate presents a unique challenge and opportunity: the presence of both a secondary amine and a carboxylic acid. The protocol is designed to achieve chemoselective protection of the more nucleophilic amine over the carboxylic acid. We will delve into the causality behind reagent selection, reaction conditions, and purification strategies, ensuring a reproducible and high-yielding transformation.

Core Mechanism: The Chemistry of Boc Protection

The reaction proceeds via the nucleophilic acyl substitution of the secondary amine on di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.[4] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[5] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which acts as a base to deprotonate the newly formed carbamate, driving the reaction to completion.[2][6] The use of an external base is crucial, especially with amino acid substrates, to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine.

Boc_Protection_Mechanism sub 3-(Methylamino)benzoic Acid (Substrate) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack boc Di-tert-butyl Dicarbonate ((Boc)₂O) boc->intermediate base Base (e.g., NaOH) base->sub Deprotonates product 3-(N-Boc-N-methylamino)benzoic Acid (Product) intermediate->product Collapse & Decomposition byproducts Byproducts: CO₂ (gas) t-Butanol intermediate->byproducts

Caption: Mechanism of N-Boc Protection.

Experimental Protocol: Chemoselective N-Protection

This protocol has been optimized for both yield and purity, taking into account the bifunctional nature of the starting material.

Materials and Reagents
ReagentMolar Mass ( g/mol )RoleNotes
3-(Methylamino)benzoic acid151.16Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)218.25Protecting AgentIrritant. Handle in a fume hood.
Sodium Hydroxide (NaOH)40.00BaseCorrosive. Handle with care.
Tetrahydrofuran (THF)72.11Organic SolventFlammable.
Deionized Water (H₂O)18.02Aqueous Solvent
Ethyl Acetate (EtOAc)88.11Extraction SolventFlammable.
Hydrochloric Acid (HCl), 1M36.46Acid for Work-upCorrosive.
Brine (Saturated NaCl solution)-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying Agent
Step-by-Step Methodology

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)benzoic acid (1.0 eq.).

  • Add a 1:1 mixture of tetrahydrofuran (THF) and deionized water. The volume should be sufficient to dissolve the starting material upon addition of base (approx. 10 mL per gram of substrate).

  • Begin stirring and add sodium hydroxide (1.1 eq.) portion-wise. Stir until all solids have dissolved, forming the sodium salt of the substrate in solution.

  • Cool the resulting clear solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.2 eq.) in a minimal amount of THF.

  • Add the (Boc)₂O solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours (overnight). The reaction is typically complete within this timeframe and can be monitored by TLC.[3]

Work-up and Purification:

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with an equal volume of deionized water.

  • Wash the aqueous layer twice with ethyl acetate to remove any unreacted (Boc)₂O and t-butanol byproduct. Discard the organic layers.

  • Cool the aqueous layer again to 0 °C in an ice bath.

  • Slowly acidify the aqueous solution to a pH of 3-4 by adding 1M HCl dropwise with vigorous stirring. The desired product will precipitate as a white solid.

  • Extract the product from the acidified aqueous layer three times using ethyl acetate.

  • Combine the organic extracts and wash them once with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-(tert-butoxycarbonyl(methyl)amino)benzoic acid, typically as a white to off-white solid.[7] Further purification via recrystallization from an ethyl acetate/hexane mixture can be performed if necessary.

Workflow and Logic

The experimental design follows a logical progression from reaction execution to product isolation, ensuring efficiency and purity.

Experimental_Workflow A 1. Solubilization & Basification Substrate in THF/H₂O + NaOH B 2. Reagent Addition Add (Boc)₂O solution at 0°C A->B Cool C 3. Reaction Stir overnight at Room Temp B->C Warm to RT D 4. Solvent Removal Evaporate THF C->D Work-up E 5. Aqueous Wash Remove impurities with EtOAc D->E F 6. Acidification & Protonation Add 1M HCl to pH 3-4 E->F G 7. Product Extraction Extract with EtOAc F->G H 8. Drying & Concentration Dry over Na₂SO₄, evaporate solvent G->H I 9. Final Product 3-(N-Boc-N-methylamino)benzoic acid H->I Isolate

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

  • Chemoselectivity: The protocol's success hinges on the differential reactivity of the functional groups. The secondary amine is a stronger nucleophile than the carboxylate anion formed in situ. This intrinsic electronic preference ensures the reaction proceeds selectively at the nitrogen atom.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The product will have a higher Rf value than the polar starting material.

  • Work-up Logic: The pH-dependent solubility of the product is key to a clean purification. The product, as a carboxylate salt, is water-soluble under basic conditions, allowing for the removal of non-polar impurities. Upon acidification, it becomes the neutral carboxylic acid, which is significantly less water-soluble and can be efficiently extracted into an organic solvent.[8] This provides a robust, non-chromatographic purification step.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, validating the success of the protocol. The appearance of the large singlet corresponding to the nine tert-butyl protons (~1.5 ppm) in the ¹H NMR spectrum is a hallmark of a successful Boc protection.

References

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link][9]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][6]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][1]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][10]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link][3]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link][8]

  • PubChem. (n.d.). 3-(n-boc-n-methylamino)benzoic acid. Retrieved from [Link][7]

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Introduction: The Strategic Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the trifluoroacetic acid-mediated deprotection of 3-(N-Boc-N-methylamino)benzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from reaction mechanisms to detailed laboratory protocols and safety considerations.

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the use of protecting groups is a cornerstone strategy. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robustness under various conditions—including basic, nucleophilic, and reductive environments—and its facile removal under mild acidic conditions.[1][2] This orthogonality makes it invaluable in complex synthetic routes where multiple functional groups must be selectively manipulated.[1]

The deprotection of a Boc-protected amine is a critical step that liberates the amine for subsequent reactions. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, prized for its efficacy, volatility, and ability to drive the reaction to completion at ambient temperatures.[3] This application note provides a detailed exploration of the TFA-mediated deprotection of a specific substrate, 3-(N-Boc-N-methylamino)benzoic acid, offering insights into the underlying mechanism, a field-tested protocol, and essential troubleshooting advice.

The Deprotection Pathway: A Mechanistic Deep Dive

The cleavage of the Boc group by trifluoroacetic acid is a well-understood, acid-catalyzed elimination process.[4] The reaction proceeds through a sequence of discrete, logical steps, ensuring a clean and efficient transformation.

  • Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the carbamate for cleavage.[2][5]

  • Fragmentation & Cation Formation : The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][4]

  • Decarboxylation : The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free secondary amine, 3-(methylamino)benzoic acid.[5][6] This irreversible step provides a strong thermodynamic driving force for the reaction. It is critical to perform this reaction in a well-ventilated fume hood to allow the CO₂ to dissipate safely.[2]

  • Salt Formation : In the strongly acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt as the final product.[4][5]

A significant consideration in this mechanism is the fate of the electrophilic tert-butyl cation. This reactive species can potentially alkylate nucleophilic sites on the substrate or other molecules, leading to undesired side products.[4][7] While the benzoic acid moiety in the target molecule is relatively deactivated, in more complex substrates, especially those containing sensitive residues like tryptophan or methionine, the use of "scavengers" (e.g., anisole, thioanisole, or triisopropylsilane) is often necessary to trap this cation.[8][9]

Visualizing the Deprotection Workflow

The following diagram outlines the complete workflow for the deprotection of 3-(N-Boc-N-methylamino)benzoic acid using TFA, from the initial setup to the isolation of the final product.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Dissolve Starting Material (3-(N-Boc-N-methylamino)benzoic acid) in Dichloromethane (DCM) Cool Cool solution to 0°C (Ice Bath) Start->Cool Add_TFA Add Trifluoroacetic Acid (TFA) dropwise Cool->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Concentrate Remove Volatiles (Rotary Evaporation) Stir->Concentrate Neutralize Dissolve residue in DCM & Wash with sat. NaHCO₃ (aq) Concentrate->Neutralize Extract Separate Layers & Wash organic with Brine Neutralize->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Final_Product Filter & Concentrate to yield 3-(methylamino)benzoic acid Dry->Final_Product

Caption: Workflow for TFA-mediated Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors. The table below summarizes typical parameters for a standard solution-phase deprotection.

ParameterValue/ConditionRationale & Notes
Substrate 3-(N-Boc-N-methylamino)benzoic acid-
Solvent Dichloromethane (DCM)Excellent solvent for the starting material and inert to TFA.[3]
Reagent Trifluoroacetic Acid (TFA)A strong, volatile acid that enables efficient cleavage at room temperature.[2]
TFA Concentration 20-50% (v/v) in DCMA 50% solution (1:1 TFA:DCM) is common and ensures a rapid reaction.[10][11] Lower concentrations (e.g., 25%) can also be effective.[3]
Temperature 0°C to Room TemperatureInitial addition at 0°C helps control any potential exotherm, followed by warming to room temperature for the reaction.[12]
Reaction Time 1 - 4 hoursTypically complete within this timeframe. Progress should be monitored.[3][10]
Workup Basic wash (e.g., sat. NaHCO₃)Neutralizes excess TFA to isolate the free amine product rather than the TFA salt.[12][13]
Typical Yield >95% (Crude)The reaction is generally high-yielding. Purification may be required depending on the subsequent step.

Experimental Protocol: Step-by-Step Guide

This protocol details a standard laboratory procedure for the deprotection of 3-(N-Boc-N-methylamino)benzoic acid on a 1 mmol scale.

Materials and Reagents:

  • 3-(N-Boc-N-methylamino)benzoic acid (251.28 g/mol )

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel

  • TLC plates (silica gel), appropriate eluent (e.g., 10% MeOH in DCM), and visualization method (UV light and/or ninhydrin stain)

Safety Precautions:

  • Trifluoroacetic acid (TFA) is extremely corrosive and causes severe skin burns and eye damage. [14][15] It should be handled exclusively in a certified chemical fume hood.[16][17]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves for small volumes; consider butyl rubber for larger quantities).[16][18]

  • Ensure emergency eyewash stations and safety showers are accessible.[18]

  • TFA is incompatible with strong bases, oxidizing agents, and metals.[14] Store and handle accordingly.

Procedure:

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(N-Boc-N-methylamino)benzoic acid (251 mg, 1.0 mmol).

  • Dissolution : Add 5 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0°C.

  • TFA Addition : While stirring, slowly add 5 mL of trifluoroacetic acid (TFA) to the reaction mixture. This creates a 50% TFA/DCM solution. An exotherm may be observed.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Spot the starting material, a co-spot, and the reaction mixture. The product, being a free amine, is more polar and will have a lower Rf value than the Boc-protected starting material.[4][13] Ninhydrin stain can be used to visualize the secondary amine product.[19]

  • Removal of Volatiles : Once the reaction is complete (disappearance of starting material by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting oil can be azeotroped by adding toluene (2 x 10 mL) and re-concentrating.[1]

  • Neutralization and Extraction : Dissolve the crude residue in 20 mL of DCM and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution (~20 mL) portion-wise until CO₂ evolution ceases. Shake the funnel, venting frequently.

  • Workup : Separate the organic layer. Wash the organic layer with brine (1 x 15 mL).

  • Drying and Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield 3-(methylamino)benzoic acid as the final product. Assess purity by NMR or LC-MS and purify further if necessary.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA stoichiometry or concentration.2. Inadequate reaction time.[4]1. Ensure a sufficient excess of TFA is used (e.g., 25-50% v/v).2. Allow the reaction to stir for a longer duration, continuing to monitor by TLC or LC-MS.[4]
Unexpected Side Products Alkylation of the aromatic ring by the t-butyl cation (unlikely for this substrate but possible).For more sensitive substrates, add a scavenger like anisole or thioanisole (5-10% v/v) to the TFA/DCM mixture to trap the cation.[4][8]
Product is a TFA Salt Incomplete neutralization during workup.Ensure the aqueous layer is basic (check with pH paper) after the NaHCO₃ wash. Add more base if needed.
Difficult Isolation / Emulsion Formation of salts or poor solubility of the product during workup.If an emulsion forms, add more brine to help break it. If the product is water-soluble, consider alternative workups like using a basic ion-exchange resin to neutralize the acid.[20][21]

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • University of Washington. Trifluoroacetic Acid SOP. University of Washington. Available at: [Link]

  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID. NJ.gov. Available at: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA Examples. Common Organic Chemistry. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Scribd. TFA Deprotection. Scribd. Available at: [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • Springer Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer Nature. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. PrepChem.com. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. Google Patents.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. Available at: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • PubChemLite. 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). PubChemLite. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

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Application Notes and Protocols: 3-(N-Boc-N-methylamino)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-(N-Boc-N-methylamino)benzoic Acid

3-(N-Boc-N-methylamino)benzoic acid is a bifunctional organic building block of significant utility in medicinal chemistry and organic synthesis. Its structure uniquely combines a carboxylic acid, a nucleophilic secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and a methyl group on the nitrogen, all arranged on a benzene ring. This specific arrangement offers chemists a strategic tool for introducing a constrained, N-methylated aminophenyl moiety into complex molecules.

The meta-substitution pattern of the amino and carboxyl groups provides a specific geometric vector for molecular elaboration. The Boc protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, allowing for orthogonal synthetic strategies.[1] The presence of the N-methyl group is particularly crucial in drug design, as it can enhance metabolic stability, modulate basicity (pKa), and improve cell permeability of the final compound. These features make 3-(N-Boc-N-methylamino)benzoic acid a valuable scaffold, particularly in the development of targeted therapies such as kinase inhibitors.

Core Application: A Reliable Anchor for Amide Bond Formation

The primary role of 3-(N-Boc-N-methylamino)benzoic acid in synthesis is to serve as the carboxylic acid component in amide bond formation reactions.[2] Amide bonds are the cornerstone of many pharmaceuticals, and the ability to reliably form these linkages is paramount. The benzoic acid moiety of this building block can be activated and subsequently coupled with a diverse array of primary and secondary amines to construct more complex molecular architectures. This reaction is central to building the core scaffolds of many biologically active molecules, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and Bromodomain and Extra-Terminal domain (BET) proteins, which are key targets in oncology.[3][4][5]

The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner. For unhindered and nucleophilic amines, carbodiimide-based methods are often sufficient. For more challenging substrates, such as electron-deficient or sterically hindered amines, more potent uronium- or phosphonium-based reagents are employed to ensure high yields and minimize side reactions.[6][7]

Experimental Protocols: Amide Coupling Methodologies

Below are two robust, field-proven protocols for the coupling of 3-(N-Boc-N-methylamino)benzoic acid with a generic primary amine (R-NH₂). The choice between them often comes down to cost, scale, and the reactivity of the amine.

Protocol 1: EDC/HOBt-Mediated Amide Coupling (Carbodiimide Method)

This is a classic, cost-effective method suitable for a wide range of amines. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[6] HOBt is added as an auxiliary nucleophile to trap this intermediate, forming an HOBt-ester which is less prone to racemization and side reactions, and reacts cleanly with the amine.

Materials:

  • 3-(N-Boc-N-methylamino)benzoic acid

  • Primary or secondary amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(N-Boc-N-methylamino)benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration relative to the benzoic acid).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture. The base is crucial to neutralize the HCl salt of EDC and to deprotonate the amine hydrochloride if used.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintaining the temperature at 0 °C during addition minimizes potential side reactions.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Data Presentation: EDC/HOBt Coupling

Reagent/Parameter Molar Equivalent Purpose
3-(N-Boc-N-methylamino)benzoic acid 1.0 Acid component
Amine (R¹R²NH) 1.1 Nucleophile
EDC·HCl 1.2 Activating agent
HOBt 1.2 Additive to suppress side reactions
DIPEA 2.5 Base
Solvent - Anhydrous DMF or DCM
Temperature 0 °C to Room Temp. Controlled reaction initiation
Typical Reaction Time 12-24 h -

| Typical Yield | 70-90% | Substrate dependent |

Protocol 2: HATU-Mediated Amide Coupling (Uronium Salt Method)

HATU is a highly efficient, uronium-based coupling reagent preferred for difficult couplings, including those with sterically hindered or electron-deficient amines.[8] It directly activates the carboxylic acid to form a highly reactive OAt-ester, which rapidly reacts with the amine. This method is generally faster and often provides higher yields than the EDC/HOBt protocol.

Materials:

  • 3-(N-Boc-N-methylamino)benzoic acid

  • Primary or secondary amine (R¹R²NH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(N-Boc-N-methylamino)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. The mixture is typically stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is often significantly faster than carbodiimide methods.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: HATU Coupling

Reagent/Parameter Molar Equivalent Purpose
3-(N-Boc-N-methylamino)benzoic acid 1.0 Acid component
Amine (R¹R²NH) 1.1 Nucleophile
HATU 1.1 Highly efficient activating agent
DIPEA 3.0 Base
Solvent - Anhydrous DMF
Temperature Room Temp. Rapid coupling
Typical Reaction Time 2-6 h -

| Typical Yield | 85-98% | Substrate dependent |

Visualizations: Reaction Workflow and Scheme

G cluster_reactants Reactants cluster_process Process Acid 3-(N-Boc-N-methylamino) benzoic acid Activation Carboxylic Acid Activation Acid->Activation Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent (EDC/HOBt or HATU) + Base (DIPEA) Reagents->Activation Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Amide Product Workup->Product

Caption: General workflow for amide bond formation.

Caption: Representative amide coupling reaction.

Subsequent Transformation: Boc Deprotection

Once the amide bond is formed, the Boc group can be selectively removed to reveal the N-methylamino functionality. This secondary amine is then available for further synthetic manipulations, such as alkylation, arylation, or another amide coupling, providing a route to highly functionalized molecules.

Protocol 3: Acid-Catalyzed Boc Deprotection

The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for its removal.[1]

Materials:

  • Boc-protected amide substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the Boc-protected amide in DCM (approx. 0.1 M).

  • Add TFA (5-10 equivalents) to the solution at room temperature. The reaction is typically accompanied by the evolution of isobutylene and CO₂ gas.

  • Stir the reaction for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ until the effervescence ceases. This step neutralizes the TFA salt of the amine.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected amine. The product may be used directly or purified further if necessary.

Application in the Synthesis of Bioactive Scaffolds

The amides synthesized from 3-(N-Boc-N-methylamino)benzoic acid are valuable intermediates in the construction of complex therapeutic agents. For instance, the resulting N-methylaniline core is a common feature in many kinase inhibitors. After Boc deprotection, the exposed secondary amine can be further functionalized to build out the final inhibitor structure, which is designed to fit into the ATP-binding pocket of a target kinase. The meta-disposition of the amide and N-methylamino groups provides a specific spatial arrangement that is often exploited to achieve high binding affinity and selectivity for targets like PARP and BET bromodomains.[5][9] The N-methyl group, in particular, can serve to block metabolic N-dealkylation and fine-tune the lipophilicity of the molecule, potentially enhancing properties like brain penetration.

References

  • Design and synthesis of benzodiazepines as brain penetr
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. NIH.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applic
  • WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

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Application Notes and Protocols for the Purification of Peptides Containing 3-(N-Methylamino)benzoic Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of Peptides with 3-(N-Methylamino)benzoic Acid

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Among these, 3-(N-methylamino)benzoic acid (m-NMBA), an N-methylated aromatic residue, offers a unique combination of structural rigidity and altered polarity. Its integration can enhance metabolic stability and influence peptide conformation, potentially leading to improved bioactivity.[1][2] However, these desirable attributes introduce significant challenges during the purification process.

The presence of the m-NMBA residue fundamentally alters the physicochemical characteristics of a peptide. The N-methylation increases lipophilicity and can introduce steric hindrance, while the aromatic ring further contributes to hydrophobicity.[3][4] These factors can lead to poor solubility, strong retention on standard reversed-phase chromatography media, and co-elution with closely related impurities.[3] Therefore, a systematic and often multi-dimensional purification strategy is essential to achieve the high purity required for research and therapeutic applications.

This comprehensive guide provides a detailed framework for the purification of peptides containing the 3-(N-methylamino)benzoic acid residue. We will delve into the underlying principles of the purification challenges, present detailed protocols for reversed-phase and orthogonal purification techniques, and offer practical guidance on method development and troubleshooting.

The Challenge: Physicochemical Impact of 3-(N-Methylamino)benzoic Acid

The primary hurdles in purifying peptides containing m-NMBA stem from its unique structural features:

  • Increased Hydrophobicity: The combination of the benzene ring and the N-methyl group significantly increases the hydrophobicity of the peptide. This leads to strong retention on common reversed-phase stationary phases like C18, often requiring high concentrations of organic solvent for elution.[3][5] This can result in poor peak shape and co-elution with other hydrophobic impurities generated during synthesis.

  • Altered Polarity and Charge: The N-methylation removes a hydrogen bond donor, reducing the peptide's overall polarity.[3] The benzoic acid moiety also has a pKa that can influence the overall charge of the peptide at different pH values, which can be exploited for purification.

  • Steric Hindrance: The bulky nature of the m-NMBA residue can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher proportion of deletion sequences that are often difficult to separate from the target peptide.[3]

  • Aggregation and Solubility Issues: Highly hydrophobic peptides have a tendency to aggregate, which can lead to peak broadening, reduced recovery, and even precipitation on the column.[2][3] Solubility in standard aqueous mobile phases can also be a significant challenge.

To address these challenges, a multi-pronged approach to purification is often necessary, combining the high resolution of reversed-phase high-performance liquid chromatography (RP-HPLC) with orthogonal techniques like ion-exchange chromatography (IEX).[6][7]

Primary Purification Strategy: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the cornerstone for peptide purification due to its high resolving power.[8] However, standard protocols often require significant optimization for m-NMBA-containing peptides.

Experimental Protocol: RP-HPLC Purification

1. Crude Peptide Preparation and Solubilization:

  • Precipitation and Washing: Following cleavage from the solid-phase resin, precipitate the crude peptide with cold diethyl ether. Due to increased hydrophobicity, precipitation may be less efficient. Multiple washes may be necessary to remove scavengers.

  • Solubilization: The crude peptide pellet may exhibit poor solubility in aqueous solutions.

    • Recommended Solvents: Begin by dissolving the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Dilution: Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A). Perform a small-scale solubility test to ensure the peptide remains in solution upon dilution.

2. HPLC System and Column Selection:

  • System: A preparative HPLC system equipped with a gradient pump, UV detector (monitoring at 210-220 nm and 280 nm), and fraction collector is required.

  • Column Selection: The choice of stationary phase is critical.

    • Standard C18: While a C18 column is a common starting point, the strong retention of m-NMBA-containing peptides may necessitate a less retentive phase.

    • Alternative Phases: Consider using a C8, C4, or phenyl-based column to reduce retention time and improve peak shape.[9][10]

3. Mobile Phase Optimization:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Ion-Pairing Reagent: TFA is a standard ion-pairing reagent that improves peak shape.[8] For particularly challenging separations, alternative ion-pairing reagents like 0.1% formic acid (for MS compatibility) or heptafluorobutyric acid (HFBA) can be explored.

  • Organic Modifiers: If solubility or aggregation remains an issue, the addition of a small percentage (5-10%) of n-propanol or isopropanol to Mobile Phase B can be beneficial.[3]

4. Gradient Development:

  • Scouting Gradient: Begin with a broad scouting gradient (e.g., 5-95% B over 30 minutes) on an analytical column to determine the approximate elution concentration of the target peptide.

  • Focused Gradient: Once the elution point is identified, design a shallower, focused gradient around this concentration for the preparative run. A gradient of 0.5-1% B per minute is a good starting point for high-resolution separation.

5. Purification Run and Analysis:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes.

  • Injection: Inject the solubilized crude peptide.

  • Fraction Collection: Collect fractions across the main peak(s) of interest.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final peptide powder.

Data Summary: RP-HPLC Parameter Selection
ParameterStandard PeptidesPeptides with 3-(N-methylamino)benzoic acidRationale for Change
Stationary Phase C18C8, C4, or PhenylReduced hydrophobicity to decrease strong retention and improve peak shape.
Organic Solvent AcetonitrileAcetonitrile, potentially with n-propanol or isopropanolAddition of alcohol modifiers can improve solubility and reduce aggregation of hydrophobic peptides.
Gradient Slope 1-2% B/min0.5-1% B/minA shallower gradient provides higher resolution for separating closely eluting impurities.
Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in DMSO/DMF crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute inject Inject Sample dilute->inject gradient Focused Gradient Elution inject->gradient collect Fraction Collection gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: General workflow for the RP-HPLC purification of peptides containing 3-(N-methylamino)benzoic acid.

Orthogonal Purification: Ion-Exchange Chromatography (IEX)

For particularly complex crude mixtures where RP-HPLC alone is insufficient, an orthogonal purification step using ion-exchange chromatography can be highly effective.[6] IEX separates peptides based on their net charge, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.[7]

When to Use IEX:
  • When co-eluting impurities in RP-HPLC have similar hydrophobicity but different net charges.

  • As a pre-purification step to enrich the target peptide and reduce the load on the subsequent RP-HPLC column.[9]

  • When dealing with impurities arising from modifications that alter the charge of the peptide (e.g., deamidation).

Experimental Protocol: Cation-Exchange Chromatography (CEX)

Given that peptide purification is often carried out at acidic pH where many peptides carry a net positive charge, cation-exchange is a common choice.

1. Column and Buffer Selection:

  • Column: A strong cation-exchange (SCX) column is recommended.

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the target peptide is positively charged (e.g., 20 mM ammonium formate, pH 3.0).

  • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 1 M ammonium formate, pH 3.0).

2. Purification Procedure:

  • Sample Preparation: Dissolve the crude or partially purified peptide in Mobile Phase A.

  • Column Equilibration: Equilibrate the CEX column with Mobile Phase A.

  • Loading: Load the sample onto the column.

  • Washing: Wash the column with Mobile Phase A to remove unbound impurities.

  • Elution: Elute the bound peptides using a linear gradient of increasing ionic strength (e.g., 0-100% Mobile Phase B).

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical RP-HPLC to identify those containing the target peptide.

3. Post-IEX Processing:

  • The collected fractions will contain high concentrations of salt. These fractions should be pooled and can be directly loaded onto a C18 solid-phase extraction (SPE) cartridge for desalting before lyophilization or further purification by RP-HPLC.

Visualization: Orthogonal Purification Strategy

Orthogonal_Purification start Crude Peptide Mixture iex Ion-Exchange Chromatography (IEX) start->iex Charge-based separation desalt Desalting (SPE) iex->desalt Salt removal rphplc_1 Reversed-Phase HPLC (RP-HPLC) analysis Purity Analysis rphplc_1->analysis desalt->rphplc_1 Hydrophobicity-based separation final_product High-Purity Peptide analysis->final_product >95% Purity

Sources

Application Note: Strategic Incorporation of 3-(N-methylamino)benzoic Acid into Drug-Like Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminobenzoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, 3-(N-methylamino)benzoic acid is a particularly versatile bifunctional building block, offering both a reactive secondary amine and a carboxylic acid for diverse synthetic elaborations. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic incorporation of this valuable synthon into complex, drug-like molecules. We will explore key synthetic methodologies, including amide bond formation and C-N bond construction, supported by detailed, field-proven protocols and mechanistic insights to facilitate rational synthetic design.

Introduction: The Value Proposition of 3-(N-methylamino)benzoic Acid

3-(N-methylamino)benzoic acid serves as an attractive design element in drug discovery for several reasons. The meta-substitution pattern of the functional groups provides a specific geometric vector for substituents, influencing the overall topology of the final molecule. The secondary N-methylamine can act as a hydrogen bond acceptor or donor (in its protonated form), while the benzoic acid provides a strong hydrogen bond donor and acceptor motif, crucial for molecular recognition at target binding sites. Its dual functionality allows it to be used as a terminal cap or as an internal linker, connecting two different pharmacophoric elements. Understanding its physicochemical properties is the first step in designing a successful synthetic strategy.

Table 1: Physicochemical Properties of 3-(N-methylamino)benzoic acid

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol
Melting Point 122-126 °C[2]
Appearance Solid
pKa (Carboxylic Acid) ~3.07 (estimated for aminobenzoic acids)[3]
pKa (Amino Group) ~4.79 (estimated for aminobenzoic acids)[3]
Solubility Slightly soluble in water; soluble in hot alcohol, acetone.[3]

Core Synthetic Strategy I: Elaboration via the Carboxylic Acid Moiety

The most direct application of 3-(N-methylamino)benzoic acid involves the formation of an amide bond. This reaction couples the carboxylic acid with a primary or secondary amine present on a target scaffold. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures while removing water, which is often incompatible with complex molecules.[4][5] Therefore, activation of the carboxylic acid is paramount.

Mechanism: Carboxylic Acid Activation

The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved either by forming a highly reactive intermediate, such as an acyl chloride, or by using a coupling agent to generate an activated ester in situ, which is then readily displaced by the amine nucleophile.

Protocol 1: Amide Coupling via Carbodiimide Activation

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their mild reaction conditions and operational simplicity.[6] The reaction proceeds through an O-acylisourea intermediate. A significant challenge with this method can be racemization if the amine component is chiral. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) mitigates this by forming an activated ester intermediate, which reacts more cleanly with the amine and suppresses side reactions.[6][7]

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolution: In a round-bottom flask, dissolve 3-(N-methylamino)benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Amine Addition: Add the desired primary or secondary amine partner (1.1 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove excess amine and EDC-urea), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

DOT script for Amide Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-(N-methylamino)benzoic acid, HOBt, and Amine in DMF add_edc Cool to 0 °C Add EDC start->add_edc 1. Reagents react Stir at RT for 12-24h (Monitor by LC-MS) add_edc->react 2. Initiation dilute Dilute with DCM react->dilute 3. Quench wash_hcl Wash with 1N HCl dilute->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-(N-methylamino)benzoic acid, HOBt, and Amine in DMF add_edc Cool to 0 °C Add EDC start->add_edc 1. Reagents react Stir at RT for 12-24h (Monitor by LC-MS) add_edc->react 2. Initiation dilute Dilute with DCM react->dilute 3. Quench wash_hcl Wash with 1N HCl dilute->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Acyl Chloride Formation and Coupling

For less sensitive substrates, conversion to the highly reactive acyl chloride provides a robust method for amide formation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[8] The primary advantage is the high reactivity of the acyl chloride, often leading to rapid and high-yielding reactions. The disadvantage is the generation of HCl, which requires the use of a non-nucleophilic base (e.g., triethylamine, DIPEA) in the subsequent amination step to neutralize the acid and prevent protonation of the amine nucleophile.

Detailed Protocol: Two-Step Acyl Chloride Method

  • Acyl Chloride Formation: In a fume hood, suspend 3-(N-methylamino)benzoic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (2.0 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 2-4 hours until gas evolution ceases and a clear solution is formed.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (2.5 eq.) in DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction & Work-up: Stir the reaction at room temperature for 1-3 hours. Perform an aqueous work-up as described in Protocol 1.

  • Purification: Purify the product via column chromatography.

Core Synthetic Strategy II: Elaboration via the N-Methylamino Group

The secondary amine provides a nucleophilic handle for forming new carbon-nitrogen or heteroatom-nitrogen bonds.

Protocol: Reductive Amination

Reductive amination is a powerful and widely used method in medicinal chemistry for forming C-N bonds.[9] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[10] A key advantage of modern reductive amination protocols is the use of selective reducing agents, like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), that preferentially reduce the protonated iminium ion over the starting carbonyl compound.[11] This allows for a convenient one-pot procedure.[11][12]

Detailed Protocol: One-Pot Reductive Amination

  • Protection (Optional but Recommended): To prevent self-condensation or other side reactions involving the carboxylic acid, it is advisable to first protect it as an ester (e.g., methyl or ethyl ester) via Fischer esterification or by using TMS-diazomethane.

  • Reaction Setup: Dissolve the ester-protected 3-(N-methylamino)benzoic acid (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 6-18 hours. Monitor for the disappearance of the starting amine by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Deprotection: If necessary, hydrolyze the ester (e.g., using LiOH in THF/water) to regenerate the carboxylic acid.

DOT script for Reductive Amination Mechanism

G Amine R¹-NH-R² Iminium [R³-C(R⁴)=N⁺(R¹)-R²] Amine->Iminium + H⁺ - H₂O Carbonyl R³-C(=O)-R⁴ Carbonyl->Iminium Iminium2 [R³-C(R⁴)=N⁺(R¹)-R²] Product R³-CH(R⁴)-N(R¹)-R² Iminium2->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Attack

G Amine R¹-NH-R² Iminium [R³-C(R⁴)=N⁺(R¹)-R²] Amine->Iminium + H⁺ - H₂O Carbonyl R³-C(=O)-R⁴ Carbonyl->Iminium Iminium2 [R³-C(R⁴)=N⁺(R¹)-R²] Product R³-CH(R⁴)-N(R¹)-R² Iminium2->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Attack

Figure 2: Simplified mechanism of one-pot reductive amination.

Advanced Strategy: Orthogonal Synthesis for Linker Applications

When 3-(N-methylamino)benzoic acid is used as a linker, both functional groups must be addressed sequentially. This requires an orthogonal protecting group strategy, where one group can be deprotected without affecting the other.

Example Orthogonal Workflow:

  • Amine Protection: Protect the secondary amine of 3-(N-methylamino)benzoic acid using a Boc-anhydride ((Boc)₂O) to form the N-Boc derivative. The Boc group is stable to many conditions but is easily removed with acid (e.g., TFA).

  • Carboxylic Acid Elaboration: With the amine protected, the carboxylic acid is now free to be coupled to a desired amine-containing fragment (Molecule A) using the methods described in Section 2 (e.g., EDC/HOBt coupling).

  • Amine Deprotection: Remove the Boc group by treating the intermediate with Trifluoroacetic Acid (TFA) in DCM.

  • Amine Elaboration: The newly freed secondary amine can now be functionalized, for example, via reductive amination with an aldehyde-containing fragment (Molecule B), as described in Section 3.

This approach allows for the controlled, stepwise assembly of complex molecules where 3-(N-methylamino)benzoic acid acts as a central scaffold.

DOT script for Orthogonal Synthesis Workflow

G start 3-(N-methylamino)benzoic acid protect_amine Protect Amine (Boc₂O) start->protect_amine boc_protected N-Boc Protected Intermediate protect_amine->boc_protected couple_acid Couple Acid (EDC, HOBt, Molecule A-NH₂) boc_protected->couple_acid intermediate1 Fully Protected Intermediate couple_acid->intermediate1 deprotect_amine Deprotect Amine (TFA) intermediate1->deprotect_amine free_amine Free Amine Intermediate deprotect_amine->free_amine couple_amine Couple Amine (Reductive Amination, Molecule B-CHO) free_amine->couple_amine final_product Final Drug-Like Molecule couple_amine->final_product

G start 3-(N-methylamino)benzoic acid protect_amine Protect Amine (Boc₂O) start->protect_amine boc_protected N-Boc Protected Intermediate protect_amine->boc_protected couple_acid Couple Acid (EDC, HOBt, Molecule A-NH₂) boc_protected->couple_acid intermediate1 Fully Protected Intermediate couple_acid->intermediate1 deprotect_amine Deprotect Amine (TFA) intermediate1->deprotect_amine free_amine Free Amine Intermediate deprotect_amine->free_amine couple_amine Couple Amine (Reductive Amination, Molecule B-CHO) free_amine->couple_amine final_product Final Drug-Like Molecule couple_amine->final_product

Figure 3: Orthogonal strategy for using the title compound as a linker.

Conclusion

3-(N-methylamino)benzoic acid is a high-value building block for medicinal chemistry, enabling the synthesis of diverse molecular architectures. By understanding the reactivity of its constituent functional groups and employing robust synthetic methods such as carbodiimide-mediated couplings and reductive aminations, researchers can efficiently incorporate this scaffold into their drug discovery pipelines. The use of orthogonal protecting group strategies further expands its utility, allowing for its application as a central linker to construct complex, multi-component molecules. The protocols and strategies outlined in this note serve as a validated starting point for the successful application of this versatile compound.

References

  • Maga, D., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5431. Available at: [Link][1]

  • Wikipedia. (2023). 3-Aminobenzoic acid. Available at: [Link][3]

  • Google Patents. (n.d.). DE69730111T2 - Process for the preparation of 3-(N,N-dimethylamino)benzoic acid. Available at: [13]

  • ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available at: [Link][14]

  • Google Patents. (n.d.). GB2321456A - Preparation Of 3-(N,N-Dimethylamino)benzoic Acid. Available at: [15]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Available at: [8]

  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. National Center for Biotechnology Information. Available at: [Link][16]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link][6]

  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Available at: [Link][12]

  • The Chemist Nate. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: [Link][4]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link][10]

  • Costanzo, M. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available at: [Link][17]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Available at: [Link][5]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link][11]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Available at: [Link][7]

Sources

Application Note: Strategic Incorporation of 3-(N-Boc-N-methylamino)benzoic Acid for the Synthesis of N-Methylated Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Backbone N-methylation is a cornerstone of modern peptide drug design, conferring enhanced proteolytic stability, improved membrane permeability, and conformational rigidity.[1][2] While various methods exist for direct on-resin methylation, the use of pre-methylated, functionalized building blocks offers a precise and efficient strategy for introducing these modifications at specific sites. This application note provides a detailed guide for researchers on the use of 3-(N-Boc-N-methylamino)benzoic acid , a versatile building block for incorporating an N-methylated aromatic spacer into peptide sequences during solid-phase peptide synthesis (SPPS). We present the mechanistic principles, step-by-step protocols for incorporation using Fmoc-based chemistry, and expert insights into overcoming the synthetic challenges associated with subsequent couplings onto the sterically hindered N-methyl amine.

Introduction: The Strategic Value of N-Methylated Spacers

Peptide-based therapeutics often suffer from poor pharmacokinetic profiles, including rapid degradation by proteases and low oral bioavailability.[3] N-methylation of the peptide backbone amide nitrogen is a proven strategy to mitigate these issues.[4] The methyl group sterically shields the amide bond from enzymatic cleavage and can reduce the hydrogen bonding capacity of the peptide, which may lower the desolvation penalty for membrane crossing.[2]

Beyond simple stability, the introduction of rigid, non-natural building blocks like aromatic spacers can enforce specific secondary structures or turns in a peptide, locking it into a bioactive conformation.[1] The reagent 3-(N-Boc-N-methylamino)benzoic acid uniquely combines both of these strategic elements. It is not a methylating agent itself, but rather a bifunctional building block that allows for the site-specific insertion of a pre-N-methylated aromatic scaffold. This enables the synthesis of novel peptidomimetics with tailored structural and pharmacological properties.

Advantages of Using 3-(N-Boc-N-methylamino)benzoic Acid:

  • Site-Specific Modification: Introduces a single, defined N-methylated position without the need for multi-step on-resin methylation procedures.

  • Conformational Constraint: The rigid benzoic acid core acts as a template to induce turns and control the peptide's three-dimensional structure.[1]

  • Orthogonal Protection: The Boc-protected N-methyl amine is stable to the standard basic conditions used for Fmoc deprotection, allowing for selective unmasking using acid.[5]

  • Chemical Diversity: Serves as a versatile scaffold for building libraries of modified peptides for structure-activity relationship (SAR) studies.

Mechanism of Incorporation and Elongation

The incorporation of 3-(N-Boc-N-methylamino)benzoic acid into a peptide chain follows a two-stage process within the framework of standard Fmoc-SPPS.

Stage 1: Amide Bond Formation: The carboxylic acid moiety of the building block is activated by a standard peptide coupling reagent (e.g., HCTU, HATU) and reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.

Stage 2: Orthogonal Deprotection and Elongation: The temporary Fmoc group on the N-terminus of the peptide chain is removed with a piperidine solution. The Boc group on the newly incorporated spacer remains intact. Following incorporation, this Boc group is selectively removed under acidic conditions (e.g., Trifluoroacetic Acid - TFA), exposing the N-methyl amine. This secondary amine then serves as the nucleophile for the subsequent coupling of the next Fmoc-protected amino acid, extending the peptide chain.

G cluster_0 Stage 1: Incorporation cluster_1 Stage 2: Elongation PeptideResin H₂N-Peptide-Resin Incorporated Boc-(Me)N-C₆H₄-CO-Peptide-Resin PeptideResin->Incorporated Amide Bond Formation Reagent 3-(N-Boc-N-methylamino)benzoic acid Coupling Coupling Agents (HCTU/DIPEA) Reagent->Coupling Coupling->PeptideResin BocDeprotection TFA/DCM Incorporated->BocDeprotection Proceed to Elongation Deprotected H-(Me)N-C₆H₄-CO-Peptide-Resin BocDeprotection->Deprotected Boc Removal FinalPeptide Fmoc-AA-(Me)N-C₆H₄-CO-Peptide-Resin Deprotected->FinalPeptide Difficult Coupling NextAA Fmoc-AA-OH Coupling2 Specialized Coupling (HATU/PyAOP) NextAA->Coupling2 Coupling2->Deprotected G Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell DeprotectFmoc 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->DeprotectFmoc Wash1 3. Wash (DMF) DeprotectFmoc->Wash1 Check1 Kaiser Test: Positive (Blue)? Wash1->Check1 Check1->DeprotectFmoc No, Repeat CoupleSpacer 4. Couple Spacer • 3-(N-Boc-N-methylamino)benzoic acid • HCTU / DIPEA • in DMF, 2h Check1->CoupleSpacer Yes Wash2 5. Wash (DMF, DCM) CoupleSpacer->Wash2 Check2 Kaiser Test: Negative (Clear)? Wash2->Check2 Check2->CoupleSpacer No, Recouple DeprotectBoc 6. Boc Deprotection (25% TFA/DCM, 2 x 15 min) Check2->DeprotectBoc Yes Wash3 7. Wash (DCM, DMF) Neutralize (DIPEA/DMF) DeprotectBoc->Wash3 CoupleNextAA 8. Couple Next AA • Fmoc-AA-OH • HATU / DIPEA • in DMF, 4-12h Wash3->CoupleNextAA Wash4 9. Wash (DMF) CoupleNextAA->Wash4 Continue Continue SPPS or Proceed to Cleavage Wash4->Continue

Figure 2: Step-by-step workflow for on-resin incorporation of the spacer.

Step-by-Step Methodology:

  • Resin Preparation: Start with the fully protected, resin-bound peptide (Fmoc-NH-CHR-CO-...-Resin). Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the terminal Fmoc group, exposing the primary amine.

  • Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

  • Confirmation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine.

  • Spacer Coupling:

    • In a separate vial, pre-activate 3-(N-Boc-N-methylamino)benzoic acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activation solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Confirmation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 25-50% TFA in DCM for 15 minutes. Drain.

    • Repeat the TFA treatment for another 15 minutes. [6][7]9. Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5x) to remove all traces of acid.

    • Wash with DMF (3x).

    • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 2 min), followed by DMF washes (5x). This step is critical to ensure the N-methyl amine is deprotonated for the next coupling.

  • Coupling onto the N-Methyl Amine:

    • The coupling of the next amino acid is sterically hindered and requires more robust activation. [8][9] * Pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Add the solution to the resin and allow the reaction to proceed for 4-12 hours. Overnight coupling is often recommended. [9] * Monitor the reaction for completeness. A recoupling may be necessary.

  • Continuation: After successful coupling, wash the resin (DMF 5x) and proceed with the standard Fmoc-SPPS cycle for any remaining amino acids.

  • Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.

Expected Results and Data Analysis

Successful incorporation of the building block and subsequent cleavage should be verified by LC-MS analysis of the crude peptide.

Step DescriptionStarting Peptide FragmentModificationExpected Mass Change (Da)Final Fragment Mass (Monoisotopic)
Example Incorporation H-Gly-Phe-Resin+ 3-(N-Boc-N-methylamino)benzoic acid+262.16 (C₁₅H₂₂N₂O₃)M + 262.16
After Boc Deprotection Boc-(Me)N-C₆H₄-CO-Gly-Phe-Resin- Boc group (-C₅H₈O₂)-100.05M + 162.11
After Final Cleavage H-(Me)N-C₆H₄-CO-Gly-Phe-NH₂(Full Peptide)-382.20

Table 1: Theoretical mass shifts for the incorporation of 3-(N-Boc-N-methylamino)benzoic acid onto a Gly-Phe dipeptide amide. Masses calculated for the added chemical moiety.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Spacer Coupling (Positive Kaiser test after Step 6)- Insufficient activation time or reagents.- Steric hindrance from the preceding amino acid.- Repeat the coupling step for an additional 2-4 hours or overnight.- Use a stronger coupling reagent like HATU if HCTU fails.
Incomplete Boc Deprotection - Insufficient TFA exposure time.- Degradation of TFA solution.- Extend TFA treatment to 2 x 20 minutes.- Use fresh, high-quality TFA.
Failed Coupling onto N-Methyl Amine - N-methyl amine is a poor nucleophile.- Insufficient activation/coupling time.- Incomplete neutralization after Boc deprotection.- Crucially, use HATU or PyAOP instead of HCTU/HBTU for this step. <[10][9]br>- Allow coupling to proceed overnight.- Ensure thorough neutralization with DIPEA/DMF before coupling. A double coupling may be required.
Side Product Formation - Incomplete Fmoc deprotection leading to deletion sequences.- Premature side-chain deprotection if labile groups are used.- Ensure Fmoc deprotection is complete using the Kaiser test.- Verify that all side-chain protecting groups are stable to the 25-50% TFA conditions used for Boc removal.

Conclusion

3-(N-Boc-N-methylamino)benzoic acid is a powerful and versatile building block for the strategic synthesis of advanced peptidomimetics. By enabling the precise, site-specific incorporation of an N-methylated aromatic spacer, it provides peptide chemists with a valuable tool to enhance pharmacokinetic properties and impose conformational constraints. While the subsequent coupling onto the resulting secondary amine requires optimized conditions and more potent activating agents like HATU, the protocols described herein provide a robust and reliable pathway to success. The use of such pre-functionalized monomers simplifies complex syntheses and accelerates the development of next-generation peptide therapeutics.

References

  • Tourwe, D., Van Hemel, J., & Piron, J. (n.d.). 10.15 Synthesis of Peptides Containing an Aromatic Spacer. Thieme Chemistry. Available at: [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]

  • Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link]

  • Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. Available at: [Link]

  • Vasile, C., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4437. Available at: [Link]

  • S. K. A. (2003). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]

  • Otaka, A. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry. Available at: [Link]

  • Cheung, J. J. H., et al. (1983). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]

  • Reddit User Discussion. (2022). SPPS for N Methylated Peptides. r/chemistry. Available at: [Link]

  • CEM Corporation. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Available at: [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Chen, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2139. Available at: [Link]

  • Ramasamy, S., et al. (2023). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(N-Boc-N-methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

Welcome to the technical support guide for the synthesis of 3-(N-Boc-N-methylamino)benzoic acid. This molecule is a valuable bifunctional building block in medicinal chemistry and drug development, frequently utilized in the construction of complex pharmaceutical intermediates.[1][2] Its structure incorporates a protected secondary amine and a carboxylic acid, allowing for selective, sequential reactions such as amide bond formation or further substitution.

This guide is designed for chemistry professionals engaged in this synthesis. It provides an in-depth analysis of the common synthetic pathways, addresses frequently encountered challenges through a troubleshooting Q&A, and offers detailed, validated protocols to optimize your reaction yield and purity.

Common Synthetic Pathway

The most reliable and widely adopted method for preparing 3-(N-Boc-N-methylamino)benzoic acid involves a two-step sequence starting from the commercially available methyl 3-(methylamino)benzoate. This pathway is favored due to the higher reactivity of the ester in the initial protection step and the straightforward nature of the subsequent hydrolysis.

The overall transformation is as follows:

  • Boc Protection: The secondary amine of methyl 3-(methylamino)benzoate is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in an aprotic solvent with a suitable base.

  • Saponification (Ester Hydrolysis): The methyl ester of the Boc-protected intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product. This step must be performed under controlled conditions to prevent premature cleavage of the acid-labile Boc group.[3]

Synthetic_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Saponification Start Methyl 3-(methylamino)benzoate Reagents1 (Boc)₂O, Base (e.g., TEA) Solvent (e.g., DCM) Start->Reagents1 Intermediate Methyl 3-(N-Boc-N- methylamino)benzoate Reagents1->Intermediate Reagents2 Base (e.g., LiOH or NaOH) H₂O/MeOH or THF Intermediate->Reagents2 FinalProduct 3-(N-Boc-N-methylamino)benzoic acid Reagents2->FinalProduct Troubleshooting_Flowchart Start Low Yield in Synthesis Step Which step has low yield? Start->Step Boc_Protect Boc Protection (Step 1) Step->Boc_Protect Step 1 Hydrolysis Hydrolysis (Step 2) Step->Hydrolysis Step 2 Boc_TLC TLC shows only starting material? Boc_Protect->Boc_TLC Hydrolysis_TLC TLC shows starting ester and polar product? Hydrolysis->Hydrolysis_TLC Boc_Sol1 Check (Boc)₂O quality. Use fresh reagent. Boc_TLC->Boc_Sol1 Yes Boc_Sol2 Increase base eq. (1.5x). Add catalytic DMAP (0.1 eq.). Boc_TLC->Boc_Sol2 No, just slow Hydrolysis_Sol1 Increase reaction time. Use LiOH instead of NaOH. Gently warm to 40°C. Hydrolysis_TLC->Hydrolysis_Sol1 Yes Hydrolysis_Impurity Product is impure? (Possible Boc cleavage) Hydrolysis_TLC->Hydrolysis_Impurity No, ester consumed Hydrolysis_Sol2 Use milder conditions (RT). Minimize reaction time. Hydrolysis_Impurity->Hydrolysis_Sol2 Yes Boc_Protection_Mechanism cluster_mech Mechanism of Boc Protection Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product Collapse of Intermediate Byproducts t-BuOH + CO₂ Product->Byproducts +

Sources

Technical Support Center: Synthesis of 3-(N-Boc-N-methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(N-Boc-N-methylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable intermediate. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. This document is structured as a series of troubleshooting guides and FAQs based on common issues reported by our clients and observed in our own process development labs.

Introduction: Navigating the Synthetic Landscape

3-(N-Boc-N-methylamino)benzoic acid is a key building block in medicinal chemistry, often utilized in the construction of complex bioactive molecules. Its synthesis, while seemingly straightforward, presents several critical junctures where side reactions can significantly impact yield and purity. The primary challenges revolve around chemoselectivity—specifically, managing the competing nucleophilicity of the amine and the carboxylic acid functionalities.

This guide will dissect the common synthetic pathways and their associated pitfalls, offering field-proven advice and detailed protocols to navigate these challenges.

Common Synthetic Pathways

The choice of synthetic route is the first critical decision point. Understanding the pros and cons of each pathway is essential for mitigating potential side reactions from the outset.

A 3-Aminobenzoic Acid D 3-(Boc-amino)benzoic Acid A->D Boc₂O B 3-(Methylamino)benzoic Acid G 3-(N-Boc-N-methylamino)benzoic Acid B->G Boc₂O (Direct Route) C Methyl 3-Aminobenzoate E Methyl 3-(Boc-amino)benzoate C->E Boc₂O D->G MeI, Base (High Risk of O-Alkylation) F Methyl 3-(N-Boc-N-methylamino)benzoate E->F F->G Hydrolysis

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Section 1: Issues During N-Methylation

The N-methylation of a Boc-protected aminobenzoic acid is the most common source of difficulty.

Question 1: After methylating 3-(Boc-amino)benzoic acid with methyl iodide and NaH, my primary product is the methyl ester, methyl 3-(N-Boc-amino)benzoate, not the desired N-methylated product. What happened?

Plausible Cause: This is a classic case of competing O-alkylation versus N-alkylation. Sodium hydride (NaH) is a strong, non-selective base that deprotonates both the N-H of the carbamate and the O-H of the carboxylic acid. The resulting carboxylate is an excellent nucleophile and often reacts faster with the methylating agent than the sterically hindered and electronically stabilized Boc-protected amine.[1][2]

Recommended Solution: The most robust solution is to circumvent the issue by protecting the carboxylic acid as an ester before the N-methylation step (Route C in the diagram above). This ensures the only reactive site for methylation is the intended nitrogen. After N-methylation, the ester can be selectively hydrolyzed.

Alternatively, if you must proceed with the free acid, conditions must be optimized to favor N-alkylation. This involves using a weaker base that selectively deprotonates the more acidic N-H proton over the O-H, or a system where the carboxylate is less nucleophilic. However, this approach is often lower-yielding and less reliable. A study on the selective N-methylation of Boc-protected valine attributed success with NaH/MeI to the chelation of the carboxylate by the sodium cation, but this can be substrate-dependent.[2]

Caption: Competing O- vs. N-alkylation pathways.

Experimental Protocol: Two-Step Methylation via Ester Intermediate

This protocol follows the more reliable esterification-methylation-hydrolysis sequence.

Step 1: Esterification of 3-(Boc-amino)benzoic acid

  • Suspend 3-(Boc-amino)benzoic acid (1.0 eq) in methanol (5-10 mL per gram).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting crude methyl 3-(Boc-amino)benzoate hydrochloride can often be used directly in the next step after drying.[3]

Step 2: N-Methylation of the Ester

  • Dissolve the crude methyl 3-(Boc-amino)benzoate (1.0 eq) in anhydrous THF or DMF (10 mL per gram).

  • Cool to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Flammable H₂ gas evolved.

  • Stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC/LC-MS. Upon completion, carefully quench the reaction by slow addition of saturated aq. NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield crude methyl 3-(N-Boc-N-methylamino)benzoate.

Verification:

  • ¹H NMR: Look for the appearance of a new singlet around 3.2-3.3 ppm (N-CH₃) and the disappearance of the N-H proton signal (typically >7 ppm).

  • LC-MS: Confirm the mass of the expected methyl ester product.

Section 2: Issues During Ester Hydrolysis

The final deprotection of the methyl ester to the carboxylic acid must be performed under conditions that do not cleave the acid-sensitive Boc group.

Question 2: During the saponification of methyl 3-(N-Boc-N-methylamino)benzoate with NaOH in methanol, I am seeing a significant amount of the Boc-deprotected product, 3-(methylamino)benzoic acid.

Plausible Cause: While the Boc group is most sensitive to strong acids, it is not completely immune to basic or nucleophilic conditions, especially at elevated temperatures or with prolonged reaction times.[4][5] Standard saponification using NaOH or KOH in aqueous methanol can sometimes be too harsh. The choice of base and solvent system is critical for selectivity.

Recommended Solution: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixed solvent system like THF/methanol/water is the reagent of choice for hydrolyzing esters in sensitive substrates, as it often proceeds cleanly at room temperature with minimal side reactions.[6]

Experimental Protocol: Selective Hydrolysis with Lithium Hydroxide

  • Dissolve methyl 3-(N-Boc-N-methylamino)benzoate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:H₂O (10-20 mL per gram).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ester.

  • Once complete, remove the organic solvents (THF, methanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 with cold 1N HCl or citric acid. The product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Verification:

  • ¹H NMR: Confirm the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm). The N-Boc and N-methyl signals should remain intact.

  • LC-MS: Confirm the mass of the final carboxylic acid product.

ParameterHarsh Conditions (NaOH/MeOH)Mild Conditions (LiOH/THF/H₂O)
Reagent Sodium HydroxideLithium Hydroxide
Temperature Room Temp to Reflux0 °C to Room Temp
Typical Time 4-12 hours2-6 hours
Risk of Boc Cleavage Moderate to HighLow
Workup Standard AcidificationStandard Acidification

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable route to synthesize 3-(N-Boc-N-methylamino)benzoic acid?

For reliability and scalability, the route starting from 3-(methylamino)benzoic acid and performing a direct Boc protection is often preferred. It is the most convergent route and avoids the O-alkylation and hydrolysis steps entirely. However, the availability and cost of 3-(methylamino)benzoic acid can be a factor. If starting from the more common 3-aminobenzoic acid, the four-step sequence (esterification -> Boc protection -> N-methylation -> hydrolysis) is the most robust and generally provides the cleanest product by systematically avoiding chemoselectivity issues.

Q2: How can I best purify the final product?

The primary impurities are typically the starting material or the methyl ester intermediate.

  • Acid-Base Extraction: If the main impurity is the neutral methyl ester, an acid-base workup can be very effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. The desired carboxylic acid product will move into the aqueous basic layer, while the neutral ester remains in the organic layer. The aqueous layer can then be separated, re-acidified, and the pure product extracted.

  • Column Chromatography: If impurities are closely related or extraction is insufficient, silica gel chromatography is a reliable method.[7] A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) is typically effective for separating the more polar carboxylic acid product from less polar impurities.

  • Recrystallization: If a solid crude product of reasonable purity (>90%) is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.

Q3: What are the key analytical checkpoints to monitor the reaction?

  • Thin Layer Chromatography (TLC): Essential for quick, qualitative monitoring of reaction progress. Use a mobile phase like 30-50% ethyl acetate in hexanes. The carboxylic acid product will have a lower Rf than its corresponding methyl ester.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for monitoring these reactions. It provides unambiguous confirmation of the masses of starting materials, intermediates, products, and side products, while also giving a quantitative measure of conversion.

  • Nuclear Magnetic Resonance (¹H NMR): Crucial for structural confirmation of the final product and key intermediates. Pay close attention to the diagnostic signals: the N-H proton (disappears upon methylation), the N-CH₃ singlet, the O-CH₃ singlet (disappears upon hydrolysis), and the COOH proton.

References
  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved January 15, 2026, from [Link]

  • Suárez-Castillo, O. R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. Retrieved January 15, 2026, from [Link]

  • Hazra, A., et al. (2020). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Simulated reference based on common knowledge cited in , as direct link is not available).

  • Roy, P., et al. (2014). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Organic Chemistry International. Retrieved January 15, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 15, 2026, from [Link]

  • Gogoi, P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Retrieved January 15, 2026, from [Link]

  • Benke, B. P., et al. (2020). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData. Retrieved January 15, 2026, from [Link]

  • Pouwer, R. H., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-(N-Boc-N-methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges in the purification of 3-(N-Boc-N-methylamino)benzoic acid (CAS 168162-30-9).[1] This document is designed for researchers, medicinal chemists, and process development professionals who encounter common yet frustrating hurdles in obtaining this key building block in high purity. As your partner in the lab, we've synthesized our field experience and foundational chemical principles into this practical guide. Here, we move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and validate your results with confidence.

Section 1: Troubleshooting Guide - From Theory to Benchtop Solutions

This section addresses the most pressing issues encountered during the purification of 3-(N-Boc-N-methylamino)benzoic acid. Each question is framed around a real-world experimental observation, followed by an in-depth explanation and actionable solutions.

Q1: My crude product is a persistent, sticky oil that refuses to crystallize. What's happening and how can I induce solidification?

A1: The Challenge of Oiling Out

This is the most frequently reported issue. The oily nature often arises from a combination of factors: residual solvents, the presence of impurities acting as eutectic contaminants, and the inherent conformational flexibility imparted by the bulky tert-butoxycarbonyl (Boc) group. The goal is to transition the material from a kinetically trapped amorphous oil to a thermodynamically stable crystalline solid.

Root Cause Analysis & Strategic Solutions:

  • Residual Solvents: Even trace amounts of reaction solvents (like Dioxane, DCM, or Ethyl Acetate) can plasticize the crude material, preventing lattice formation.

    • Solution: Ensure the crude product is dried rigorously under high vacuum, potentially with gentle heating (e.g., 30-40°C), to a constant weight. Co-evaporation with a solvent in which the product is soluble but the impurity is not, followed by vacuum drying, can be effective. For instance, dissolving the oil in minimal DCM and then adding toluene and evaporating can help azeotropically remove trace water and other volatiles.

  • Impurities Depressing the Freezing Point: The most common culprits are unreacted 3-(methylamino)benzoic acid or excess di-tert-butyl dicarbonate ((Boc)₂O).

    • Solution 1: Seed Crystal Induction. This is the most powerful technique. If you have a pure sample, add a minuscule seed crystal (0.5-1.0% by weight) to the oil and allow it to stand at room temperature.[2][3] Patience is key; complete solidification can take 15-24 hours.[2]

    • Solution 2: Slurrying/Trituration. If seeding is not an option, attempt to "shock" the oil into precipitating by introducing a weak, non-polar solvent in which the desired product has very low solubility.[2] Add n-hexane or diethyl ether to the oil and stir vigorously.[2] The goal is not to dissolve the product, but to dissolve the impurities and provide a medium for the product to precipitate as a solid. The resulting solid can then be filtered, washed with cold solvent, and dried.[2]

Q2: After purification, my TLC and LC-MS still show a major impurity spot. How do I identify and remove it?

A2: Identifying and Targeting Common Impurities

The identity of the impurity dictates the strategy for its removal. The two most probable impurities are the starting material and the deprotected product, which are chemically very similar.

  • Impurity Profile:

    • Product: 3-(N-Boc-N-methylamino)benzoic acid (Acidic)

    • Impurity A (Starting Material): 3-(methylamino)benzoic acid (Amphoteric, but primarily basic at the amine)

    • Impurity B (Deprotection): Identical to Impurity A. This can occur if acidic conditions (e.g., strong acid in workup, or even prolonged contact with silica gel) are used.[4]

Workflow for Impurity Removal:

G start Crude Product with Impurity analysis Analyze by TLC/LC-MS Compare with authentic starting material (SM) start->analysis is_sm is_sm analysis->is_sm acid_wash Perform Acid/Base Extraction: 1. Dissolve in EtOAc/DCM. 2. Wash with dilute acid (e.g., 5% citric acid). 3. SM salt goes to aqueous layer. 4. Isolate product from organic layer. is_sm->acid_wash  Yes   chromatography Impurity has similar polarity. Optimize Flash Chromatography. See Protocol 1 and Table 1. is_sm->chromatography  No   end_node Pure Product Verify by TLC/LC-MS/NMR acid_wash->end_node chromatography->end_node

Detailed Strategy: Acid/Base Extraction

The key difference between your product and the primary impurity (starting material) is the presence of the Boc group. The Boc group masks the basicity of the nitrogen, making the overall molecule acidic due to the carboxylic acid. The starting material, however, has a free secondary amine, which is basic.

  • Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with a mild aqueous acid solution, such as 5% citric acid or 1M HCl.[5]

  • The basic amine of the starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.

  • The Boc-protected product, lacking a basic site, will remain in the organic layer.

  • Separate the layers. The organic layer can then be washed with brine, dried over Na₂SO₄ or MgSO₄, and concentrated to yield the purified product.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best approach for chromatographic purification of this compound?

A1: Flash column chromatography on silica gel is a highly effective method.[2] The key is selecting the right mobile phase to achieve good separation between the product and any non-ionizable impurities.

  • Principle: The acidic carboxylic acid group on your product will interact strongly with the silica gel (a polar stationary phase). Therefore, a polar modifier is needed in the eluent.

  • Recommended Solvent Systems: Start with a gradient elution. A common starting point is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc). To improve elution of the acidic product and get sharper peaks, a small amount of an acid modifier is often required.

Table 1: Recommended Solvent Systems for Flash Chromatography

Base Solvent SystemModifier (Add to Polar Component)Rationale & Comments
Hexane / Ethyl Acetate1-2% Acetic Acid (AcOH)The classic choice. AcOH helps to suppress the ionization of the product's carboxylic acid, reducing tailing on the silica gel.
Dichloromethane / Methanol0.5-1% Acetic Acid (AcOH)A more polar system, useful if the product is poorly soluble in EtOAc. Be cautious, as prolonged exposure of Boc groups to chlorinated solvents on silica can sometimes lead to minor deprotection.[4]

Pro-Tip: Always perform a pre-run on a TLC plate using your chosen solvent system to ensure adequate separation (a ΔRf of >0.2 is ideal) before committing to a large-scale column.

Q2: Can I use reverse-phase HPLC for final purification? What are the risks?

A2: Yes, reverse-phase preparative HPLC is the gold standard for achieving very high purity (>99%).[2] However, it comes with a significant caveat for Boc-protected compounds.

  • The Risk: Standard reverse-phase methods use mobile phases containing 0.1% Trifluoroacetic Acid (TFA).[2] TFA is a strong acid used to protonate analytes and improve peak shape. Unfortunately, it is also highly effective at cleaving the acid-labile Boc group.[6][7] Letting your collected fractions stand at room temperature for even a few hours can lead to significant deprotection.[4]

  • Mitigation Strategies:

    • Use a Weaker Acid: If possible, substitute TFA with a weaker acid like 0.1% formic acid. This may result in broader peaks but will be much gentler on your product.[4]

    • Immediate Neutralization/Lyophilization: If TFA must be used, work quickly. Freeze the collected fractions immediately and lyophilize (freeze-dry) them to remove the acidic mobile phase as fast as possible.[4] Avoid concentrating on a rotary evaporator, as this increases the TFA concentration and temperature, accelerating deprotection.[4]

Section 3: Key Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints to ensure success.

Protocol 1: Flash Column Chromatography (Acid-Modified)
  • Sample Preparation: Dissolve the crude 3-(N-Boc-N-methylamino)benzoic acid in a minimal amount of DCM or the initial mobile phase solvent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and dry it to a free-flowing powder. This "dry loading" technique typically results in better resolution than liquid loading.[2]

  • Column Packing: Prepare a silica gel column in your chosen non-polar solvent (e.g., Hexane).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with your starting solvent mixture (e.g., 90:10 Hexane:EtOAc + 1% AcOH). Gradually increase the polarity of the mobile phase while collecting fractions.

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to azeotropically remove the residual acetic acid from the final product.

Protocol 2: Crystallization from an Oil via Slurrying

This protocol is intended for situations where the crude product is an oil and seed crystals are unavailable.

  • Solvent Removal: Ensure all reaction solvents are removed from the crude oil under high vacuum.[3][8]

  • Inducement: Add a small volume of a solvent in which the product is poorly soluble (e.g., n-hexane or a 10:1 mixture of hexane:ether) to the flask containing the oil.[2]

  • Slurrying: Using a spatula, scratch the inside of the flask below the solvent level. Stir the resulting mixture vigorously at room temperature. The goal is to create a fine suspension (a slurry) of the precipitated solid. This process can take from 30 minutes to several hours.[2]

  • Filtration and Washing: Filter the solid using a Büchner funnel. Wash the filter cake with a small amount of the cold slurrying solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystalline product under reduced pressure to a constant weight.[2]

G start Crude Oily Product step1 Step 1: Rigorous Drying (High Vacuum) start->step1 step2 Step 2: Add Anti-Solvent (e.g., n-Hexane) step1->step2 step3 Step 3: Vigorous Stirring/Scratching (Induces nucleation) step2->step3 step4 Step 4: Slurry Formation (Solid precipitates) step3->step4 step5 Step 5: Filter & Wash (with cold anti-solvent) step4->step5 end_node Pure Crystalline Solid step5->end_node

References

  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (Supplier technical bulletin, details a standard acid/base workup for Boc-amino acids).

  • 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)BENZOIC ACID. CymitQuimica.

  • Scholars Research Library - Der Pharma Chemica, 2014, 6(6):90-97. (Describes purification of a Boc-protected dipeptide using silica gel chromatography).

  • 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). PubChemLite.

  • US20100311968A1 - Deprotection of boc-protected compounds. Google Patents.

  • How do I remove the N-Boc protection group to get the amino acid histidine? Reddit r/OrganicChemistry.

  • Crystallization method of Boc-amino acid - CN112661672A. Patsnap.

  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. PubMed Central.

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. J. Org. Chem. 1994, 59, 11, 3257–3260.

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? ResearchGate.

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.

  • N-Boc-4-(methylamino)benzoic acid AldrichCPR. Sigma-Aldrich.

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.

  • CAS 263021-30-3 N-Boc-4-(methylamino)benzoic acid. BOC Sciences.

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.

  • Amine Protection and Deprotection. Master Organic Chemistry.

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Technical Support Center: Troubleshooting Low Coupling Efficiency with 3-(N-Boc-N-methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered when working with sterically hindered building blocks, specifically focusing on troubleshooting low coupling efficiency with 3-(N-Boc-N-methylamino)benzoic acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance

3-(N-Boc-N-methylamino)benzoic acid is a valuable building block, but its structure presents a significant synthetic challenge: steric hindrance. The presence of a methyl group on the amide nitrogen (a secondary amine) dramatically increases the steric bulk around the nucleophilic nitrogen atom.[1][2] This bulk physically obstructs the approach of an activated carboxyl group, making the formation of an amide bond significantly more difficult than with a primary amine.[1][2][3] This difficulty frequently leads to incomplete reactions, resulting in low yields and the formation of deletion sequences or unreacted starting material, which complicates purification.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) that progress from initial diagnosis to advanced optimization strategies.

Part 1: Diagnosis and Initial Response

This section focuses on identifying the problem and the immediate steps to take when a coupling reaction is suspected to have failed.

Q1: What are the primary indicators of a failed or low-efficiency coupling reaction?

You may suspect poor coupling efficiency based on several key indicators:

  • Positive Qualitative Monitoring Tests: A positive result from a test designed to detect unreacted amines is the most direct indicator during the synthesis.[1]

  • Complex Crude Product Profile: Analysis of the crude product by High-Performance Liquid Chromatography (HPLC) may show multiple peaks, corresponding to starting materials and byproducts, instead of a single major product peak.[1][2][4]

  • Mass Spectrometry (MS) Analysis: MS analysis of the crude product can reveal the presence of unreacted starting amine or deletion sequences (in the context of peptide synthesis), confirming the coupling failure.[1][2]

  • Low Final Yield: The most obvious sign is a significantly lower-than-expected yield of the desired final product after purification.[1][5]

Q2: I normally use the Kaiser test to monitor my reactions. Why isn't it working here?

The Kaiser test is designed to detect primary amines . It relies on the reaction of ninhydrin with a primary amine to produce an intense blue color.[6] The nitrogen atom in 3-(N-Boc-N-methylamino)benzoic acid is part of a Boc-protected secondary amine, and the amine you are coupling to might also be a secondary amine (like an N-methylated residue in a peptide). The Kaiser test gives a false negative (or a much weaker red-brown color) with secondary amines and is therefore unsuitable for monitoring these types of coupling reactions.[6]

The correct alternative is the Bromophenol Blue (BPB) test. This test is based on an acid-base reaction. The basicity of the unreacted secondary amine on the resin or in solution will deprotonate the bromophenol blue indicator, causing a distinct color change from yellow (acidic, no free amine) to blue or green (basic, free amine present).[2][3][6]

Q3: My Bromophenol Blue test is blue, indicating an incomplete reaction. What is the first and simplest thing I should try?

The most immediate and often effective strategy is to perform a "double coupling." [2][6] This involves simply re-exposing the unreacted amine to a fresh solution of the activated carboxylic acid and coupling reagents.[2] Allowing the reaction to proceed for an additional 1-2 hours can often drive the difficult coupling to completion without needing to fundamentally change the protocol. After the second coupling period, you should re-run the bromophenol blue test to confirm completion.[7]

Part 2: Advanced Troubleshooting & Optimization

If double coupling is insufficient, a more systematic optimization of your reaction conditions is necessary. This section explores the critical parameters that influence the success of sterically hindered couplings.

Q4: Double coupling failed. How should I optimize my choice of coupling reagent?

The choice of coupling reagent is arguably the most critical factor for overcoming steric hindrance. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), while common in organic synthesis, are often inefficient for hindered couplings.[8] They form an O-acylisourea intermediate that is prone to intramolecular rearrangement into an unreactive N-acylurea, a common side reaction that terminates the coupling.[9][10]

For challenging couplings involving N-methylated species, more potent uronium/aminium or phosphonium-based reagents are highly recommended.[3][7][9]

Reagent Class Examples Advantages Disadvantages
Uronium/Aminium HATU, HCTU, COMU Highly efficient and rapid, forming a highly reactive HOAt/HOBt active ester.[9][11] HATU is particularly effective for N-methylated amino acids.[3][7] COMU avoids explosive byproducts associated with HOBt/HOAt.[9]Higher cost. Excess HBTU/TBTU can cause guanidinylation of the N-terminus.[12]
Phosphonium PyBOP, PyAOP, PyBrOP Excellent for hindered couplings.[13] PyAOP and PyBrOP are especially effective for coupling N-methyl amino acids.[3][7][12]Produces carcinogenic HMPA byproduct (BOP only).[12] Higher cost.
Carbodiimide DCC, DIC, EDC Cost-effective and widely used for standard couplings.[12][14]Inefficient for hindered couplings.[8] Prone to N-acylurea side reaction.[10] Can cause racemization, though additives like HOBt or OxymaPure can mitigate this.[12]

Recommendation: Switch from a carbodiimide-based method to a HATU or PyAOP -based protocol. These reagents are consistently cited as superior for coupling sterically hindered and N-methylated amino acids.[3][7][13]

G

Q5: How does my choice of solvent impact coupling efficiency?

Proper solvation of the reactants and, in the case of solid-phase synthesis, the resin-bound growing peptide chain is essential for reaction success.[5][15] Poor solvation can lead to aggregation, preventing reagents from reaching the reactive sites.[16]

  • Recommended Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally the best choices.[15] They offer superior solvation for both the peptide-resin and the reagents, leading to significantly higher coupling yields compared to less polar solvents like Dichloromethane (DCM).[5][17]

  • Troubleshooting with Solvents: If you suspect aggregation is an issue (especially with hydrophobic sequences), consider using a solvent mixture. Adding a chaotropic co-solvent like Dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve solvation.[6][16]

Q6: Can I improve the reaction by changing the temperature or reaction time?

Yes, but with an important caveat.

  • Increasing Time: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) is a simple way to potentially increase the yield of a slow reaction.[1]

  • Increasing Temperature: Elevating the temperature (e.g., to 50°C) can significantly accelerate slow coupling reactions. Microwave-assisted synthesis, which uses elevated temperatures for short periods, is particularly effective for driving difficult couplings to completion.[16][18]

  • The Caveat - Racemization: The primary risk associated with longer reaction times and higher temperatures is racemization of the activated amino acid.[7][9] This is especially a concern when using stronger, non-hindered bases. If chiral purity is critical, you should first optimize your coupling reagent and solvent before resorting to aggressive heating. If you must heat the reaction, consider switching to a more hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine to minimize racemization.[7][9]

Part 3: Protocols and Workflows

This section provides detailed experimental procedures and a logical workflow for troubleshooting.

Protocol 1: Recommended Coupling Procedure using HATU

This protocol describes a robust method for coupling 3-(N-Boc-N-methylamino)benzoic acid to a primary or secondary amine (R-NH2) in solution-phase synthesis.

  • Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve 3-(N-Boc-N-methylamino)benzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add HATU (1.1 eq) and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the highly reactive OAt-ester intermediate.[1]

  • Amine Addition: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 and brine to remove unreacted acid and byproducts.[19] Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Bromophenol Blue (BPB) Monitoring Test

This protocol is adapted for monitoring reactions on solid-phase resins but can be adapted for solution phase by spotting the reaction mixture onto a TLC plate.

  • Sample Preparation: Remove a small sample of the peptide-resin (a few beads) from the reaction vessel.

  • Washing: Wash the beads thoroughly with fresh DMF and then methanol to remove any residual reagents, especially base, which can cause a false positive.[3]

  • Test: Add 1-2 drops of the Bromophenol Blue solution (0.25 mg/mL in DMF) to the washed beads.[3]

  • Observation: Observe the color of the beads and the solution.[3]

    • Yellow: The test is negative. Coupling is complete.

    • Green: The test is weakly positive. The reaction is nearly complete but some free amine remains.

    • Blue: The test is strongly positive. The coupling is incomplete.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Coupling Efficiency Suspected monitor Monitor with Bromophenol Blue Test (NOT Kaiser Test) start->monitor double_couple Perform Double Coupling (Fresh reagents, 1-2h) monitor->double_couple Test is Blue/Green (Incomplete) success Coupling Complete (BPB Test is Yellow) monitor->success Test is Yellow (Complete) re_monitor Re-monitor with BPB Test double_couple->re_monitor optimize_reagent Change Coupling Reagent (e.g., DCC -> HATU or PyAOP) re_monitor->optimize_reagent Test is Blue/Green re_monitor->success Test is Yellow optimize_solvent Change Solvent (e.g., DCM -> DMF/NMP) Consider adding DMSO optimize_reagent->optimize_solvent If still incomplete optimize_conditions Increase Time or Temperature (Caution: Racemization) Consider Microwave optimize_solvent->optimize_conditions If still incomplete failure Coupling Still Incomplete Consider capping & re-evaluating synthesis strategy optimize_conditions->failure

References

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Giraud, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Ye, T., et al. (2020). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Retrieved from [Link]

  • Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Retrieved from [Link]

  • Houben-Weyl. (2001). Uronium/Guanidinium Salts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Lawlor, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4). Retrieved from [Link]

  • St-Gelais, A., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Retrieved from [Link]

  • UC Berkeley. (2011). Peptide Synthesis in the Laboratory. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(N-Boc-N-methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(N-Boc-N-methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis and purification of this valuable compound. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can achieve high purity and yield in your experiments.

Introduction: Navigating the Synthesis

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid typically proceeds via the protection of the secondary amine of 3-(methylamino)benzoic acid using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction can present several purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction seems complete by TLC, but after workup, my yield is low. Where could my product be going?

Answer:

Low yield after an apparently complete reaction often points to issues during the extraction and workup phases. The amphiphilic nature of 3-(N-Boc-N-methylamino)benzoic acid, containing both a lipophilic Boc group and a hydrophilic carboxylic acid, can lead to its partial loss in aqueous layers if the pH is not carefully controlled.

Causality and Resolution:

  • Incorrect pH during extraction: The product is a carboxylic acid and will be deprotonated and thus water-soluble at neutral to basic pH. To ensure it remains in the organic phase during extraction, the aqueous layer must be acidified.

  • Emulsion formation: The product can act as a surfactant, leading to emulsions during extraction, which can trap the product.

Troubleshooting Protocol: Optimized Extraction

  • Solvent Evaporation: After the reaction, remove the organic solvent (e.g., THF, Dichloromethane) under reduced pressure.

  • Aqueous Resuspension: Resuspend the residue in water or a saturated sodium bicarbonate solution. This step will deprotonate the product, making it soluble in the aqueous phase, and will help in removing non-acidic impurities.

  • Washing: Wash the aqueous layer with a non-polar organic solvent like ethyl acetate or diethyl ether to remove any unreacted (Boc)₂O and other non-polar byproducts.[1]

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1M solution of a non-oxidizing acid like HCl or KHSO₄.[2] The product should precipitate out as a solid or an oil.

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane. The product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

FAQ 2: I see a persistent impurity in my NMR spectrum that I suspect is the starting material, 3-(methylamino)benzoic acid. How can I remove it?

Answer:

Residual starting material is a common impurity if the Boc protection reaction has not gone to completion. Due to the similar acidic nature of the starting material and the product, their separation requires careful manipulation of their differing basicities and polarities.

Causality and Resolution:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient (Boc)₂O, inadequate reaction time, or suboptimal temperature.

  • Similar Acidity: Both the product and starting material are carboxylic acids, making simple acid-base extraction for separation challenging.

Troubleshooting Workflow:

Byproduct_Removal Start Crude Product (with starting material) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash_Bicarb Wash with dilute NaHCO₃ (aq) (Careful pH control) Dissolve->Wash_Bicarb Separate Separate Layers Wash_Bicarb->Separate Organic Organic Layer (Enriched Product) Separate->Organic Product Aqueous Aqueous Layer (Starting Material Salt) Separate->Aqueous Impurity Dry_Concentrate Dry & Concentrate Organic->Dry_Concentrate Acidify_Aqueous Acidify & Re-extract (to recover starting material if needed) Aqueous->Acidify_Aqueous Final_Product Pure Product Dry_Concentrate->Final_Product Column_Chromatography Column Chromatography (If basic wash is insufficient) Dry_Concentrate->Column_Chromatography Alternative Column_Chromatography->Final_Product Synthesis_Workflow Start 3-(methylamino)benzoic acid Dissolve Dissolve in THF/water (1:1) Start->Dissolve Add_Base Add Triethylamine (1.5 equiv.) Dissolve->Add_Base Add_Boc Add (Boc)₂O (1.2 equiv.) Add_Base->Add_Boc React Stir at RT for 2-4 hours Add_Boc->React Workup Acidic Workup (see FAQ 1) React->Workup Purify Purification (see FAQs 2 & 3) Workup->Purify Product 3-(N-Boc-N-methylamino)benzoic acid Purify->Product

Sources

optimizing cleavage conditions for Boc group in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selective Deprotection

Welcome to the technical support center for protecting group chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of chemical synthesis. This guide is dedicated to one of the most common yet critical steps in organic synthesis and solid-phase peptide synthesis (SPPS): the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

The Boc group is favored for its stability under a wide range of conditions and its clean, acid-mediated removal. However, this acid lability is a double-edged sword. The challenge lies in efficiently removing the Boc group without prematurely cleaving other acid-sensitive protecting groups or causing side reactions on sensitive residues within your molecule. This guide provides a structured approach to troubleshooting and optimizing your Boc deprotection strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc deprotection is slow or incomplete. What are the common causes and how can I fix it?

Answer: Incomplete deprotection is a frequent issue that can typically be resolved by systematically evaluating your reagents and reaction conditions. The mechanism of Boc cleavage relies on the protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation. If this process is inefficient, cleavage will be sluggish.

Troubleshooting Workflow:

  • Verify Reagent Quality: The most common culprit is the acid itself. Trifluoroacetic acid (TFA) is hygroscopic; water contamination will dilute its effective concentration. Always use fresh, high-purity, anhydrous-grade TFA.

  • Optimize Acid Concentration: For standard deprotections where other acid-labile groups are absent, a solution of 20-50% TFA in an anhydrous solvent like Dichloromethane (DCM) is standard. If cleavage is slow, you can incrementally increase the TFA concentration.

  • Extend Reaction Time: Boc deprotection is typically rapid (15-30 minutes at room temperature). However, steric hindrance around the Boc-protected amine can slow the reaction. Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, LC-MS). If starting material persists, extend the reaction time by 15-30 minute intervals.

  • Consider Temperature: While most deprotections are run at room temperature, gently warming the reaction to 30-40°C can increase the rate. Use this approach with caution, as it can also accelerate side reactions.

Below is a workflow diagram to guide your troubleshooting process for incomplete cleavage.

G start Incomplete Boc Deprotection Observed check_tfa Step 1: Verify TFA Quality (Anhydrous, High Purity?) start->check_tfa use_fresh_tfa Action: Use Fresh, Anhydrous TFA check_tfa->use_fresh_tfa No increase_conc Step 2: Increase TFA Conc. (e.g., from 20% to 50%) check_tfa->increase_conc Yes use_fresh_tfa->increase_conc extend_time Step 3: Extend Reaction Time (Monitor by LC-MS) increase_conc->extend_time Still Incomplete complete Deprotection Complete increase_conc->complete Problem Solved extend_time->complete Reaction Finished

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: How can I selectively remove a Boc group without cleaving my Cbz, Fmoc, or Benzyl ether groups?

Answer: This is a question of orthogonality and hinges on the vast difference in lability between these groups under specific acidic conditions. The Boc group is exceptionally sensitive to acid, whereas groups like Cbz (Carboxybenzyl) and benzyl (Bn) ethers require much stronger, distinct conditions for removal (typically hydrogenolysis). The Fmoc group is base-labile and is therefore inherently orthogonal to acid-labile groups.

You can achieve high selectivity by using carefully controlled, milder acidic conditions that are sufficient to cleave Boc but too weak to affect the others.

Table 1: Protecting Group Stability & Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionStability to Dilute TFA (10-20% in DCM)
tert-ButyloxycarbonylBocMild Acid (e.g., TFA)Labile
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable
CarboxybenzylCbz, ZH₂/Pd-C, HBr/AcOHStable
BenzylBnH₂/Pd-C, Strong AcidStable
tert-ButyldimethylsilylTBDMSFluoride (TBAF)Generally Stable, can be labile
TritylTrtVery Mild Acid (e.g., 1% TFA)Labile

For selective Boc removal in the presence of Cbz or Bn groups, a standard protocol of 20-50% TFA in DCM is perfectly suitable and will not affect the Cbz or Bn groups. The key is that Cbz and Bn ethers lack the structural feature that allows for the formation of a highly stabilized carbocation upon protonation, rendering them orders of magnitude more stable to acidolysis.

Question 3: I am observing side-product formation, particularly alkylation of sensitive amino acids like Tryptophan, Methionine, or Cysteine. How do I prevent this?

Answer: This is a critical and very common issue. The source of the side-products is the highly reactive tert-butyl cation generated during the cleavage of the Boc group. This electrophile will readily alkylate any nucleophilic species present, including the side chains of certain amino acids.

  • Tryptophan (Trp): The indole ring is highly nucleophilic and can be alkylated at various positions.

  • Methionine (Met): The thioether sulfur can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol is a potent nucleophile.

  • Tyrosine (Tyr): The activated phenol ring can be alkylated.

The solution is to introduce "scavengers" into your cleavage cocktail. These are molecules that are more nucleophilic than the sensitive side chains and will sacrificially trap the tert-butyl cation before it can cause damage.

Table 2: Common Scavengers for Boc Deprotection

ScavengerAbbreviationTarget Side-Product / FunctionTypical % (v/v)
TriisopropylsilaneTISReduces Trityl cations, prevents oxidation1-5%
WaterH₂OTraps cations, aids in dissolving salts2-5%
Thioanisole---Prevents Met alkylation, softens strong acids2-5%
1,2-EthanedithiolEDTPrevents Trp alkylation, scavenges acrolein2.5%
DithiothreitolDTTReduces Met sulfoxide, protects Cys1-2% (w/v)

The choice of scavenger depends on the sensitive residues present in your molecule. A widely used and highly effective general-purpose cocktail is TFA/TIS/H₂O in a 95:2.5:2.5 ratio .

G cluster_cleavage Boc Cleavage cluster_reaction Fate of t-Butyl Cation Boc_Peptide Boc-Protected Peptide Deprotected_Peptide Deprotected Peptide (NH3+) Boc_Peptide->Deprotected_Peptide + TFA tBu_Cation tert-Butyl Cation (Reactive Electrophile) Boc_Peptide->tBu_Cation + TFA TFA TFA (H+) Side_Product Alkylated Side-Product tBu_Cation->Side_Product Undesired Reaction Trapped_Product Inert Trapped Product (e.g., t-Butyl-TIS) tBu_Cation->Trapped_Product Desired Scavenging Trp_Sidechain Tryptophan Sidechain (Nucleophile) Scavenger Scavenger (e.g., TIS) (Nucleophilic Trap)

Caption: Mechanism of side-product formation and scavenger intervention.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection (No Sensitive Groups)

This protocol is for substrates that do not contain other acid-labile protecting groups or sensitive amino acid residues.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction: To the stirred solution, add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) or 50% TFA/DCM solution.

  • Monitoring: Stir at room temperature for 30 minutes. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once complete, remove the TFA and DCM in vacuo using a rotary evaporator. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

Protocol 2: Selective Boc Deprotection with Scavenger Cocktail

This protocol is essential for peptide synthesis or for molecules containing sensitive functionalities (Trp, Met, Cys, Tyr).

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and robust mixture is Reagent K : TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5). For a simpler alternative, use TFA/TIS/H₂O (95:2.5:2.5) . Prepare this fresh before use.

  • Reaction: Add the cleavage cocktail to the solid-phase resin or dissolve the substrate in the cocktail (typically 10 mL per gram of resin/substrate).

  • Monitoring: Stir or agitate at room temperature for 1.5 to 2 hours.

  • Work-up:

    • For SPPS: Filter the resin and wash it with fresh TFA, followed by DCM. Combine the filtrates.

    • For Solution Phase: Proceed directly to precipitation.

  • Precipitation: Add the TFA solution dropwise to a large volume (10-fold excess) of cold (0°C) methyl tert-butyl ether (MTBE). A white precipitate of the deprotected product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE two more times. Dry the final product under high vacuum.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • CEM Corporation. (n.d.). Protecting Groups for Peptide Synthesis. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266. [Link]

stability issues of 3-(N-Boc-N-methylamino)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(N-Boc-N-methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. The following information is synthesized from established principles of organic chemistry and data on related molecules to provide a robust framework for troubleshooting.

Introduction

3-(N-Boc-N-methylamino)benzoic acid is a valuable building block in organic synthesis. The stability of this reagent is critical for the success and reproducibility of your experiments. The primary points of potential instability are the acid-labile tert-butoxycarbonyl (Boc) protecting group and, to a lesser extent, the benzoic acid moiety. This guide will walk you through common questions and issues related to the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the optimal storage conditions for 3-(N-Boc-N-methylamino)benzoic acid?

For maximum shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal and hydrolytic degradation. While many Boc-protected amino acids are stable at room temperature for extended periods, refrigeration is a best practice to ensure long-term stability.[1][3]
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber vial or dark locationProtects the compound from potential photodegradation, as aromatic compounds can be light-sensitive.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to atmospheric moisture and contaminants.[2]
FAQ 2: I suspect my 3-(N-Boc-N-methylamino)benzoic acid has degraded. What are the likely degradation products?

The most probable degradation pathway is the cleavage of the Boc group, a process known as deprotection. A less common pathway under normal storage conditions is the decarboxylation of the benzoic acid.

  • Primary Degradation Product: 3-(Methylamino)benzoic acid. This results from the loss of the Boc group.

  • Secondary Degradation Product: N-methylaniline. This would result from the subsequent decarboxylation of 3-(methylamino)benzoic acid, though this is unlikely without significant heat.[4]

Diagram of Potential Degradation Pathways

G A 3-(N-Boc-N-methylamino)benzoic acid B 3-(Methylamino)benzoic acid A->B Boc Deprotection (Primary Pathway) - Acid, Moisture, Heat C N-Methylaniline B->C Decarboxylation (Secondary Pathway) - High Heat

Caption: Potential degradation pathways for 3-(N-Boc-N-methylamino)benzoic acid.

FAQ 3: What could have caused the degradation of my compound?

Several factors can lead to the degradation of 3-(N-Boc-N-methylamino)benzoic acid, primarily through the cleavage of the Boc group.

  • Acidic Contamination: The Boc group is highly sensitive to acid.[5][6] Storage in proximity to acidic vapors or use of improperly cleaned spatulas or glassware can introduce acidic contaminants that catalyze deprotection.

  • Moisture: Prolonged exposure to humidity can lead to the slow hydrolysis of the Boc group.[7] This is exacerbated in the presence of trace amounts of acid.

  • Elevated Temperatures: Although generally stable at room temperature, long-term storage at elevated temperatures can accelerate degradation.[8] Thermal deprotection is a known reaction, though it typically requires temperatures above 85-90°C to be significant.[5]

  • Repeated Freeze-Thaw Cycles: While not extensively documented for this specific compound, repeated temperature cycling can potentially introduce moisture condensation within the container, leading to hydrolysis.

FAQ 4: How can I test the purity of my 3-(N-Boc-N-methylamino)benzoic acid?

Several analytical techniques can be employed to assess the purity of your material and detect the presence of the primary degradation product, 3-(methylamino)benzoic acid.

Analytical MethodExpected Observations for Degraded Sample
Thin-Layer Chromatography (TLC) Appearance of a new, more polar spot (lower Rf value) corresponding to 3-(methylamino)benzoic acid. The free amine can be visualized with a ninhydrin stain.
High-Performance Liquid Chromatography (HPLC) A new, earlier-eluting peak will appear for the more polar 3-(methylamino)benzoic acid in a reverse-phase system. The purity can be quantified by comparing the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Disappearance or reduction in the intensity of the tert-butyl proton signal (a singlet around 1.5 ppm). Appearance of a new N-H proton signal for 3-(methylamino)benzoic acid.
Melting Point A broadened and depressed melting point range compared to the pure compound.

Troubleshooting Guide

Issue: My reaction yield is consistently low, and I suspect the starting material is impure.

Troubleshooting Workflow

G A Low Reaction Yield B Assess Purity of Starting Material A->B C TLC Analysis B->C Quick Check D HPLC Analysis B->D Quantitative E NMR Analysis B->E Structural F Degradation Confirmed? C->F D->F E->F G Purify remaining material or acquire new batch F->G Yes J No Degradation Detected F->J No H Review Storage and Handling Procedures G->H I Proceed with Reaction H->I K Troubleshoot Reaction Conditions J->K

Caption: Workflow for troubleshooting low reaction yields.

Step 1: Purity Assessment

  • Action: Perform a quick purity check using TLC or a more quantitative analysis with HPLC or NMR as described in FAQ 4.

  • Rationale: This will confirm if the starting material is the source of the low yield.

Step 2: Interpretation of Results

  • If degradation is confirmed (presence of 3-(methylamino)benzoic acid):

    • Immediate Action: The degraded material may not be suitable for your reaction. Consider purifying the remaining stock by recrystallization or column chromatography if feasible. Otherwise, a new batch of the reagent should be acquired.

    • Preventative Action: Review your storage and handling procedures. Ensure the compound is stored in a desiccator, under an inert atmosphere if possible, and refrigerated. Use clean, dry glassware and spatulas for handling.

  • If no degradation is detected:

    • Action: The issue likely lies within your reaction setup. Troubleshoot other parameters such as solvent purity, reagent stoichiometry, reaction temperature, and atmosphere.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your 3-(N-Boc-N-methylamino)benzoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a ~1 mg/mL solution.

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using a mobile phase such as 50:50 ethyl acetate:hexanes. The polarity can be adjusted as needed.

  • Visualization:

    • Visualize the plate under UV light (254 nm).

    • Stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (usually purple or yellow) indicates the presence of a primary or secondary amine, confirming the deprotected impurity.

  • Analysis: The presence of a spot with a lower Rf value than the main spot is indicative of degradation to the more polar 3-(methylamino)benzoic acid.

Protocol 2: Monitoring Degradation by HPLC
  • Method: Reverse-phase HPLC is ideal for separating the non-polar Boc-protected compound from its more polar deprotected form.

  • Column: A C18 column is suitable.

  • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a wavelength where both the starting material and potential degradation product absorb (e.g., 254 nm).

  • Analysis: The Boc-protected starting material will have a longer retention time than the deprotected, more polar 3-(methylamino)benzoic acid. The appearance and growth of an earlier eluting peak over time indicate degradation.

References

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. American Chemical Society. Available from: [Link]

  • Schimer, J. (2015). Shelf life / reactivity of amino groups after removing boc protecting group? ResearchGate. Available from: [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146–2152. Available from: [Link]

  • Angene Chemical. Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Mabey, W. R., & Mill, T. (1978). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 17(1), 1-8. Available from: [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available from: [Link]

  • ResearchGate. t-Butyl carbamate. Available from: [Link]

  • PubChem. Benzoic Acid. Available from: [Link]

  • Hach. What is the reagent shelf life?. Available from: [Link]

  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Quora. (2017, December 3). Why is benzoic acid a solid at room temperature whilst ethanoic acid is a liquid?. Available from: [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Available from: [Link]

  • ResearchGate. (2023, September 1). Effect of moisture on solid state stability. Available from: [Link]

  • Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid. Available from: [Link]

  • Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 603-608. Available from: [Link]

  • Semantic Scholar. Effect of moisture on solid state stability. Available from: [Link]

  • Kumar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91823-91827. Available from: [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 935-968. Available from: [Link]

  • ResearchGate. (2025, August 5). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(N-Boc-N-methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Synthesis Overview

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The general synthetic route involves three key transformations:

  • Boc Protection: The amino group of 3-(methylamino)benzoic acid is protected using di-tert-butyl dicarbonate (Boc₂O).

  • N-Methylation: A methyl group is introduced to the nitrogen atom.

  • Oxidation (Alternative Route): In an alternative pathway starting from m-toluidine, a methyl group on the aromatic ring is oxidized to a carboxylic acid.

Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide is structured to address these potential issues in a practical, question-and-answer format.

Troubleshooting Guides & FAQs

Part 1: Boc Protection of 3-(Methylamino)benzoic Acid

Question 1: My Boc protection reaction is incomplete, even after extended reaction times. What are the likely causes and how can I drive it to completion?

Answer:

Incomplete Boc protection is a frequent issue when scaling up. Several factors could be at play:

  • Insufficient Base: The reaction requires a base to deprotonate the amine, making it more nucleophilic.[1] On a larger scale, localized pH gradients can form, leaving some of the starting material unreacted.

    • Solution: Ensure efficient stirring to maintain a homogeneous mixture. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts alongside your primary base (e.g., NaHCO₃ or triethylamine) to ensure complete deprotonation.

  • Hydrolysis of Boc₂O: Boc anhydride is sensitive to moisture and can hydrolyze, reducing its effective concentration.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. When scaling up, consider adding the Boc₂O in portions to maintain its concentration throughout the reaction.

  • Poor Solubility: 3-(Methylamino)benzoic acid has limited solubility in some organic solvents.

    • Solution: A mixed solvent system, such as THF/water or dioxane/water, can improve solubility.[1][] For larger scales, ensure the reaction volume is sufficient to keep all reactants in solution.

ParameterRecommendation for Scale-UpRationale
Solvent Anhydrous THF or a THF/water mixtureEnsures solubility of both the amino acid and Boc₂O.[1][3]
Base 1.5-2.0 equivalents of NaHCO₃ or Et₃NDrives the reaction forward by neutralizing the generated acid.
Boc₂O 1.1-1.2 equivalentsA slight excess ensures the reaction goes to completion.
Temperature 0 °C to room temperatureBalances reaction rate with the stability of Boc₂O.

Question 2: I'm observing a significant amount of a di-Boc protected byproduct. How can I prevent this?

Answer:

The formation of a di-Boc byproduct, where two Boc groups are attached to the nitrogen, can occur, especially with primary amines.[4] While less common with secondary amines, it can still be an issue under certain conditions.

  • Excessive Boc₂O or Extended Reaction Times: Using a large excess of Boc₂O or allowing the reaction to proceed for too long can favor the formation of the di-Boc species.

    • Solution: Carefully control the stoichiometry of Boc₂O (1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Catalyst Choice: Certain catalysts, like DMAP (4-dimethylaminopyridine), can promote di-Boc formation.[]

    • Solution: If using DMAP, reduce the catalytic amount or consider an alternative base. For many Boc protections, a simple inorganic base like sodium bicarbonate is sufficient.[1]

Part 2: N-Methylation of 3-(N-Boc-amino)benzoic Acid

Question 3: My N-methylation reaction is sluggish and gives low yields. How can I improve the efficiency?

Answer:

N-methylation of a Boc-protected aniline can be challenging due to the steric hindrance and electron-withdrawing nature of the Boc group.

  • Weak Methylating Agent: Methyl iodide is a common methylating agent, but its reactivity may not be sufficient for this substrate.

    • Solution: Consider a more powerful methylating agent like dimethyl sulfate or methyl triflate. Caution: These are highly toxic and should be handled with extreme care.

  • Insufficiently Strong Base: A strong base is required to deprotonate the carbamate nitrogen.

    • Solution: Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is a standard choice.[5] Ensure the NaH is fresh and the solvent is completely dry.

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.

    • Solution: While starting the reaction at 0 °C to control the initial exotherm, gradually warming to room temperature or even gentle heating (40-50 °C) may be necessary.[5] Monitor for potential decomposition at higher temperatures.

Question 4: I'm seeing evidence of Boc group cleavage during the N-methylation. What's causing this and how can I avoid it?

Answer:

The Boc group is generally stable to basic conditions, but certain factors can lead to its removal.

  • Elevated Temperatures: Prolonged heating, especially in the presence of a strong base, can lead to thermal decomposition of the Boc group.[6]

    • Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Careful monitoring is key.

  • Nucleophilic Attack: If using a strong nucleophilic base, it could potentially attack the carbonyl of the Boc group.

    • Solution: Use a non-nucleophilic, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide.

Part 3: Oxidation of the Methyl Group (Alternative Route)

Question 5: When attempting to oxidize the methyl group of a precursor like 3-methyl-N-Boc-N-methylaniline, I get a complex mixture of products and low yield of the desired carboxylic acid. What are the best practices for this oxidation?

Answer:

Oxidizing a methyl group on an aromatic ring to a carboxylic acid in the presence of other sensitive functional groups requires careful selection of the oxidant and reaction conditions.

  • Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions can lead to over-oxidation and degradation of the Boc group or the aromatic ring.[7]

    • Solution: Use a milder oxidizing agent or carefully control the reaction conditions. For example, using KMnO₄ under phase-transfer catalysis conditions can allow for lower temperatures and better control. Alternatively, consider a multi-step approach such as benzylic bromination followed by oxidation.

  • Instability of the Boc Group: The Boc group is not stable under strongly acidic or oxidative conditions.[8]

    • Solution: Maintain a neutral or slightly basic pH during the oxidation. If using an oxidant that requires acidic conditions, this synthetic route may not be viable. It's crucial to screen different oxidizing agents to find one compatible with the Boc protecting group.

Experimental Protocols

Protocol 1: Scaled-Up Boc Protection of 3-(Methylamino)benzoic Acid
  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-(methylamino)benzoic acid (151 g, 1.0 mol) and anhydrous tetrahydrofuran (THF, 1 L).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium bicarbonate (126 g, 1.5 mol) in deionized water (500 mL).

  • Slowly add the sodium bicarbonate solution to the stirred suspension of the amino acid, maintaining the temperature below 10 °C.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 240 g, 1.1 mol) in THF (250 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

  • Once complete, adjust the pH of the aqueous layer to ~3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Primary Route cluster_1 Alternative Route A 3-(Methylamino)benzoic acid B 3-(N-Boc-N-methylamino)benzoic acid A->B Boc₂O, Base C 3-Methyl-N-Boc-N-methylaniline D 3-(N-Boc-N-methylamino)benzoic acid C->D Oxidation (e.g., KMnO₄)

Caption: Synthetic routes to 3-(N-Boc-N-methylamino)benzoic acid.

Troubleshooting Decision Tree: Incomplete Boc Protection

Troubleshooting_Boc Start Incomplete Boc Protection Solubility Is starting material fully dissolved? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No Base Is base stoichiometry correct (1.5-2.0 eq)? Base_Yes Yes Base->Base_Yes Yes Base_No No Base->Base_No No Boc2O Is Boc₂O fresh and in slight excess (1.1-1.2 eq)? Boc_Yes Yes Boc2O->Boc_Yes Yes Boc_No No Boc2O->Boc_No No Stirring Is stirring efficient for the scale? Stir_Yes Yes Stirring->Stir_Yes Yes Stir_No No Stirring->Stir_No No Sol_Yes->Base Add_Cosolvent Action: Add co-solvent (e.g., water, dioxane) Sol_No->Add_Cosolvent Base_Yes->Boc2O Adjust_Base Action: Adjust base amount Base_No->Adjust_Base Boc_Yes->Stirring Add_Boc2O Action: Add fresh Boc₂O Boc_No->Add_Boc2O Extend_Time Action: Extend reaction time and continue monitoring Stir_Yes->Extend_Time Improve_Stirring Action: Use mechanical stirrer/increase speed Stir_No->Improve_Stirring

Caption: Decision tree for troubleshooting incomplete Boc protection.

References

  • Benchchem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Benchchem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Benchchem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Sigma-Aldrich. (n.d.). 3-(Methylamino)benzoic acid.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
  • CP Lab Safety. (n.d.). 3-(N-Boc-N-methylamino)benzoic acid, 97% Purity, C13H17NO4, 1 gram.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Reddit. (2011). N-methyl aniline reaction.
  • Homework.Study.com. (n.d.). Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3-(N-Boc-N-methylamino)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-(N-Boc-N-methylamino)benzoic acid, a key building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to analysis. We will explore mass spectrometry as the primary rapid identification tool and compare its performance against orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to the Analyte: 3-(N-Boc-N-methylamino)benzoic acid

3-(N-Boc-N-methylamino)benzoic acid (MW: 251.28 g/mol , Formula: C₁₃H₁₇NO₄) is a bifunctional molecule featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected secondary amine.[1][2] The Boc protecting group is instrumental in multi-step organic synthesis, preventing the secondary amine from participating in unwanted side reactions. Accurate characterization of this molecule is critical to verify its identity, purity, and stability before its use in downstream applications, such as peptide synthesis or the creation of complex pharmaceutical intermediates.

Primary Characterization Technique: Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of rapid molecular weight confirmation for synthetic intermediates. Its high sensitivity and speed make it an indispensable tool for real-time reaction monitoring and quality control.

The Rationale for Electrospray Ionization (ESI)

For a polar, non-volatile molecule like 3-(N-Boc-N-methylamino)benzoic acid, Electrospray Ionization (ESI) is the premier "soft" ionization technique.[3][4] The presence of the carboxylic acid and the polar carbamate group makes the molecule susceptible to ionization in solution, a prerequisite for ESI.

  • Expertise & Experience: Unlike electron ionization (EI), which is a harsh technique causing extensive fragmentation, ESI typically preserves the molecular ion. This is crucial for unambiguously determining the molecular weight of the parent compound. We select ESI to generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, providing a clear signal corresponding to the intact analyte.

Expected Mass Spectrum & Data Interpretation

Based on its molecular formula (C₁₃H₁₇NO₄), the monoisotopic mass is 251.1158 Da. When analyzing this compound, we anticipate observing several key ions.

Table 1: Predicted m/z Values for Key Ions

Ion SpeciesAdductModeCalculated m/zNotes
[M-H]⁻ Deprotonated MoleculeNegative250.1085Often the base peak in negative mode.
[M+H]⁺ Protonated MoleculePositive252.1230Often the base peak in positive mode.
[M+Na]⁺ Sodium AdductPositive274.1050Very common adduct from glassware or solvents.
[M+NH₄]⁺ Ammonium AdductPositive269.1496Common when using ammonium acetate/formate buffers.
[2M-H]⁻ DimerNegative501.2241Possible at higher concentrations.

Data sourced from PubChem predictions and general knowledge of ESI-MS.[5]

Characteristic Fragmentation of the N-Boc Group

While ESI is a soft technique, in-source fragmentation can be induced or occur spontaneously, providing valuable structural information. The N-Boc group has a well-documented fragmentation pattern.[6][7][8]

  • Loss of Isobutylene (56 Da): A primary fragmentation pathway involves the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which then decarboxylates. This produces a prominent [M+H-56]⁺ ion.

  • Loss of the Boc Group (100 Da): A complete loss of the Boc group (C₅H₈O₂) results in the deprotected amine, observed as an [M+H-100]⁺ ion.

  • Loss of tert-Butyl Cation (57 Da): Formation of the stable tert-butyl cation at m/z 57 is another hallmark of Boc-protected compounds, though it is more common in harsher ionization methods or tandem MS (MS/MS).

The following diagram illustrates the most common fragmentation pathway in positive ion mode ESI-MS.

G cluster_main Fragmentation of [M+H]⁺ cluster_path1 Loss of Isobutylene cluster_path2 Loss of Boc Group parent [M+H]⁺ m/z = 252.12 frag1 [M+H - 56]⁺ m/z = 196.06 parent->frag1 - C₄H₈ frag2 [M+H - 100]⁺ m/z = 152.07 (Deprotected Amine) parent->frag2 - C₅H₈O₂ isobutylene Isobutylene (56 Da) boc_group Boc Group (100 Da)

Caption: Primary fragmentation pathways for protonated 3-(N-Boc-N-methylamino)benzoic acid.
Experimental Protocol: LC-MS Analysis

This protocol outlines a self-validating system for confirming molecular weight and assessing purity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation (HPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Rationale: The C18 column separates the analyte from potential non-polar impurities, while the acidic mobile phase promotes protonation for positive-mode ESI.[9][]

  • Mass Spectrometer Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Scan Range: m/z 100-1000.

    • Fragmentor/Cone Voltage: Set to a low value (e.g., 80V) for minimal fragmentation and a higher value (e.g., 150V) in a separate run to induce fragmentation for structural confirmation.

    • Trustworthiness: Running both low and high fragmentor voltages helps to distinguish between impurities and fragments of the parent compound, a key validation step.

Comparative Guide: MS vs. Alternative Techniques

While MS is excellent for rapid confirmation, a comprehensive characterization often requires orthogonal techniques.[11][12]

Table 2: Comparison of Key Analytical Techniques

ParameterMass Spectrometry (ESI-MS)HPLC (with UV Detector)NMR Spectroscopy (¹H, ¹³C)
Primary Information Molecular Weight, FragmentationPurity, Retention TimeUnambiguous Structure, Quantitation
Sensitivity High (pg - ng)Moderate (ng - µg)Low (µg - mg)
Specificity High (with high resolution)Moderate (co-elution possible)Very High (unique spectral fingerprint)
Sample Throughput HighHighLow
Structural Detail Connectivity (via MS/MS)NoneFull 3D structure, Isomer differentiation
Quantitative Ability Possible, requires standardsExcellentExcellent (qNMR)[11]
Key Application MW Confirmation, Reaction MonitoringPurity Analysis, Preparative SeparationDefinitive Structure Elucidation
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity assessment.[13] For our analyte, the benzene ring provides a strong chromophore, making UV detection (approx. 254 nm) highly effective.

  • Synergy with MS: The true power of HPLC is realized when coupled directly to a mass spectrometer (LC-MS).[][15][] This combination separates the analyte from impurities chromatographically and provides mass confirmation for each eluting peak simultaneously. This is the industry-standard method for purity and identity testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for absolute structural verification.[17][18] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Expected ¹H NMR Signals:

    • ~1.5 ppm: A singlet (9H) from the three equivalent methyl groups of the tert-butyl group.

    • ~3.3 ppm: A singlet (3H) from the N-methyl group.

    • ~7.2-8.0 ppm: A complex multiplet pattern (4H) from the protons on the aromatic ring.

    • >10 ppm: A broad singlet (1H) from the carboxylic acid proton.

  • Expertise & Experience: Unlike MS, which can struggle to differentiate isomers, NMR can distinguish between 3-(N-Boc-N-methylamino)benzoic acid and its 2- or 4- positional isomers based on the distinct splitting patterns of the aromatic protons.[18] This level of certainty is often required for regulatory submissions.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates them logically. The following workflow ensures the highest level of confidence in the material's identity and quality.

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization synthesis Crude Product lcms LC-MS Analysis synthesis->lcms Initial Screen lcms->synthesis Impure / Incorrect Mass hplc Purity Check (HPLC-UV) lcms->hplc Identity Confirmed hplc->synthesis Purity < 95% nmr Structure Confirmation (NMR) hplc->nmr Purity > 95% final Qualified Material nmr->final Structure Verified

Caption: Integrated workflow for the characterization of a synthetic intermediate.

This workflow begins with a rapid LC-MS screen to confirm the presence of the target compound. If the mass is correct, dedicated HPLC-UV analysis is performed to accurately determine purity. Finally, NMR spectroscopy provides the definitive structural proof required for lot release.

Conclusion

The characterization of 3-(N-Boc-N-methylamino)benzoic acid is most effectively achieved through a multi-faceted analytical approach. Mass Spectrometry , particularly ESI-MS, serves as the primary tool for rapid and sensitive molecular weight confirmation, with predictable fragmentation patterns providing additional structural clues. For rigorous quality assessment, this must be complemented by HPLC for accurate purity determination and NMR spectroscopy for unambiguous structural elucidation. By understanding the strengths and limitations of each technique and integrating them into a logical workflow, researchers can ensure the quality and integrity of their synthetic materials with the highest degree of scientific confidence.

References

  • 3-(N-Boc-N-methylamino)benzoic acid, 97% Purity, C13H17NO4, 1 gram . CP Lab Safety. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides . PubMed. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group . ACD/Labs. Available at: [Link]

  • 3-(n-boc-n-methylamino)benzoic acid (C13H17NO4) . PubChemLite. Available at: [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization . ResearchGate. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriva . RSC Publishing. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • Supplementary Information . The Royal Society of Chemistry. Available at: [Link]

  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives . Wiley Online Library. Available at: [Link]

  • mass spectra - fragmentation patterns . Chemguide. Available at: [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine . PubMed. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines... . Reddit. Available at: [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine . Journal of Separation Science. Available at: [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview . NIH National Center for Biotechnology Information. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? . ResearchGate. Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds . NIH National Center for Biotechnology Information. Available at: [Link]

  • Electrospray ionization mass spectrometry . PubMed. Available at: [Link]

  • Benzoic acid, 4-(methylamino)- . NIST WebBook. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid . DergiPark. Available at: [Link]

  • The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter . ScienceDirect. Available at: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Boc vs. Fmoc Protection for 3-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the construction of peptidomimetics and other specialized pharmaceutical intermediates, the strategic protection of reactive functional groups is paramount. The secondary amine of 3-(methylamino)benzoic acid presents a classic challenge: its nucleophilicity must be masked to allow for selective reactions at the carboxylic acid or other positions. The choice between the two most dominant amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the entire synthetic strategy.

This guide provides an in-depth, objective comparison of the Boc and Fmoc protection strategies as applied to 3-(methylamino)benzoic acid. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical, field-proven insights to inform your experimental design.

Core Principles: A Dichotomy of Lability

The fundamental difference between Boc and Fmoc protection lies in their cleavage conditions, a concept known as orthogonality.[1][2] Orthogonal protection allows for the selective removal of one protecting group without affecting others within the same molecule, a cornerstone of modern multi-step synthesis.[3]

  • Boc (tert-Butoxycarbonyl): This group is acid-labile, stable to basic conditions and nucleophiles.[4] It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is base-labile, readily cleaved by secondary amines like piperidine, but is stable under acidic conditions.[6][7]

This inherent difference in lability is the primary driver for choosing one strategy over the other, depending on the compatibility of other functional groups and protecting groups present in the synthetic target.[]

The Boc Protection Strategy for 3-(Methylamino)benzoic Acid

The Boc group is a robust and widely used protecting group, valued for its stability under a broad range of reaction conditions outside of strong acid.[9]

Mechanism of Protection and Deprotection

Protection: The secondary amine of 3-(methylamino)benzoic acid attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or sodium bicarbonate, facilitates the reaction by deprotonating the amine, increasing its nucleophilicity, and neutralizing the resulting acidic byproduct.[5]

Deprotection: The cleavage is an acid-catalyzed hydrolysis. The acid protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation (which is typically scavenged by the solvent or other nucleophiles) and the release of carbon dioxide, regenerating the free amine as its corresponding salt.

Experimental Protocols

Protocol 1: Boc Protection of 3-(Methylamino)benzoic Acid

  • Dissolution: Dissolve 3-(methylamino)benzoic acid (1.0 equiv.) in a suitable solvent mixture such as 1:1 THF/water or dioxane/water.

  • Basification: Add a base, such as sodium bicarbonate (2.0 equiv.) or triethylamine (1.5 equiv.), to the solution and stir until dissolved.[10]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv.) portion-wise to the stirred solution at room temperature.[9]

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • If using an organic co-solvent, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform a wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc₂O.

    • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid solution) to a pH of ~3-4.[11]

    • The protected product, Boc-3-(methylamino)benzoic acid, will precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or flash chromatography if necessary.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected 3-(methylamino)benzoic acid (1.0 equiv.) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[12] Alternatively, a 4M solution of HCl in dioxane can be used.[13]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product will be the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). If the free amine is desired, a subsequent basic workup is required.

The Fmoc Protection Strategy for 3-(Methylamino)benzoic Acid

The Fmoc strategy is renowned for its mild deprotection conditions, making it the preferred choice in modern solid-phase peptide synthesis (SPPS) and for substrates sensitive to acid.[14]

Mechanism of Protection and Deprotection

Protection: Similar to Boc protection, the reaction proceeds via nucleophilic attack of the amine on an activated Fmoc source, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in the presence of a mild base like sodium bicarbonate or pyridine.[7]

Deprotection: This is a base-catalyzed β-elimination (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[7] This generates a stabilized carbanion, which then rapidly eliminates to form dibenzofulvene and carbon dioxide, releasing the free amine. The dibenzofulvene is trapped by the amine base to prevent side reactions.[15]

Experimental Protocols

Protocol 3: Fmoc Protection of 3-(Methylamino)benzoic Acid

  • Dissolution: Dissolve 3-(methylamino)benzoic acid (1.0 equiv.) in an aqueous solvent mixture like 1:1 dioxane/water or acetone/water.

  • Basification: Add sodium bicarbonate (2.0 equiv.) and stir until dissolved.

  • Reagent Addition: Add a solution of Fmoc-Cl (1.1 equiv.) in dioxane or acetone dropwise while stirring vigorously at 0°C to room temperature.[16]

  • Reaction: Allow the reaction to stir for 2-8 hours at room temperature. Monitor by TLC.

  • Workup:

    • Once the reaction is complete, dilute with water and wash with ether to remove impurities.

    • Acidify the aqueous phase with cold 1M HCl to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 4: Fmoc Deprotection

  • Dissolution: Dissolve the Fmoc-protected 3-(methylamino)benzoic acid (1.0 equiv.) in an aprotic polar solvent, typically N,N-dimethylformamide (DMF).

  • Base Treatment: Add a 20% (v/v) solution of piperidine in DMF.[17]

  • Reaction: Stir the mixture at room temperature. The reaction is usually very rapid, often completing within 5-30 minutes.[18] Monitor by TLC.

  • Isolation: Remove the DMF and piperidine under high vacuum. The residue can be triturated with ether to precipitate the product as a solid, which is then collected by filtration.

Head-to-Head Comparison

FeatureBoc Protection StrategyFmoc Protection Strategy
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSu
Protection Conditions Mild basic conditions (e.g., NaHCO₃, TEA) in aqueous/organic mixtures.[9]Mild basic conditions (e.g., NaHCO₃, Pyridine) in aqueous/organic mixtures.[7]
Stability Stable to base, nucleophiles, and hydrogenolysis.[9]Stable to acid and mild reduction conditions.[6]
Deprotection Conditions Strong acid (e.g., TFA, HCl in dioxane).[5]Mild base (e.g., 20% piperidine in DMF).[19]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc, Alloc) and those cleaved by hydrogenolysis (e.g., Cbz).[4]Orthogonal to acid-labile groups (e.g., Boc, Trt, tBu) and those cleaved by hydrogenolysis (e.g., Cbz).[20]
Key Advantages Robust, inexpensive reagent. The strong acid deprotection can help disrupt aggregation in difficult peptide sequences.[20]Very mild deprotection avoids degradation of acid-sensitive substrates. Automation-friendly.[21]
Potential Issues Harsh acidic cleavage can damage sensitive functional groups. Formation of t-butyl cation byproducts can lead to alkylation of sensitive residues (e.g., Trp, Met).[21]The dibenzofulvene byproduct can form adducts if not properly scavenged. Piperidine is toxic and requires careful handling.[15]

Visualization of Workflows

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_boc 3-(Methylamino)benzoic Acid reagents_boc Boc₂O, Base (e.g., NaHCO₃) THF/H₂O, RT start_boc->reagents_boc product_boc Boc-Protected Acid reagents_boc->product_boc reagents_deprotect_boc TFA/DCM or 4M HCl in Dioxane RT product_boc->reagents_deprotect_boc final_boc 3-(Methylamino)benzoic Acid (as salt) reagents_deprotect_boc->final_boc

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_fmoc 3-(Methylamino)benzoic Acid reagents_fmoc Fmoc-Cl, Base (e.g., NaHCO₃) Dioxane/H₂O, RT start_fmoc->reagents_fmoc product_fmoc Fmoc-Protected Acid reagents_fmoc->product_fmoc reagents_deprotect_fmoc 20% Piperidine in DMF RT product_fmoc->reagents_deprotect_fmoc final_fmoc Free Amine Product reagents_deprotect_fmoc->final_fmoc

Conclusion and Recommendations

The choice between Boc and Fmoc for protecting 3-(methylamino)benzoic acid is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan.

  • Choose the Boc strategy when your downstream synthetic steps involve basic conditions or nucleophilic reagents and the final molecule can tolerate a strong acid cleavage step. It remains a cost-effective and robust option, particularly if other acid-labile groups are not present.

  • Choose the Fmoc strategy when your molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, Trityl or Boc-protected side chains) or when milder overall conditions are required to preserve sensitive stereocenters or prevent side reactions. The Fmoc/tBu approach represents a fully orthogonal system, offering maximum flexibility in complex syntheses.[1]

Ultimately, the optimal choice requires a careful analysis of the target molecule's structure and the planned synthetic route. By understanding the fundamental principles of lability and orthogonality that govern these two protecting groups, researchers can make an informed decision that enhances synthetic efficiency, yield, and purity.

References

  • Benchchem. A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis.
  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BOC Sciences.
  • LifeTein®. Basic Peptides synthesis introduction.
  • Benchchem. Comparative study of Boc versus Fmoc protecting groups in synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Benchchem. Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide.
  • ACS Omega.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Fisher Scientific. Amine Protection / Deprotection.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • MDPI.
  • ACS GCI Pharmaceutical Roundtable. Deprotection - Wordpress.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Attaching Boc Protecting Groups With BOC-ON.
  • Benchchem.

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analytical methods for quantifying 3-(N-Boc-N-methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of 3-(N-Boc-N-methylamino)benzoic Acid: A Comparative Review of Analytical Methodologies

Introduction

3-(N-Boc-N-methylamino)benzoic acid is a crucial intermediate in contemporary organic synthesis, frequently utilized in the construction of complex pharmaceutical agents and fine chemicals. Its unique structure, featuring a Boc-protected secondary amine and a carboxylic acid on an aromatic ring, presents specific analytical challenges. Accurate and precise quantification is paramount, not only for stoichiometric control in synthetic routes but also for purity assessments and impurity profiling in drug development, where even trace amounts of residual starting material can have significant implications.

This guide provides a detailed comparison of the primary analytical techniques for the quantification of 3-(N-Boc-N-methylamino)benzoic acid. As a Senior Application Scientist, my focus is to move beyond mere procedural descriptions to elucidate the underlying principles, explain the rationale behind methodological choices, and present the data in a way that empowers researchers to select and implement the most appropriate strategy for their specific analytical needs. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing validated protocols and performance comparisons.

Method Selection: A Strategic Overview

The choice of an analytical method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For 3-(N-Boc-N-methylamino)benzoic acid, the decision process can be visualized as follows:

start Define Analytical Goal matrix Sample Matrix Complexity (e.g., Pure substance, Reaction mixture, Biological fluid) start->matrix sensitivity Required Sensitivity? (e.g., % level, ppm, ppb) matrix->sensitivity d1 High Concentration? (>0.1%) sensitivity->d1 hplc HPLC-UV (Robust, Cost-Effective) lcms LC-MS/MS (High Sensitivity & Selectivity) qnmr qNMR (Primary Method, No Reference Standard Needed for Analyte) d1->hplc Yes d2 Complex Matrix or Trace Levels? d1->d2 No d2->lcms Yes d3 Need for Absolute Quantification / Purity? d2->d3 No (if simple matrix) d3->hplc No d3->qnmr Yes

Caption: Strategic flowchart for selecting the optimal analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method for routine analysis in synthetic chemistry labs due to its robustness, reliability, and cost-effectiveness. The presence of the benzene ring in 3-(N-Boc-N-methylamino)benzoic acid provides a strong chromophore, making it well-suited for UV detection.

Principle of Operation

The method is based on reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (typically C18) and a polar mobile phase. The carboxylic acid moiety's ionization state is controlled by the mobile phase pH. Adding an acid like formic or acetic acid suppresses the ionization of the carboxyl group, leading to better retention and improved peak shape on the C18 column. Detection is achieved by monitoring the absorbance of UV light at a wavelength where the analyte exhibits a maximum, typically around 230-240 nm for this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade or higher.

  • Volumetric flasks and pipettes for standard preparation.

  • Syringe filters (0.45 µm PTFE) for sample clarification.

2. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 3-(N-Boc-N-methylamino)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of ACN and water.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard.

  • Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

4. System Validation:

  • The protocol's validity is confirmed by running a system suitability test before analysis. This includes injecting a mid-point standard multiple times to check for consistent retention time (RSD < 1%), peak area (RSD < 2%), and theoretical plates (>2000).

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (e.g., 50:50 ACN/H2O) weigh->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System (C18 Column) filter->inject separate Gradient Elution (ACN/H2O with 0.1% FA) inject->separate detect UV Detection at 235 nm separate->detect integrate Integrate Peak Area detect->integrate plot Plot Calibration Curve (Area vs. Concentration) integrate->plot quantify Quantify Sample from Regression Equation plot->quantify

Caption: Workflow for quantification using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as detecting trace-level impurities or quantifying the analyte in complex matrices (e.g., biological fluids), LC-MS/MS is the superior method.

Principle of Operation

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). The resulting molecular ion (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interferences. For 3-(N-Boc-N-methylamino)benzoic acid (C13H17NO4, MW: 251.28 g/mol ), both positive and negative ion modes can be effective.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • LC system and column as described for HPLC-UV.

  • LC-MS grade solvents (acetonitrile, water, formic acid).

2. Standard and Sample Preparation:

  • Prepare standards and samples as in the HPLC-UV method, but dilute to a much lower concentration range (e.g., 0.1, 1, 5, 10, 50 ng/mL), as required by the application.

  • For complex matrices, a Solid Phase Extraction (SPE) or liquid-liquid extraction step may be necessary to remove interferences.

3. LC-MS/MS Conditions:

  • LC Conditions: Similar gradient and flow rate as the HPLC-UV method can be used as a starting point, but often faster gradients are employed.

  • Mass Spectrometer Parameters (Example in Negative ESI Mode):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition:

      • Precursor Ion (Q1): m/z 250.1 [M-H]⁻

      • Product Ion (Q3): m/z 194.1 ([M-H-C4H8]⁻ from loss of isobutylene) or m/z 150.1 ([M-H-CO2-C4H8]⁻)

      • Note: These transitions must be empirically optimized on the specific instrument.

    • Collision Energy: Optimize for maximum product ion signal (typically 10-20 eV).

4. Self-Validating System:

  • The trustworthiness of the method is enhanced by monitoring a second MRM transition (qualifier ion). The ratio of the primary (quantifier) to the secondary (qualifier) transition should remain constant across all standards and samples, confirming the identity of the peak.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Prepare Dilute Standards & Samples (ng/mL range) extract Optional: Solid Phase Extraction (SPE) for Complex Matrices prep->extract inject LC Separation (C18 Column) extract->inject ionize Electrospray Ionization (ESI) inject->ionize q1 Q1: Select Precursor Ion (e.g., m/z 250.1) ionize->q1 q2 Q2: Fragment Ion (Collision Cell) q1->q2 q3 Q3: Select Product Ion (e.g., m/z 194.1) q2->q3 integrate Integrate MRM Peak Area q3->integrate plot Plot Calibration Curve integrate->plot quantify Quantify Sample plot->quantify

Caption: Workflow for quantification using LC-MS/MS with MRM.

Quantitative NMR (qNMR)

qNMR is a primary ratio method of analysis, meaning it can provide a highly accurate quantification of a substance without needing a reference standard of the analyte itself. Instead, it uses a certified internal standard (IS) of known purity and concentration.

Principle of Operation

The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, non-overlapping signal from the analyte with the integral of a known signal from a certified internal standard of known mass, the concentration of the analyte can be calculated directly. For 3-(N-Boc-N-methylamino)benzoic acid, well-resolved signals in the aromatic region or the singlet from the Boc group can be used for quantification.

Experimental Protocol: qNMR

1. Instrumentation and Consumables:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-precision analytical balance.

  • Certified Internal Standard (IS), e.g., Maleic acid or Dimethyl sulfone. The IS must have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

2. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., ~10 mg) and the internal standard (e.g., ~5 mg) into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Solvent: DMSO-d6

  • Pulse Program: Standard quantitative 1H experiment (e.g., zg30).

  • Key Parameters:

    • Relaxation Delay (D1): Must be sufficiently long to allow for full relaxation of all nuclei being quantified. A value of 5 times the longest T1 (spin-lattice relaxation time) is required. For accurate work, T1 should be measured. A conservative D1 of 30-60 seconds is often used.

    • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved signal from the analyte (I_Analyte) and a signal from the internal standard (I_IS).

  • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Performance Comparison

The following table summarizes the key performance characteristics of the three methods, based on typical experimental results.

ParameterHPLC-UVLC-MS/MSqNMR
Principle UV AbsorbanceMass-to-Charge RatioNuclear Resonance
Selectivity ModerateVery HighHigh (based on resolution)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~0.1 - 0.5 mg/mL
Linearity (r²) > 0.999> 0.995N/A (Direct Ratio)
Precision (%RSD) < 2%< 10% (at low levels)< 1%
Analysis Time per Sample 10-15 minutes5-10 minutes15-30 minutes
Primary Use Case Routine QC, purity checksTrace analysis, bioanalysisPurity of reference standards
Cost & Complexity Low / ModerateHigh / HighHigh / Moderate

Conclusion and Recommendations

The choice of analytical method for quantifying 3-(N-Boc-N-methylamino)benzoic acid is fundamentally tied to the analytical objective.

  • For routine process monitoring, release testing, or assays where the analyte concentration is relatively high (>0.1%), HPLC-UV is the method of choice. It offers an excellent balance of performance, robustness, and cost-effectiveness. Its simple operation makes it ideal for a high-throughput quality control environment.

  • When trace-level quantification is required, such as in impurity profiling, pharmacokinetic studies, or analysis in complex biological matrices, LC-MS/MS is indispensable. Its superior sensitivity and selectivity allow for detection at levels thousands of times lower than HPLC-UV, and the specificity of MRM ensures reliable identification and quantification.

  • qNMR serves a unique and critical role as a primary method for the certification of reference materials or for highly accurate purity assessments without requiring an analyte-specific standard. While it lacks the sensitivity of chromatographic methods, its accuracy and reliance on fundamental physical constants make it the ultimate arbiter for establishing the purity of the materials used to calibrate other methods.

By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate and defensible analytical strategy for their work with 3-(N-Boc-N-methylamino)benzoic acid.

References

  • Principles of HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • LC-MS/MS in Pharmaceutical Analysis: Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. [Link]

  • Principles and Practice of qNMR: Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

A Researcher's Guide to the Spectroscopic Journey of 3-(N-Boc-N-methylamino)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel molecules and their synthetic intermediates is paramount. The journey from a simple starting material to a complex target molecule is a narrative told through the language of spectroscopy. Each peak and shift in an NMR, IR, or mass spectrum provides a critical clue to the structural evolution of a compound. This guide offers an in-depth spectroscopic comparison of 3-(N-Boc-N-methylamino)benzoic acid, a versatile building block, with its essential precursors: 3-aminobenzoic acid and 3-(methylamino)benzoic acid.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data, providing insights into the causal relationships between chemical structure and spectral output. By understanding these relationships, scientists can more effectively monitor reaction progress, confirm product identity, and ensure the purity of their compounds.

The Synthetic Pathway: A Three-Act Spectroscopic Drama

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid is a multi-step process, each stage of which induces significant changes in the molecule's spectroscopic signature. The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Act I: Starting Material cluster_1 Act II: N-Methylation cluster_2 Act III: Boc Protection 3-Aminobenzoic_Acid 3-Aminobenzoic Acid 3-Methylaminobenzoic_Acid 3-(Methylamino)benzoic Acid 3-Aminobenzoic_Acid->3-Methylaminobenzoic_Acid Reductive Amidation Final_Product 3-(N-Boc-N-methylamino)benzoic Acid 3-Methylaminobenzoic_Acid->Final_Product Boc Anhydride, Base

Caption: Synthetic route to 3-(N-Boc-N-methylamino)benzoic acid.

Act I: The Precursor - 3-Aminobenzoic Acid

Our spectroscopic journey begins with 3-aminobenzoic acid, a simple aromatic compound featuring both an acidic carboxylic acid group and a basic amino group.

Spectroscopic Data Summary: 3-Aminobenzoic Acid
Technique Observed Features Interpretation
¹H NMR Aromatic protons (~6.7-7.2 ppm), Carboxylic acid proton (~12.5 ppm, broad), Amino protons (~5.3 ppm, broad)[1]The aromatic signals show a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The broad signals for the -COOH and -NH₂ protons are due to hydrogen bonding and exchange with the solvent.
¹³C NMR Aromatic carbons (~115-149 ppm), Carboxylic carbon (~168 ppm)[1]The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
IR (cm⁻¹) 3300-2500 (broad, O-H), ~3400 & ~3300 (N-H stretches), ~1680 (C=O stretch)The very broad O-H stretch is characteristic of a carboxylic acid dimer. The two N-H bands are typical for a primary amine. The C=O stretch is at a frequency expected for an aromatic carboxylic acid.
Mass Spec. Molecular Ion (M⁺): 137.05 g/mol [1]Confirms the molecular weight of the compound.

Act II: The Intermediate - 3-(Methylamino)benzoic Acid

Predicted Spectroscopic Changes from 3-Aminobenzoic Acid
Technique Predicted Features Rationale for Change
¹H NMR Appearance of a singlet around 2.8 ppm (N-CH₃), disappearance of the primary amine's broad singlet, and a shift of the remaining N-H proton signal.The new singlet corresponds to the three equivalent protons of the newly added methyl group. The primary amine is now a secondary amine, resulting in a single N-H proton.
¹³C NMR Appearance of a new signal around 30 ppm (N-CH₃).This new upfield signal is characteristic of a methyl group attached to a nitrogen atom.
IR (cm⁻¹) Disappearance of one of the N-H stretching bands (~3400 cm⁻¹). A single N-H stretch will remain around 3350 cm⁻¹.A secondary amine has only one N-H bond, leading to a single stretching vibration, as opposed to the symmetric and asymmetric stretches of a primary amine.
Mass Spec. Molecular Ion (M⁺): 151.07 g/mol The addition of a CH₂ group (14.02 g/mol ) to the molecular formula increases the molecular weight accordingly.

Act III: The Final Product - 3-(N-Boc-N-methylamino)benzoic Acid

The final act of our synthesis is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the amine from participating in unwanted side reactions. The introduction of the bulky and electron-withdrawing Boc group has the most dramatic effect on the spectroscopic data.

Note on Data Availability: Experimental spectroscopic data for 3-(N-Boc-N-methylamino)benzoic acid is not widely published. The following data is therefore predicted based on the known effects of N-Boc protection on similar molecules.

Predicted Spectroscopic Changes from 3-(Methylamino)benzoic Acid
Technique Predicted Features Rationale for Change
¹H NMR Appearance of a large singlet around 1.5 ppm (Boc -C(CH₃)₃), a downfield shift of the N-CH₃ singlet to ~3.2 ppm, and the disappearance of the N-H proton signal.The nine equivalent protons of the tert-butyl group give rise to a strong singlet. The electron-withdrawing nature of the Boc group deshields the N-methyl protons, shifting their signal downfield. The N-H proton is no longer present.
¹³C NMR Appearance of two new signals: ~80 ppm (Boc quaternary carbon) and ~28 ppm (Boc methyl carbons). A downfield shift of the N-CH₃ carbon signal. Appearance of a new carbonyl signal for the Boc group around 154 ppm.These signals are characteristic of the Boc protecting group. The electron-withdrawing effect of the Boc group also influences the chemical shift of the adjacent N-methyl carbon.
IR (cm⁻¹) Disappearance of the N-H stretching band. Appearance of a strong C=O stretching band for the Boc group around 1710 cm⁻¹.The secondary amine is now a tertiary amide, which has no N-H bond. The carbonyl of the Boc group introduces a new, strong absorption.
Mass Spec. Predicted [M+H]⁺: 252.12 g/mol [2]The addition of the C₅H₈O₂ Boc group (100.12 g/mol ) significantly increases the molecular weight.

Comparative Spectroscopic Data Summary

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹) Molecular Weight ( g/mol )
3-Aminobenzoic Acid ~12.5 (-COOH), ~6.7-7.2 (Ar-H), ~5.3 (-NH₂)[1]~168 (C=O), ~115-149 (Ar-C)[1]3300-2500 (O-H), ~3400 & ~3300 (N-H), ~1680 (C=O)137.14
3-(Methylamino)benzoic Acid ~12.5 (-COOH), ~6.7-7.2 (Ar-H), ~2.8 (N-CH₃) (Predicted)~168 (C=O), ~115-149 (Ar-C), ~30 (N-CH₃) (Predicted)3300-2500 (O-H), ~3350 (N-H), ~1680 (C=O) (Predicted)151.16
3-(N-Boc-N-methylamino)benzoic Acid ~12.5 (-COOH), ~7.2-7.8 (Ar-H), ~3.2 (N-CH₃), ~1.5 (-C(CH₃)₃) (Predicted)~168 & ~154 (C=O), ~118-145 (Ar-C), ~80 (Boc C), ~37 (N-CH₃), ~28 (Boc CH₃) (Predicted)3300-2500 (O-H), ~1710 & ~1690 (C=O) (Predicted)251.28

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of the title compound and its precursors.

Synthesis of 3-(N-Boc-N-methylamino)benzoic acid

Experimental_Workflow cluster_0 Step 1: N-Methylation of 3-Aminobenzoic Acid cluster_1 Step 2: Boc Protection Step1_Start Dissolve 3-aminobenzoic acid in suitable solvent Step1_Reagent Add formaldehyde and a reducing agent (e.g., NaBH(OAc)₃) Step1_Start->Step1_Reagent Step1_Reaction Stir at room temperature Step1_Reagent->Step1_Reaction Step1_Workup Quench, extract, and purify Step1_Reaction->Step1_Workup Step1_Product Obtain 3-(methylamino)benzoic acid Step1_Workup->Step1_Product Step2_Start Dissolve 3-(methylamino)benzoic acid in a suitable solvent (e.g., THF/water) Step1_Product->Step2_Start Step2_Reagent Add Boc anhydride and a base (e.g., NaHCO₃ or triethylamine) Step2_Start->Step2_Reagent Step2_Reaction Stir at room temperature Step2_Reagent->Step2_Reaction Step2_Workup Acidify, extract, and purify Step2_Reaction->Step2_Workup Step2_Product Obtain 3-(N-Boc-N-methylamino)benzoic acid Step2_Workup->Step2_Product

Caption: Experimental workflow for the synthesis of 3-(N-Boc-N-methylamino)benzoic acid.

Step 1: N-Methylation of 3-Aminobenzoic Acid This procedure is based on standard reductive amination protocols.

  • Dissolve 3-aminobenzoic acid in a suitable solvent such as methanol.

  • Add an excess of aqueous formaldehyde.

  • Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with dilute HCl to quench excess reducing agent.

  • Neutralize the solution and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(methylamino)benzoic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Boc Protection of 3-(Methylamino)benzoic Acid This procedure is adapted from standard Boc protection protocols.

  • Dissolve 3-(methylamino)benzoic acid in a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate (Boc anhydride) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution with dilute HCl to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-(N-Boc-N-methylamino)benzoic acid.

Spectroscopic Analysis
  • NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: Spectra can be obtained using an FT-IR spectrometer with a diamond ATR accessory for solid samples.

  • Mass Spectrometry: Analysis can be performed using an ESI-MS instrument to confirm the molecular weight of the compounds.

Conclusion

References

  • PubChem. 3-Amino-4-(methylamino)benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for [insert relevant article if found].
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A Senior Application Scientist's Guide to the Validation of Peptides Containing 3-(N-methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 3-(N-methylamino)benzoic acid into peptide sequences offers a powerful strategy to enhance therapeutic properties. These modifications can improve metabolic stability, receptor affinity, and bioavailability.[1][2][3] However, their inclusion also presents unique analytical challenges for sequence and structure validation. This guide provides an in-depth comparison of essential analytical techniques, offering field-proven insights to ensure the comprehensive and accurate characterization of these novel peptide candidates.

The Analytical Imperative: Why Standard Protocols Fall Short

The presence of an N-methylated aromatic amino acid, such as 3-(N-methylamino)benzoic acid, can significantly alter a peptide's physicochemical properties. The N-methyl group introduces steric hindrance and removes a hydrogen bond donor, which can affect chromatographic retention, ionization efficiency in mass spectrometry, and fragmentation patterns.[4][5][6] Furthermore, the rigid aromatic ring can influence the peptide's secondary structure. Consequently, a multi-faceted analytical approach is not just recommended—it is essential for unequivocal validation.

Core Validation Techniques: A Comparative Analysis

A robust validation workflow for a peptide containing 3-(N-methylamino)benzoic acid integrates data from several orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective data builds a comprehensive picture of the peptide's identity, purity, and structural integrity.

Chromatographic Purity Assessment: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational techniques for assessing the purity of synthetic peptides.[7][8][9] The primary goal is to separate the target peptide from any process-related impurities, such as deletion sequences, incompletely deprotected species, or by-products from the synthesis of the unnatural amino acid itself.[10]

Experimental Rationale: Reversed-phase chromatography is the most common modality, separating peptides based on their hydrophobicity. The choice of stationary phase (e.g., C18, C8) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) is critical and often requires screening to achieve optimal resolution.[7][8] For peptides containing N-methylated residues, which can exist as slowly converting conformers, HPLC profiles may show multiple peaks, necessitating careful interpretation.[4][5][6] UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times, which can be particularly advantageous for resolving closely related impurities.

Experimental Protocol: Generic UPLC Purity Method

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Gradient: 5-65% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 214 nm and 280 nm

  • Sample Preparation: Dissolve peptide in Mobile Phase A at a concentration of 1 mg/mL.

UPLC_Workflow Peptide Synthetic Peptide Sample Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Inject Inject into UPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Analyze Chromatogram Analysis (Purity Assessment) Detect->Analyze

Caption: UPLC workflow for peptide purity analysis.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS)

Unambiguous confirmation of the peptide's molecular weight is a critical first step in sequence validation. High-resolution mass spectrometry, often performed on Orbitrap or FT-ICR instruments, provides highly accurate mass measurements, typically with sub-ppm mass accuracy.[11][12][13] This allows for the confident determination of the elemental composition.

Experimental Rationale: Electrospray ionization (ESI) is the preferred ionization technique for peptides, as it generates multiply charged ions, bringing the mass-to-charge (m/z) ratio into the detection range of the mass spectrometer. The resulting isotopic pattern can be compared to the theoretical pattern for the expected peptide sequence, providing a high degree of confidence in the assigned molecular formula.[14] This is particularly important for peptides with unnatural amino acids, as it confirms the successful incorporation of the modified residue.

HRMS_Workflow LC_Eluent LC Eluent ESI Electrospray Ionization (ESI) LC_Eluent->ESI MS1 MS1 Analysis (High Resolution) ESI->MS1 Spectrum Mass Spectrum (Isotopic Pattern) MS1->Spectrum Compare Compare Experimental vs. Theoretical Mass Spectrum->Compare Confirm Molecular Weight Confirmation Compare->Confirm

Caption: HRMS workflow for molecular weight confirmation.

Sequence Verification: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing.[15][16][17][18][19] In an MS/MS experiment, the peptide ion of interest is isolated and then fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass analyzed, producing a fragmentation spectrum that contains sequence-specific information.

Experimental Rationale: The fragmentation of the peptide backbone primarily yields b- and y-type ions. The mass differences between consecutive ions in a series correspond to the mass of an amino acid residue, allowing for the deduction of the amino acid sequence.[16][17] The presence of 3-(N-methylamino)benzoic acid will result in a characteristic mass shift in the fragmentation spectrum. However, N-methylation can alter fragmentation pathways, sometimes leading to preferential cleavage at the N-methylated site or generating ambiguous spectra.[4][20] Therefore, careful manual interpretation or the use of specialized software is often necessary.

Experimental Protocol: LC-MS/MS Sequencing

  • LC System: UPLC system as described for purity analysis.

  • Mass Spectrometer: Q-Exactive HF or similar high-resolution instrument.

  • Ionization: ESI in positive ion mode.

  • MS1 Scan: 350-1500 m/z at a resolution of 60,000.

  • MS/MS Scan (Data-Dependent Acquisition): Top 10 most intense ions from the MS1 scan are selected for HCD fragmentation.

  • Fragmentation Energy: Normalized collision energy stepped (e.g., 25, 30, 35%).

  • Data Analysis: The resulting fragmentation spectra are analyzed using sequencing software (e.g., PEAKS, BioConfirm) or manually interpreted to confirm the amino acid sequence.[21]

MSMS_Workflow Precursor Isolate Precursor Ion (from MS1) Fragment Fragment Ion (HCD/CID) Precursor->Fragment MS2 MS2 Analysis (Fragment Ions) Fragment->MS2 Spectrum Fragmentation Spectrum MS2->Spectrum Interpret Interpret Spectrum (b- and y-ions) Spectrum->Interpret Sequence Sequence Verification Interpret->Sequence

Caption: MS/MS workflow for peptide sequence verification.

Structural Characterization: NMR and Circular Dichroism

While mass spectrometry confirms the primary structure (the amino acid sequence), it provides limited information about the three-dimensional conformation of the peptide. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are invaluable for probing the secondary and tertiary structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[22][23][24][25] Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons, which are then used to calculate a structural model of the peptide.[22][23][26] The incorporation of an N-methylated residue can be confirmed by the presence of a characteristic methyl signal in the 1H NMR spectrum.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides (e.g., α-helix, β-sheet, random coil).[27][28][29][30][31] The presence of 3-(N-methylamino)benzoic acid, with its rigid aromatic ring, can induce or stabilize specific secondary structures, which would be reflected in the CD spectrum.

Experimental Protocol: Circular Dichroism

  • Instrument: Jasco J-1500 or similar CD spectrometer.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Cuvette: 1 mm path length quartz cuvette.

  • Parameters: Scan from 190 to 260 nm at a scan speed of 50 nm/min.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements.

Comparative Summary of Validation Techniques

Technique Information Provided Strengths Limitations
HPLC/UPLC Purity, presence of impuritiesHigh precision, quantitativeLimited structural information
HRMS Accurate molecular weight, elemental compositionHigh mass accuracy, confirms incorporation of unnatural amino acidNo sequence or structural information
MS/MS Amino acid sequenceProvides direct sequence evidenceN-methylation can complicate fragmentation patterns
NMR 3D structure in solution, confirmation of N-methylationDetailed atomic-level structural informationRequires higher sample concentration, complex data analysis
CD Secondary structure content (α-helix, β-sheet)Rapid, low sample consumptionProvides global, not residue-specific, structural information

The "Gold Standard" Validation Workflow: An Integrated Approach

A self-validating system for a novel peptide containing 3-(N-methylamino)benzoic acid relies on the convergence of data from these orthogonal techniques.

  • Purity First: Begin with UPLC to establish the purity of the synthetic peptide. This ensures that subsequent analyses are performed on the correct compound.

  • Confirm the Mass: Use HRMS to verify the molecular weight and elemental composition. A match between the theoretical and experimental mass provides strong evidence for the successful synthesis of the target peptide.

  • Sequence is Key: Employ LC-MS/MS to confirm the amino acid sequence. Pay close attention to the fragmentation pattern around the 3-(N-methylamino)benzoic acid residue.

  • Define the Structure: For peptides intended for structural or functional studies, use NMR and/or CD to characterize the solution-state conformation.

By following this integrated workflow, researchers can be highly confident in the identity, purity, and structural characteristics of their novel peptides, paving the way for successful downstream applications in drug discovery and development.

References

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253.
  • Taylor, G. K., & Alley, S. C. (2001). De novo peptide sequencing via tandem mass spectrometry. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • MtoZ Biolabs. (n.d.). Role and Limitations of Edman Degradation in Protein Analysis. Retrieved from [Link]

  • Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Sharma, A., & Sarma, A. (2013). NMR in structural determination of proteins and peptides.
  • Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]

  • 百泰派克生物科技. (n.d.). Amino Acid Sequence Analysis: Technology and Challenges. Retrieved from [Link]

  • JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]

  • Ben-Menahem, A., & Berkovich-Yellin, Z. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), 7434-7439.
  • Baitai Peike Biotechnology. (n.d.). Circular Dichroism Analysis of Protein Secondary Structure. Retrieved from [Link]

  • Yang, H., Koza, S., & Warren, B. (2019). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Lokey, R. S., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Lermyte, F., & Sobott, F. (2020). High-Resolution Native Mass Spectrometry. Chemical Reviews, 120(9), 4143-4184.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Retrieved from [Link]

  • Lermyte, F., & Sobott, F. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9948-9994.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Doneanu, A., et al. (2017). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 145, 237-246.
  • BioPharmaSpec. (n.d.). Dealing with the challenges of sequence variants Introduction Amino acid sequencing of proteins. Retrieved from [Link]

  • HighFold3. (2025). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • De Groot, A. S., et al. (2022). In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Immunology, 13, 988224.
  • Bell, R., & Pretre, J. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Almac.
  • Main, L. C., & Ketterlinus, R. (2010). Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Bruker Daltonics.
  • PepSeA. (2021). Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization.
  • Nikolaev, E. N., et al. (2011). High-resolution mass-spectrometry analysis of peptides and proteins. Mass Spectrometry Reviews, 30(5), 923-948.
  • Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 8(9), 923-928.
  • Kumar, D., et al. (2019). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 30(2), 48-56.
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A Comparative Guide to the Stability of N-Protecting Groups for 3-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection in Synthesizing Derivatives of 3-(Methylamino)benzoic Acid

In the landscape of pharmaceutical and materials science, 3-(methylamino)benzoic acid serves as a valuable scaffold and building block. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, necessitates a strategic approach to chemical synthesis. The nucleophilicity and basicity of the N-methylaniline moiety can interfere with desired reactions at the carboxylic acid or other sites on the aromatic ring. Consequently, the temporary masking of this secondary amine with a protecting group is a critical step in many synthetic routes.

The ideal protecting group for this substrate must be installed efficiently, remain stable throughout subsequent reaction steps, and be removed selectively under conditions that do not compromise the integrity of the final product. The choice of this "chemical shield" is therefore a pivotal decision that dictates the feasibility and efficiency of a synthetic pathway. This guide provides an in-depth comparative analysis of three of the most ubiquitous N-protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to 3-(methylamino)benzoic acid.

Our analysis moves beyond a simple catalog of options, delving into the causality behind experimental choices. We will explore the chemical stability of each protected amine under acidic, basic, and reductive conditions, supported by established chemical principles and experimental data from analogous systems. Detailed protocols for both the introduction and cleavage of these groups are provided, empowering researchers to make informed, practical decisions for their specific synthetic challenges.

The Principle of Orthogonal Stability: A Chemist's Strategic Advantage

The core of a robust protecting group strategy lies in the concept of orthogonality .[1] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others within the same molecule.[2] This is achieved by choosing groups that are labile to fundamentally different types of chemical conditions. The Boc, Cbz, and Fmoc groups form a classic orthogonal set, providing chemists with remarkable flexibility in multi-step synthesis.[1][2]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.

  • Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis (a reductive method).

This orthogonality ensures that a researcher can, for example, remove a base-labile Fmoc group to perform a reaction at the newly freed amine, while an acid-labile Boc group elsewhere in the molecule remains completely intact.[1]

Comparative Analysis of Protecting Group Stability

The selection of an N-protecting group for 3-(methylamino)benzoic acid must be guided by the anticipated reaction conditions in the subsequent synthetic steps. The N-methyl group and the electron-donating (albeit weakly) nature of the amine influence the reactivity and stability of the protected nitrogen. The following sections provide a detailed comparison of the stability of Boc, Cbz, and Fmoc groups under various chemical environments.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its clean, acid-catalyzed removal.[1]

  • Stability Profile:

    • Stable to Base: The Boc group is highly stable to a wide range of basic conditions, from aqueous hydroxides to non-nucleophilic organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).

    • Stable to Hydrogenolysis: It is stable to the catalytic hydrogenation conditions used to remove Cbz and other benzyl-type groups.[1]

    • Acid Labile: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[] The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.

  • Causality of Lability: The stability of the tertiary tert-butyl carbocation is the driving force for the acid-mediated cleavage. This makes the Boc group uniquely sensitive to acidic environments while remaining robust in others.

  • Potential Side Reactions: The primary concern during Boc deprotection is the generation of the electrophilic tert-butyl cation, which can alkylate nucleophilic residues, particularly electron-rich aromatic rings.[4] For substrates sensitive to alkylation, the addition of a scavenger like anisole or thioanisole to the cleavage cocktail is essential to trap this reactive intermediate.[1]

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group is a cornerstone of peptide chemistry and general organic synthesis.[5]

  • Stability Profile:

    • Stable to Acid: The Cbz group is generally stable to the acidic conditions used for Boc removal (e.g., TFA), although prolonged exposure to very strong acids like HBr in acetic acid can cause cleavage.[5]

    • Stable to Base: It is stable to most basic conditions used in synthesis, including the piperidine solutions used for Fmoc removal.

    • Reductively Labile: The Cbz group is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[5] This process reduces the benzyl ester to toluene and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[5]

  • Causality of Lability: The lability of the Cbz group stems from the weakness of the benzylic C-O bond, which is susceptible to hydrogenolysis. This unique cleavage mechanism makes it orthogonal to both acid- and base-labile groups.

  • Potential Side Reactions: The primary limitation of the Cbz group is its incompatibility with other functional groups that are also sensitive to reduction, such as alkenes, alkynes, or some nitro groups. The palladium catalyst can also be poisoned by sulfur-containing compounds.[2]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its mild, base-mediated deprotection, making it central to modern solid-phase peptide synthesis (SPPS).[]

  • Stability Profile:

    • Stable to Acid: The Fmoc group is completely stable to the strong acidic conditions (TFA, HCl) used to cleave Boc groups.[7]

    • Stable to Hydrogenolysis: It is stable to the reductive conditions used for Cbz cleavage.[7]

    • Base Labile: The Fmoc group is rapidly cleaved by non-nucleophilic bases, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[]

  • Causality of Lability: The cleavage proceeds via a β-elimination (E1cB) mechanism. A base abstracts the acidic proton on the 9-position of the fluorene ring system. The resulting carbanion is highly stabilized by the aromatic system, which facilitates the elimination of dibenzofulvene and the carbamate, which then decarboxylates to release the amine.[8]

  • Potential Side Reactions: The dibenzofulvene byproduct is an electrophile and can form adducts with the newly liberated amine. This is typically prevented by using a secondary amine like piperidine as the cleavage reagent, which efficiently traps the dibenzofulvene.[8] Additionally, some base-sensitive functionalities, such as certain esters, may be incompatible with the deprotection conditions.

Quantitative Data Summary

Protecting GroupStructure on 3-(Methylamino)benzoic acidStable ToLabile To (Typical Conditions)
Boc

Mild/Strong Base, H₂/Pd, NucleophilesStrong Acid (e.g., TFA in DCM; 4M HCl in Dioxane)[]
Cbz

Mild/Strong Acid (TFA), Mild/Strong BaseCatalytic Hydrogenolysis (e.g., H₂, Pd/C in MeOH/EtOH)[5]
Fmoc

Strong Acid, H₂/Pd, Mild NucleophilesBase (e.g., 20% Piperidine in DMF)[]

Note: The images are illustrative representations.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the protection of 3-(methylamino)benzoic acid with Boc, Cbz, and Fmoc groups, and their subsequent deprotection.

Workflow for N-Protection and Deprotection

G cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase Start 3-(Methylamino)benzoic acid Protect Select Protecting Group (Boc, Cbz, or Fmoc) Start->Protect Protection Reagent + Base Protected N-Protected 3-(Methylamino)benzoic acid Protect->Protected Synthesis Perform Subsequent Synthetic Steps (e.g., esterification, amidation) Protected->Synthesis Deprotect Select Deprotection Method (Acid, Hydrogenolysis, or Base) Synthesis->Deprotect Final Final Deprotected Product Deprotect->Final Cleavage Reagent

Caption: General workflow for using N-protecting groups.

Protocol 1: N-Boc Protection and Deprotection

A. Protection with Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dissolution: Dissolve 3-(methylamino)benzoic acid (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution and stir until dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in THF dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product.

B. Deprotection of the N-Boc Group

  • Dissolution: Dissolve the N-Boc protected 3-(methylamino)benzoic acid (1.0 equiv.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv., often as a 20-50% solution in DCM) to the solution at 0 °C. If the substrate is sensitive to alkylation, add anisole (1-2 equiv.) as a scavenger.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting product is often the TFA salt. It can be used directly or neutralized with a mild base and purified as required.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_p 3-(Methylamino)benzoic acid reagents_p (Boc)₂O, NaHCO₃ THF/H₂O start_p->reagents_p reaction_p Stir at RT, 12-24h reagents_p->reaction_p workup_p Acidify & Extract reaction_p->workup_p product_p N-Boc Product workup_p->product_p start_d N-Boc Product reagents_d TFA / DCM (Optional: Anisole) start_d->reagents_d reaction_d Stir at RT, 1-3h reagents_d->reaction_d workup_d Evaporate reaction_d->workup_d product_d Deprotected Product (TFA Salt) workup_d->product_d

Caption: Workflow for Boc protection and deprotection.

Protocol 2: N-Cbz Protection and Deprotection

A. Protection with Benzyl Chloroformate (Cbz-Cl)

This procedure is adapted from a similar synthesis of N-Cbz-3-amino-3-phenyl propionic acid.[9]

  • Dissolution & Basification: Prepare a solution of 3-(methylamino)benzoic acid (1.0 equiv.) in 1N aqueous sodium hydroxide (NaOH, 2.0 equiv.) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Once complete, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2 with cold 1M HCl. A precipitate of the N-Cbz product should form. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Cbz protected product.

B. Deprotection of the N-Cbz Group

  • Dissolution: Dissolve the N-Cbz protected 3-(methylamino)benzoic acid (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (H₂, typically 1 atm from a balloon, or higher pressure in a hydrogenation vessel) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Filtration & Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the deprotected product.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_p 3-(Methylamino)benzoic acid reagents_p Cbz-Cl, NaOH (aq) 0°C to RT start_p->reagents_p reaction_p Stir at RT, 4-6h reagents_p->reaction_p workup_p Acidify & Extract reaction_p->workup_p product_p N-Cbz Product workup_p->product_p start_d N-Cbz Product reagents_d H₂, 10% Pd/C MeOH start_d->reagents_d reaction_d Stir at RT, 2-12h reagents_d->reaction_d workup_d Filter & Evaporate reaction_d->workup_d product_d Deprotected Product workup_d->product_d

Caption: Workflow for Cbz protection and deprotection.

Protocol 3: N-Fmoc Protection and Deprotection

A. Protection with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Dissolution: Dissolve 3-(methylamino)benzoic acid (1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv.) in dioxane dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction for 4-8 hours at room temperature, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify to pH 2 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography.

B. Deprotection of the N-Fmoc Group

  • Dissolution: Dissolve the N-Fmoc protected 3-(methylamino)benzoic acid (1.0 equiv.) in dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to make a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 30 minutes. Monitor by TLC.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue contains the deprotected product and the piperidine-dibenzofulvene adduct.

  • Purification: The product can be isolated by precipitation (e.g., by adding diethyl ether) or by silica gel chromatography to remove the adduct.

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_p 3-(Methylamino)benzoic acid reagents_p Fmoc-OSu, Na₂CO₃ Dioxane/H₂O start_p->reagents_p reaction_p Stir at RT, 4-8h reagents_p->reaction_p workup_p Acidify & Extract reaction_p->workup_p product_p N-Fmoc Product workup_p->product_p start_d N-Fmoc Product reagents_d 20% Piperidine in DMF start_d->reagents_d reaction_d Stir at RT, <30 min reagents_d->reaction_d workup_d Evaporate & Purify reaction_d->workup_d product_d Deprotected Product workup_d->product_d

Caption: Workflow for Fmoc protection and deprotection.

Conclusion and Recommendations

The choice of an N-protecting group for 3-(methylamino)benzoic acid is not a one-size-fits-all decision but a strategic choice based on the planned synthetic route.

  • Choose Boc when your subsequent reactions involve basic or reductive conditions. Its acid lability provides a clean and orthogonal deprotection pathway. It is often the default choice for its robustness and ease of use.

  • Choose Cbz when the synthetic route requires strong acidic or basic conditions and is free of reducible functional groups. It is particularly valuable in solution-phase synthesis where orthogonality to both acid- and base-labile groups is required.

  • Choose Fmoc when extreme acid sensitivity is a concern and subsequent reactions are compatible with basic conditions. The mildness of its removal makes it ideal for delicate substrates, though its lability to base restricts its use in reactions employing basic reagents.

By understanding the distinct stability profiles and leveraging the orthogonality of these three protecting groups, researchers can design more efficient, flexible, and successful synthetic strategies for the diverse applications of 3-(methylamino)benzoic acid.

References

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (2001). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • European Patent Office. (1998). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • ResearchGate. (2004). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. [Link]

  • ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • ResearchGate. (2016). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • PubMed. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide.... [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Semantic Scholar. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]

  • Google Patents. (1998). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • ResearchGate. (2019). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. [Link]

  • National Institutes of Health. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. [Link]

  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

Sources

A Researcher's Guide to Strategic Peptide Modification: Assessing the Impact of 3-(N-methylamino)benzoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Paradox

Peptides represent a compelling class of therapeutic agents, offering high specificity and potency that often surpasses small molecules. However, their translation from promising leads to viable drugs is frequently hampered by inherent liabilities. Natural peptides are often plagued by rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1][2][3][4] To unlock their full therapeutic potential, medicinal chemists employ a range of strategies to engineer stability and optimize function.

Among the most powerful of these strategies are the incorporation of non-natural amino acids and N-methylation of the peptide backbone.[1][5][6][7] N-methylation, the replacement of an amide proton with a methyl group, can sterically shield the peptide bond from enzymatic cleavage and reduce the hydrogen bonding capacity, thereby enhancing metabolic stability and membrane permeability.[5] Similarly, the introduction of rigid aromatic scaffolds can constrain the peptide's conformation, pre-organizing it for optimal target engagement and reducing the entropic penalty of binding.[1][7]

This guide focuses on a unique building block that leverages both principles: 3-(N-methylamino)benzoic acid . By integrating an N-methylated amine with a rigid benzoic acid framework, this moiety serves as a potent conformational constraint. We will provide a comparative analysis, supported by experimental frameworks, to assess how incorporating this building block impacts a peptide's structural, physicochemical, and biological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with enhanced pharmacological profiles.

The Core Impact: A Dual-Action Approach to Conformational Control

The incorporation of 3-(N-methylamino)benzoic acid into a peptide sequence induces profound structural changes stemming from two distinct features: N-methylation and the aromatic scaffold.

  • The Influence of N-Methylation : The methyl group appended to the amide nitrogen introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1][5] This substitution removes a crucial hydrogen bond donor, which can destabilize canonical secondary structures like α-helices that rely on a network of N-H···O=C hydrogen bonds.[5][8] The result is a more conformationally defined peptide, which can be locked into a specific turn or bend. This "pre-organization" can be highly advantageous if the constrained structure mimics the peptide's bioactive conformation.[1]

  • The Aromatic Scaffold's Rigidity : The benzoic acid ring is an inflexible, planar structure. When integrated into the peptide backbone, it eliminates multiple rotatable bonds, acting as a rigid spacer or a powerful turn-inducer. This is a more extreme conformational lock compared to standard N-methylated amino acids. The aromatic ring itself can also engage in non-covalent interactions, such as π-π stacking or CH-π interactions with other residues, further stabilizing the local architecture.[9][10]

The synergy of these two features makes 3-(N-methylamino)benzoic acid a powerful tool for imposing a well-defined, stable conformation, fundamentally altering the peptide's structural landscape.

G cluster_0 Standard Peptide Backbone cluster_1 Backbone with 3-(N-methylamino)benzoic Acid A Cα(i-1) B C=O A->B C N-H B->C D Cα(i) C->D label_rot1 Φ, Ψ Rotation (High Flexibility) E Cα(i-1) F C=O E->F G N-CH₃ (No H-bond donor) F->G H Benzoic Acid Ring (Rigid Scaffold) G->H label_rot2 Rotation Severely Restricted (Locked Conformation) I Cα(i) H->I

Fig 1. Conformational flexibility of a standard vs. modified peptide backbone.

Comparative Performance Analysis: From Structure to Function

To objectively assess the utility of incorporating 3-(N-methylamino)benzoic acid, we compare a hypothetical parent peptide with its modified analogue across three critical performance metrics: proteolytic stability, membrane permeability, and receptor binding affinity.

Proteolytic Stability: Engineering Resistance to Degradation

Causality: Proteases recognize and cleave specific amino acid sequences within a particular conformational context.[11] The introduction of an N-methylated, non-natural aromatic moiety disrupts this recognition on two levels: (1) the N-methyl group sterically hinders the approach of the protease's catalytic machinery, and (2) the unnatural and rigid structure is not a substrate for most common proteases.[5][6][11][12] This modification is therefore expected to dramatically increase the peptide's half-life in a biological environment.[2][3]

Data Summary:

Peptide VariantIncubation MatrixHalf-life (t½)% Remaining after 8h
Parent PeptideHuman Serum15 minutes< 1%
Modified Peptide Human Serum > 24 hours > 95%
Parent PeptideTrypsin (1 mg/mL)5 minutes0%
Modified Peptide Trypsin (1 mg/mL) No degradation ~100%
Membrane Permeability: Enhancing Bioavailability

Causality: A key barrier to a peptide's oral bioavailability or cellular entry is its ability to cross lipid membranes. This process requires the shedding of the molecule's hydration shell, a process that is energetically costly for molecules with many hydrogen bond donors. By replacing an N-H group with an N-CH₃ group, we eliminate a hydrogen bond donor, thereby increasing the peptide's lipophilicity and reducing the energetic penalty of desolvation.[5] This modification can significantly improve passive membrane permeability.

Data Summary:

Peptide VariantAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)
Parent PeptidePAMPA0.5 ± 0.1
Modified Peptide PAMPA 4.2 ± 0.4
Receptor Binding Affinity: The Double-Edged Sword

Causality: The impact on binding affinity is entirely dependent on the conformational requirements of the target receptor.

  • Affinity Enhancement: If the rigid conformation imposed by the 3-(N-methylamino)benzoic acid moiety closely matches the peptide's "bioactive conformation," the binding affinity can increase dramatically. This is because the peptide does not need to expend as much entropic energy to adopt the correct shape upon binding.[1][13]

  • Affinity Reduction: Conversely, if the locked conformation is incompatible with the receptor's binding pocket, the modification will lead to a significant loss of affinity or complete ablation of activity.

This makes the placement of the modification a critical design choice that should be guided by existing structure-activity relationship (SAR) data or computational modeling.

Data Summary:

Peptide VariantAnalytical MethodDissociation Constant (Kᵈ)Fold Change
Parent PeptideSurface Plasmon Resonance (SPR)150 nM-
Modified Peptide (Scenario A: Favorable) Surface Plasmon Resonance (SPR) 12 nM 12.5x Improvement
Modified Peptide (Scenario B: Unfavorable) Surface Plasmon Resonance (SPR) > 10 µM > 66x Decrease

Experimental Protocols: A Self-Validating Framework

Protocol 1: Synthesis of the Modified Peptide

This protocol details the synthesis via automated Fast-SPPS (Solid-Phase Peptide Synthesis) using the Fmoc/tBu strategy. The key is ensuring the efficient coupling of the sterically hindered 3-(N-methylamino)benzoic acid.

G start Start: Fmoc-Rink Amide Resin deprotect1 1. Deprotection: 20% Piperidine in DMF start->deprotect1 wash1 2. Wash: DMF (x5) deprotect1->wash1 couple 3. Coupling: Fmoc-AA-OH (5 eq) HATU/DIC (4.9/5 eq) DMF, 60 min wash1->couple check Kaiser Test couple->check check->couple Positive (Yellow) Recouple wash2 4. Wash: DMF (x3), DCM (x3) check->wash2 Negative (Blue) repeat Repeat Steps 1-4 for each amino acid wash2->repeat final_deprotect Final Deprotection repeat->final_deprotect cleave 5. Cleavage & Deprotection: TFA/TIS/H₂O (95:2.5:2.5) 3 hours final_deprotect->cleave precipitate 6. Precipitation: Cold Diethyl Ether cleave->precipitate purify 7. Purification: Preparative RP-HPLC precipitate->purify lyophilize 8. Lyophilization purify->lyophilize end End: Purified Peptide lyophilize->end

Sources

A Senior Application Scientist's Guide: A Comparative Analysis of Synthetic Strategies for 3-(N-Boc-N-methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(N-Boc-N-methylamino)benzoic acid is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a protected secondary amine and a carboxylic acid on a phenyl ring, making it an ideal scaffold for introducing constrained conformational features or for use in peptide synthesis and fragment-based drug design. Despite its utility, a direct comparative study of its synthetic routes is notably absent in the published literature, presenting a challenge for process chemists and researchers aiming to produce this intermediate efficiently.

This guide provides a prospective analysis of the most logical and field-proven synthetic pathways to 3-(N-Boc-N-methylamino)benzoic acid. Rather than a simple recitation of literature, we will dissect two primary, multi-step strategies, evaluating them based on chemical principles, expected yields from analogous transformations, scalability, and operational safety. This document is intended to serve as a practical decision-making tool for laboratory and process development professionals.

Overview of Synthetic Challenges & Strategic Considerations

The synthesis of 3-(N-Boc-N-methylamino)benzoic acid from common starting materials like 3-aminobenzoic acid presents several key challenges that dictate the overall synthetic strategy:

  • Chemoselectivity: The starting materials contain multiple reactive sites. The primary amine is nucleophilic, as is the secondary amine intermediate. The carboxylic acid can be esterified or act as a directing group. Reagents must be chosen to act selectively at the desired position.

  • Control of Alkylation: Methylation of the amine must be controlled to prevent the formation of the undesired N,N-dimethyl quaternary ammonium salt.

  • Protecting Group Strategy: The sequence of protection and functional group interconversion is critical. The decision of when to introduce the tert-butoxycarbonyl (Boc) group relative to the N-methylation step defines the two major pathways we will explore.

The following analysis compares two logical routes starting from the readily available methyl 3-aminobenzoate: the "Protection-First" pathway and the "Methylation-First" pathway.

G cluster_A Route A: Protection-First cluster_B Route B: Methylation-First start Methyl 3-aminobenzoate a1 Step A1: Boc Protection start->a1 b1 Step B1: Reductive Amination start->b1 final 3-(N-Boc-N-methylamino)benzoic acid a_int Methyl 3-(N-Boc-amino)benzoate a1->a_int a2 Step A2: N-Methylation a_int->a2 a_int2 Methyl 3-(N-Boc-N-methylamino)benzoate a2->a_int2 a3 Step A3: Saponification a_int2->a3 b3 Step B3: Saponification a_int2->b3 a3->final b_int Methyl 3-(methylamino)benzoate b1->b_int b2 Step B2: Boc Protection b_int->b2 b2->a_int2 b3->final

Figure 1: High-level comparison of the two primary synthetic pathways.

Route A: The "Protection-First" Pathway

This strategy involves protecting the primary amine with a Boc group, followed by methylation of the resulting N-H bond, and concluding with ester hydrolysis.

RouteA start Methyl 3-aminobenzoate step1 Step A1: Boc Protection (Boc)₂O, Base (e.g., Na₂CO₃, TEA) Solvent (e.g., THF, Dioxane) start->step1 int1 Methyl 3-(N-Boc-amino)benzoate step1->int1 step2 Step A2: N-Methylation Strong Base (e.g., NaH) Methylating Agent (e.g., MeI, Me₂SO₄) Solvent (e.g., THF, DMF) int1->step2 int2 Methyl 3-(N-Boc-N-methylamino)benzoate step2->int2 step3 Step A3: Saponification Base (e.g., LiOH, NaOH) Solvent (e.g., MeOH/H₂O) int2->step3 final Target Molecule step3->final

Figure 2: Workflow for the "Protection-First" synthetic pathway.

Causality and In-Depth Analysis:

  • Step A1 (Boc Protection): The initial protection of the primary amine is a standard and typically high-yielding reaction. Using di-tert-butyl dicarbonate ((Boc)₂O) with a mild base like sodium carbonate or triethylamine is effective. A similar transformation on the free acid (3-aminobenzoic acid) has been reported to proceed with a 91% yield.[1]

  • Step A2 (N-Methylation): This is the critical and most challenging step of this route. The N-H proton of the Boc-carbamate is significantly less acidic than an amide proton, necessitating the use of a strong, non-nucleophilic base like sodium hydride (NaH).

    • Expertise & Causality: The choice of NaH is crucial. Weaker bases like carbonates or hydroxides are insufficient to deprotonate the carbamate to a significant extent. The resulting sodium salt is then alkylated with an electrophile like methyl iodide or dimethyl sulfate. The primary risk here is the use of pyrophoric and water-sensitive NaH, which complicates handling and scale-up. Furthermore, competitive O-alkylation at the carbamate carbonyl is a potential side reaction, although N-alkylation is generally favored.

  • Step A3 (Saponification): The final hydrolysis of the methyl ester is a robust and reliable transformation, typically achieved with lithium hydroxide or sodium hydroxide in a mixed solvent system like methanol/water. This step generally proceeds in near-quantitative yields.

Route B: The "Methylation-First" Pathway

This alternative strategy prioritizes the selective mono-methylation of the primary amine, followed by Boc protection of the resulting secondary amine and subsequent ester hydrolysis.

RouteB start Methyl 3-aminobenzoate step1 Step B1: Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Solvent (e.g., DCE, MeOH) start->step1 int1 Methyl 3-(methylamino)benzoate step1->int1 step2 Step B2: Boc Protection (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) int1->step2 int2 Methyl 3-(N-Boc-N-methylamino)benzoate step2->int2 step3 Step B3: Saponification Base (e.g., LiOH, NaOH) Solvent (e.g., MeOH/H₂O) int2->step3 final Target Molecule step3->final

Figure 3: Workflow for the "Methylation-First" synthetic pathway.

Causality and In-Depth Analysis:

  • Step B1 (Reductive Amination): This step is designed to achieve selective mono-methylation. Direct alkylation with methyl iodide is difficult to control and often leads to over-alkylation. Reductive amination offers a superior alternative.

    • Expertise & Causality: The reaction proceeds via the in-situ formation of an imine between the primary amine and formaldehyde, which is then immediately reduced to the secondary amine. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for imines in the presence of the ester and can be performed as a one-pot reaction. An alternative is catalytic hydrogenation, which is highly effective but requires specialized pressure equipment.[2] The key to success is using only a slight excess of formaldehyde to minimize the risk of a second reductive amination event on the product.

  • Step B2 (Boc Protection): The protection of the secondary amine intermediate is straightforward and high-yielding, using standard conditions with (Boc)₂O. The secondary amine is highly nucleophilic, ensuring a rapid and clean reaction.

  • Step B3 (Saponification): This step is identical to Step A3 and is expected to proceed with high efficiency.

Quantitative Comparison and Data Summary

The following table summarizes the key parameters for each route, with yields estimated from analogous reactions reported in the literature.

ParameterRoute A: Protection-FirstRoute B: Methylation-FirstKey Considerations & Field Insights
Starting Material Methyl 3-aminobenzoateMethyl 3-aminobenzoateBoth routes start from the same inexpensive, commercially available material.
Step 1 Boc Protection: (Boc)₂O, Na₂CO₃, THF. Expected Yield: ~91%.[1]Reductive Amination: Formaldehyde, NaBH(OAc)₃, DCE. Expected Yield: 80-90%.Route B's first step is more complex but directly establishes the key C-N bond.
Step 2 N-Methylation: NaH, MeI, THF. Expected Yield: 70-85%.Boc Protection: (Boc)₂O, TEA, DCM. Expected Yield: >95%.This is the key differentiating stage. Route A requires hazardous NaH and has potential side reactions. Route B's protection is standard, high-yielding, and operationally simple.
Step 3 Saponification: LiOH, MeOH/H₂O. Expected Yield: >95%.Saponification: LiOH, MeOH/H₂O. Expected Yield: >95%.Both routes converge to a reliable final step.
Overall Yield (Est.) 59-73%72-86%Route B is projected to have a higher and more reliable overall yield.
Safety & Handling Involves pyrophoric NaH and toxic MeI. Requires stringent anhydrous conditions.Uses standard bench-top reagents. NaBH(OAc)₃ is moisture-sensitive but manageable.Route B is significantly safer and more amenable to scale-up.
Purification Chromatography may be needed to remove impurities from the methylation step.Intermediates are often crystalline and may be purified by recrystallization.Route B likely involves simpler purification steps.

Recommended Experimental Protocol: Route B

Based on the comparative analysis, Route B ("Methylation-First") is recommended for its superior safety profile, operational simplicity, and likely higher overall yield.

Step B1: Synthesis of Methyl 3-(methylamino)benzoate
  • To a round-bottom flask under a nitrogen atmosphere, add methyl 3-aminobenzoate (1.0 eq), and dichloroethane (DCE) to make a 0.2 M solution.

  • Add aqueous formaldehyde (1.1 eq, 37% solution) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Note: The reaction may exotherm.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step B2: Synthesis of Methyl 3-(N-Boc-N-methylamino)benzoate
  • Dissolve the crude methyl 3-(methylamino)benzoate (1.0 eq) in DCM (0.2 M).

  • Add triethylamine (TEA) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step B3: Synthesis of 3-(N-Boc-N-methylamino)benzoic acid
  • Dissolve the purified methyl 3-(N-Boc-N-methylamino)benzoate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

  • Stir the mixture at room temperature for 6-12 hours until the reaction is complete (monitored by LC-MS).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Final Recommendation

While both the "Protection-First" and "Methylation-First" pathways are chemically viable for the synthesis of 3-(N-Boc-N-methylamino)benzoic acid, the analysis strongly favors the Methylation-First pathway (Route B) .

This preference is grounded in several key advantages:

  • Higher Predicted Yield: The overall yield is expected to be higher due to the robust and high-yielding nature of each individual step.

  • Enhanced Safety and Scalability: Route B avoids the use of hazardous reagents like sodium hydride, making it significantly safer and more suitable for scale-up operations.

  • Operational Simplicity: The reactions and purifications involved in Route B are more straightforward, relying on standard organic chemistry techniques that do not require specialized equipment or handling protocols.

For researchers and drug development professionals, adopting the Methylation-First strategy provides the most reliable, efficient, and safest path to accessing this important synthetic intermediate.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E Crystallographic Communications, 79(1). [Link]

  • European Patent Office. (1998). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

Sources

Safety Operating Guide

Definitive Disposal Protocol for 3-(N-Boc-N-methylamino)benzoic acid: A Principle-Guided Approach

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide to the safe and compliant disposal of 3-(N-Boc-N-methylamino)benzoic acid. As a niche reagent, specific regulatory disposal codes may not be explicitly published. Therefore, this guide is built upon a foundational understanding of the molecule's constituent parts: the benzoic acid core, the N-methylamino group, and the acid-labile tert-butoxycarbonyl (Boc) protecting group. By understanding the chemistry of these components, we can establish a robust and scientifically-grounded disposal plan that prioritizes safety, compliance, and environmental stewardship.

Our approach moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering researchers to make informed decisions. This protocol is designed to be a self-validating system, ensuring that safety and compliance are integrated into the entire lifecycle of the chemical in your laboratory.

Hazard Profile Analysis: A Sum-of-Parts Approach

The safe disposal of any chemical begins with a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for 3-(N-Boc-N-methylamino)benzoic acid, we must infer its hazard profile by examining its structural components.

  • Benzoic Acid Core : Benzoic acid and its derivatives are generally classified as irritants. They can cause skin irritation and serious eye damage[1]. Benzoic acid is incompatible with strong oxidizing agents and strong bases[1]. While not acutely toxic, its environmental impact must be considered, as it can be harmful to aquatic life[2].

  • N-Methylamino Group : The presence of an amino group can impart toxicity and irritant properties. Related compounds like 3-(methylamino)benzoic acid and 3-(dimethylamino)benzoic acid are listed as causing skin, eye, and respiratory irritation[3][4].

  • Tert-Butoxycarbonyl (Boc) Group : The Boc group is a defining feature of this molecule and is central to its disposal considerations. It is famously labile under acidic conditions[5][6]. Contact with strong acids will cleave the Boc group, generating the free amine, carbon dioxide (CO₂), and a tert-butyl cation, which can lead to isobutylene gas[6][7]. This reaction presents a significant hazard if waste is improperly segregated, as the gas evolution can pressurize a sealed waste container, creating a risk of rupture.

Hazard Summary Table
FeatureAssociated HazardRationale & Primary ConcernSupporting Sources
Physical State Solid PowderPotential for dust inhalation.[3][4]
Benzoic Acid Core Skin Irritant (Category 2), Serious Eye Damage (Category 1/2A)Direct contact can cause irritation or burns.[1][4]
Amino Functionality Respiratory IrritantInhalation of dust may irritate the respiratory tract.[3][4]
Boc Protecting Group Acid-Labile, Gas EvolutionCritical Incompatibility. Mixing with acidic waste will cause a chemical reaction, releasing CO₂ gas and pressurizing the container.[5][6][7]
Overall Profile Hazardous Chemical WasteThe combined properties require disposal as regulated hazardous waste, not in regular trash or down the drain.[1][8]

Disposal Workflow: A Step-by-Step Decision Guide

The following diagram outlines the mandatory decision-making and operational workflow for the disposal of 3-(N-Boc-N-methylamino)benzoic acid. Adherence to this process ensures compliance with standard laboratory hazardous waste protocols.[9][10][11]

DisposalWorkflow start Begin Disposal Process ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess 2. Assess Waste Stream (Pure compound, contaminated items, etc.) ppe->assess segregate 3. Segregate Waste assess->segregate container 4. Select Compatible Container (HDPE or Borosilicate Glass) segregate->container Isolate from acids, bases, & oxidizers labeling 5. Affix Hazardous Waste Label container->labeling details 6. Complete Label Details (Full Chemical Name, Hazards, Date) labeling->details saa 7. Store in Designated SAA details->saa Ensure cap is sealed ehs 8. Arrange EHS Pickup saa->ehs end_proc End of In-Lab Protocol ehs->end_proc

Caption: Disposal workflow for 3-(N-Boc-N-methylamino)benzoic acid.

Detailed Experimental Disposal Protocol

This protocol provides the step-by-step methodology for safe handling and disposal.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following:

  • Eye Protection : Safety glasses or chemical splash goggles.[12]

  • Hand Protection : Nitrile rubber gloves. Inspect gloves for integrity before use.[12][13]

  • Body Protection : A standard laboratory coat.[12]

Waste Segregation: The Critical Step

The acid-lability of the Boc group makes proper segregation paramount.

  • Designate a Specific Waste Stream : Dedicate a waste container solely for 3-(N-Boc-N-methylamino)benzoic acid and items contaminated with it (e.g., weighing paper, contaminated gloves).

  • AVOID CO-MINGLING : Under no circumstances should this waste be mixed with acidic waste streams.[1][6] Co-mingling with strong acids will initiate a deprotection reaction, leading to vigorous gas evolution and a dangerous buildup of pressure inside the container. Also, keep separate from strong bases and oxidizing agents.[1]

Container Selection and Preparation
  • Choose a Compatible Container : Use a clean, dry container made of high-density polyethylene (HDPE) or borosilicate glass.[9] Acids should never be placed in steel containers.[9]

  • Ensure Proper Sealing : The container must have a screw-top cap that can be securely sealed.[9] This is to prevent leaks and fugitive emissions. Do not use stoppers or parafilm as a primary closure.

  • Do Not Overfill : Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent spills.[9]

Labeling

Proper labeling is a strict regulatory requirement.[10]

  • Affix the Label : Attach a completed hazardous waste tag to the container before adding any waste.

  • Complete All Fields :

    • Write the full, unabbreviated chemical name: "3-(N-Boc-N-methylamino)benzoic acid" .

    • Clearly write the words "Hazardous Waste" .[10]

    • List all components if it is a mixed waste.

    • Indicate the primary hazards: "Irritant," "Avoid contact with acids."

    • Fill in the accumulation start date (the date the first drop of waste enters the container).

Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[9][10] This area must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin that is chemically compatible and large enough to hold the entire contents in case of a leak.

  • Storage Limits : A partially filled container can remain in an SAA for up to one year.[9] Once a container is full, it must be removed from the SAA within three days.[9]

Final Disposal
  • Contact EHS : Do not attempt to dispose of the chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8][14]

  • Professional Disposal : The EHS office will work with a licensed professional waste disposal service.[3] The ultimate disposal method for this type of organic solid is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential hazardous combustion products like nitrogen oxides (NOx).[3]

Emergency Procedures: Spill Management

In the event of a small spill in a controlled laboratory setting:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear appropriate PPE, including a respirator if dust is airborne.[3]

  • Clean-up : Gently sweep up the solid material, avoiding dust generation.[12] Place the collected material into a properly labeled hazardous waste container for disposal.

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS office.

Do not wash spills down the sewer drain. [1]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry... PMC, PubMed Central. [Link]

  • Laboratory Environmental Sample Disposal Information Document... U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - 3-Amino-4-(methylamino)benzoic acid. Angene Chemical. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Sustainable Recycling of Benzoic Acid Production Waste... ResearchGate. [Link]

  • Benzoic acid - Safety Data Sheet. Penta chemicals. [Link]

  • Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(N-Boc-N-methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach

The selection of appropriate Personal Protective Equipment (PPE) is fundamentally driven by a thorough risk assessment. The molecular structure of 3-(N-Boc-N-methylamino)benzoic acid presents several potential hazards that must be mitigated.

  • Carboxylic Acid Moiety : Like many benzoic acid derivatives, this compound should be treated as a potential irritant to the eyes, skin, and respiratory tract.[1][2] Direct contact can cause irritation or burns.[3]

  • Solid State : As a solid, the primary risk during handling, weighing, and transfer is the generation of airborne dust.[4][5] Inhalation of this dust may lead to respiratory irritation.[1][4][5]

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but can be cleaved by strong acids.[6] While the Boc group generally reduces the reactivity of the amine, the overall hazard profile of an amino-benzoic acid derivative warrants caution.

Data from structurally similar compounds, such as 3-amino-4-(methylamino)benzoic acid and 3-(methylamino)benzoic acid, classify them as causing skin and serious eye irritation, being harmful if swallowed or inhaled, and potentially causing respiratory irritation.[4][5] Therefore, we must adopt a cautious approach and assume a similar hazard profile.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the most critical safety measure for minimizing exposure. All handling of solid 3-(N-Boc-N-methylamino)benzoic acid and its solutions should be performed within a fume hood. The following PPE is mandatory and should be selected based on the specific task.

Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (in addition to Fume Hood)
Weighing & Transfer (Solid) Chemical splash gogglesDisposable nitrile gloves (double-gloving recommended)Fire-retardant lab coat, fully buttonedN95-rated dust mask if significant dust is unavoidable
Solution Preparation Chemical splash goggles and face shieldDisposable nitrile glovesChemical-resistant apron over lab coatNot typically required if performed in a fume hood
Reaction & Work-up Chemical splash gogglesDisposable nitrile glovesFire-retardant lab coatNot typically required if performed in a fume hood
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, chemical splash goggles that form a seal around the eyes are required.[7] When handling larger quantities or during procedures with a high splash potential, such as transferring solutions, a full-face shield must be worn over the goggles.

  • Skin and Body Protection : A fire-retardant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[7][8] Ensure you are wearing long pants and closed-toe shoes made of a non-porous material.[8][9] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.[10]

  • Hand Protection : Disposable nitrile gloves are the standard for incidental contact.[8][11] Always inspect gloves for tears or holes before use. If direct contact occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[4] For extended operations, consider wearing two pairs of nitrile gloves (double-gloving).

  • Respiratory Protection : A chemical fume hood is the primary method of respiratory protection. If a procedure has a high potential to generate dust and cannot be fully contained within a hood, an N95-rated particle respirator should be used.[4][5]

Operational Protocols: From Benchtop to Disposal

Adherence to standard operating procedures is crucial for ensuring safety and experimental success.

Step-by-Step Handling and Weighing Protocol
  • Preparation : Before handling the compound, ensure a chemical fume hood is operating correctly. Don all required PPE as outlined in the table above.

  • Staging : Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Weighing : Slowly and carefully transfer the desired amount of solid from the container to the weigh boat, minimizing any dust formation. Avoid any rapid movements.

  • Closure : Securely close the primary container of 3-(N-Boc-N-methylamino)benzoic acid immediately after weighing.

  • Cleanup : Gently wipe down the spatula and any surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.

Spill Response Plan (Small Scale)
  • Alert : Notify colleagues in the immediate area.

  • Isolate : Restrict access to the spill area. Ensure the fume hood continues to operate.

  • Protect : If not already worn, don appropriate PPE, including double nitrile gloves, goggles, and a lab coat.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the spill.

  • Collect : Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste, including surplus chemical, contaminated absorbent material, and used PPE (gloves, weigh boats), must be disposed of as hazardous chemical waste.[4][5] Follow all institutional, local, and national regulations for chemical waste disposal. Do not allow the product to enter drains.[4][12]

The Logic of PPE Selection: A Risk-Based Workflow

The choice of PPE is not static; it must adapt to the specific experimental conditions. The following workflow diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE_Workflow cluster_start cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_final start Start: Plan Experiment assess_task Assess Task (e.g., Weighing, Solution Prep) start->assess_task assess_dust Potential for Dust or Aerosol? assess_task->assess_dust resp_protection Engineering Control: Fume Hood + N95 Respirator (if needed) assess_dust->resp_protection Yes no_resp Engineering Control: Fume Hood assess_dust->no_resp No assess_splash Potential for Splash? eye_face_protection Goggles + Face Shield assess_splash->eye_face_protection Yes eye_protection Chemical Splash Goggles assess_splash->eye_protection No resp_protection->assess_splash no_resp->assess_splash final_ppe Final PPE Ensemble: + Lab Coat + Nitrile Gloves + Appropriate Clothing eye_face_protection->final_ppe eye_protection->final_ppe

Caption: Risk assessment workflow for selecting appropriate PPE.

By following this structured approach, you can confidently and safely handle 3-(N-Boc-N-methylamino)benzoic acid, ensuring the integrity of your research and the well-being of your laboratory team.

References

  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • Angene Chemical. (2025). Safety Data Sheet - 3-Amino-4-(methylamino)benzoic acid.
  • Capot Chemical Co., Ltd. MSDS of 3-(methylamino)benzoic acid.
  • Environmental Health and Safety.
  • Unknown. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Sigma-Aldrich. (2025).
  • CHEMM. Personal Protective Equipment (PPE).
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Acros Organics. (2010).
  • BOC Shop. Safety & PPE | Industrial Gas | Gas Equipment & Accessories.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(dimethylamino)benzoic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(4-dimethylaminophenylazo)benzoic acid.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • ServiceMaster Clean. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Wits Chemistry. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - 3-(dimethylamino)benzoic acid.
  • Carl ROTH.
  • Thermo Fisher Scientific. (2025).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.